Product packaging for Sulfo-Cy5.5 dUTP(Cat. No.:)

Sulfo-Cy5.5 dUTP

Cat. No.: B15138488
M. Wt: 1519.4 g/mol
InChI Key: RUTCTZMKMLKDSP-KKSIKWMVSA-N
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Description

Sulfo-Cy5.5 dUTP is a useful research compound. Its molecular formula is C58H69N6O28P3S4 and its molecular weight is 1519.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H69N6O28P3S4 B15138488 Sulfo-Cy5.5 dUTP

Properties

Molecular Formula

C58H69N6O28P3S4

Molecular Weight

1519.4 g/mol

IUPAC Name

(2E)-3-[6-[[6-[3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-8-sulfo-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6-sulfonate

InChI

InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88)/t44?,45-,52-/m1/s1

InChI Key

RUTCTZMKMLKDSP-KKSIKWMVSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C

Origin of Product

United States

Foundational & Exploratory

What are the spectral properties of Sulfo-Cy5.5 dUTP?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cy5.5 dUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of this compound, a far-red fluorescently labeled deoxyuridine triphosphate. It is designed to be a valuable resource for professionals in research and drug development who utilize fluorescently labeled nucleotides in their work. This document details the key spectral characteristics, provides methodologies for experimental validation, and outlines a common application workflow.

Core Spectral Properties of this compound

This compound is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases. The attached Sulfo-Cy5.5 dye is a water-soluble, far-red emitting fluorophore, making it an excellent choice for applications requiring high signal-to-noise ratios, as autofluorescence from biological samples is minimal in this region of the spectrum. The sulfonated nature of the dye enhances its water solubility, which is advantageous for use in aqueous buffers common in biological assays.

The key spectral properties of this compound are summarized in the table below. It is important to note that while the fluorescence of sulfo-cyanine dyes is largely independent of pH, other environmental factors such as solvent polarity can influence spectral characteristics. The provided values are based on data from various suppliers and are typically measured in aqueous buffers (e.g., PBS or TE buffer).

Spectral PropertyValue
Excitation Maximum (λex) ~673 - 684 nm
Emission Maximum (λem) ~691 - 710 nm
Molar Extinction Coefficient (ε) ~211,000 cm-1M-1 at λex
Fluorescence Quantum Yield (Φ) ~0.21
Recommended Excitation Source 670-680 nm laser line
Recommended Emission Filter 700-750 nm bandpass

Experimental Protocols

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for experimentally verifying the absorption maximum and calculating the molar extinction coefficient of this compound.

Materials:

  • This compound

  • Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Stock Solution: Resuspend the lyophilized this compound in nuclease-free water or TE buffer to a final concentration of 1 mM. Ensure the solution is thoroughly mixed by vortexing.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare working solutions with concentrations ranging from 1 µM to 10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to scan a wavelength range from 500 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with the same buffer used for dilutions and use this to blank the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each dilution at the peak absorbance wavelength (around 675 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Protocol 2: Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the relative quantum yield of this compound.

Materials:

  • This compound solution (from Protocol 1)

  • A reference dye with a known quantum yield in the far-red region (e.g., Cresyl Violet)

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the this compound and the reference dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (determined in Protocol 1). Set the emission scan range from the excitation wavelength to 850 nm.

  • Measure Emission Spectra: Record the fluorescence emission spectrum for each dilution of this compound.

  • Measure Reference Standard: Excite the reference dye at its absorption maximum and record its emission spectrum.

  • Data Analysis:

    • Integrate the area under the emission curve for both the this compound and the reference dye.

    • The quantum yield (Φ) can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Experimental Workflow: PCR-based DNA Labeling

The following diagram illustrates a typical experimental workflow for incorporating this compound into a DNA probe via Polymerase Chain Reaction (PCR).

PCR_Labeling_Workflow cluster_prep Reaction Setup cluster_pcr PCR Amplification cluster_purification Purification cluster_analysis Analysis & Application template DNA Template pcr_reaction PCR Cycling: Denaturation Annealing Extension template->pcr_reaction primers Forward & Reverse Primers primers->pcr_reaction dntps dNTP Mix dntps->pcr_reaction sulfo_cy5_5 This compound sulfo_cy5_5->pcr_reaction polymerase Taq Polymerase polymerase->pcr_reaction purification Column Purification or Ethanol Precipitation pcr_reaction->purification Labeled PCR Product analysis Gel Electrophoresis & Fluorescence Imaging purification->analysis Purified Labeled Probe application Downstream Applications (e.g., FISH, Microarray) analysis->application

PCR-based DNA labeling workflow using this compound.

This workflow demonstrates the enzymatic incorporation of the fluorescent nucleotide during DNA amplification, followed by purification and analysis of the labeled product, which is then ready for use in various molecular biology applications such as Fluorescence In Situ Hybridization (FISH) or microarrays.

Sulfo-Cy5.5 dUTP: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP), a fluorescently labeled nucleotide essential for a variety of molecular biology applications. We will cover its core spectral properties, provide detailed experimental protocols for its use in nucleic acid labeling, and illustrate key workflows through diagrams. This document is intended to serve as a comprehensive resource for professionals utilizing fluorescence-based detection methods.

Core Properties of Sulfo-Cy5.5 dUTP

This compound is a modified deoxyuridine triphosphate that is readily incorporated into newly synthesized DNA strands by various DNA polymerases. The key feature of this molecule is the covalently attached Sulfo-Cy5.5 dye, a water-soluble, far-red fluorescent cyanine dye.[1][2] The sulfonate groups enhance its water solubility, making it highly compatible with aqueous biological buffers and reducing the tendency of the dye to aggregate.[1][3] This results in brighter, more stable fluorescent signals with minimal background interference, which is particularly advantageous for deep-tissue imaging and other sensitive applications.[1][3]

Spectral Characteristics

The far-red emission of Sulfo-Cy5.5 is a significant advantage as it falls within a spectral range where autofluorescence from biological samples is minimal, leading to a high signal-to-noise ratio.[4] The specific excitation and emission maxima can vary slightly between suppliers. A summary of the reported spectral properties is provided below.

PropertyValueSource
Excitation Maximum ~673-684 nm[5][6]
Emission Maximum ~691-710 nm[5][6]
Molar Extinction Coefficient (ε) 211,000 L⋅mol⁻¹⋅cm⁻¹[6]
Fluorescence Quantum Yield 0.21[6]
Stokes Shift ~18-26 nm[1]

Key Applications

The ability to enzymatically incorporate this compound into DNA makes it a versatile tool for numerous applications, including:

  • Fluorescence in situ Hybridization (FISH): Generation of brightly labeled DNA probes for detecting specific DNA sequences within chromosomes or cells.[7][8]

  • Microarrays: Labeling of cDNA or cRNA for gene expression analysis.

  • PCR-based Labeling: Production of fluorescently labeled DNA fragments for various downstream applications.[7]

  • Flow Cytometry: Detection of specific cell populations or analysis of cellular processes involving DNA synthesis.[1][3]

  • In Vivo Imaging: Due to its far-red emission, it is suitable for deep-tissue imaging with reduced background noise.[1][3]

Experimental Protocols: DNA Labeling via PCR

This section details a generalized protocol for producing fluorescently labeled DNA probes using this compound in a standard Polymerase Chain Reaction (PCR).

I. Reagent Preparation
  • Template DNA: Dilute the DNA template (e.g., plasmid, genomic DNA, or PCR product) to a working concentration of 1-10 ng/µL in nuclease-free water.

  • Primers: Reconstitute forward and reverse primers to a stock concentration of 100 µM and then dilute to a working concentration of 10 µM.

  • dNTP Mix: Prepare a dNTP mix containing dATP, dCTP, dGTP, and a defined ratio of dTTP to this compound. A common starting point is a 1:2 or 1:3 ratio of dTTP to this compound to ensure efficient labeling without overly inhibiting the polymerase.[7] For a final concentration of 200 µM for each nucleotide in the reaction, this can be achieved with a mix containing 200 µM dATP, 200 µM dCTP, 200 µM dGTP, 100 µM dTTP, and 100 µM this compound. Note: The optimal ratio may need to be determined empirically.

  • DNA Polymerase: Use a thermostable DNA polymerase tolerant of modified nucleotides. High-fidelity polymerases are often suitable.[7]

II. PCR Reaction Setup

Assemble the PCR reaction on ice in a sterile, nuclease-free PCR tube. For a typical 50 µL reaction:

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 50 µL-
10x PCR Buffer5 µL1x
dNTP Mix (with this compound)5 µL200 µM each
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
Template DNA (1-10 ng/µL)1 µL1-10 ng
DNA Polymerase (5 U/µL)0.5 µL2.5 Units

Note: Perform assay setup and reaction under low-light conditions to prevent photobleaching of the Sulfo-Cy5.5 dye.[7]

III. Thermal Cycling

The following is a standard thermal cycling protocol. Annealing temperatures and extension times should be optimized for the specific primers and amplicon size.

StepTemperatureTimeCycles
Initial Denaturation 95°C3-5 min1
Denaturation 95°C30 sec
Annealing 55-65°C30 sec30-35
Extension 72°C1 min/kb
Final Extension 72°C5-10 min1
Hold 4°C1
IV. Purification of Labeled Probe

After amplification, it is crucial to remove unincorporated this compound, primers, and salts. This is typically achieved using a PCR purification spin column kit according to the manufacturer's protocol. Elute the purified, labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

V. Verification of Labeling

The incorporation of the fluorescent dye can be confirmed by:

  • Gel Electrophoresis: Run a small aliquot of the purified product on an agarose gel. The labeled DNA band should be visible under a suitable fluorescence imager with far-red excitation and emission filters.

  • Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and ~675 nm (for Sulfo-Cy5.5). The ratio of these absorbances can be used to estimate the degree of labeling.

Visualized Workflows

The following diagrams illustrate the experimental workflow for DNA labeling and a common application.

experimental_workflow cluster_reagents Starting Materials cluster_process Process cluster_output Output Template Template DNA PCR PCR Amplification Template->PCR Primers Forward & Reverse Primers Primers->PCR dNTPs dNTP Mix with This compound dNTPs->PCR Polymerase DNA Polymerase Polymerase->PCR Purification Spin Column Purification PCR->Purification Probe Sulfo-Cy5.5 Labeled DNA Probe Purification->Probe

Caption: Enzymatic labeling of DNA with this compound via PCR.

logical_relationship Probe Sulfo-Cy5.5 Labeled Probe Hybridization Denaturation & Hybridization Probe->Hybridization Target Target DNA Sequence (e.g., in metaphase spread) Target->Hybridization Washing Post-Hybridization Washes (Remove unbound probe) Hybridization->Washing Detection Fluorescence Microscopy (Far-Red Channel) Washing->Detection Result Visualization of Target Locus Detection->Result

Caption: Application of a Sulfo-Cy5.5 labeled probe in FISH.

References

Sulfo-Cy5.5 dUTP: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP), a far-red fluorescently labeled nucleotide essential for a variety of molecular biology and cellular analysis applications. This document details its core physicochemical properties, provides protocols for its use in enzymatic DNA labeling, and visualizes its structure and experimental workflows.

Core Properties of Sulfo-Cy5.5 dUTP

This compound is a modified deoxyuridine triphosphate that is readily incorporated into newly synthesized DNA by various DNA polymerases. The attached Sulfo-Cy5.5 dye is a water-soluble, far-red fluorescent dye known for its high photostability and quantum yield.[1][2] Its emission in the far-red spectrum minimizes interference from autofluorescence common in biological samples, leading to an enhanced signal-to-noise ratio.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 1554.97 g/mol (as lithium salt)[2][3]
1519.37 g/mol [1]
Molecular Formula C₅₈H₆₃N₆Li₆O₂₈P₃S₄ (as lithium salt)[3]
C₅₈H₆₉N₆O₂₈P₃S₄[1]
Excitation Maximum ~675 - 684 nm[2][4]
Emission Maximum ~694 - 710 nm[2][4]
Stokes Shift ~19 nm[2]
Purity ≥ 95% (typically by HPLC-MS)[2]

Chemical Structure of this compound

This compound consists of three main components: a deoxyuridine triphosphate moiety, a stable linker arm, and the Sulfo-Cyanine5.5 fluorophore. The extended linker arm is designed to increase the efficiency of enzymatic incorporation compared to directly modified nucleotides.[3][5]

G Simplified Structure of this compound cluster_dUTP Deoxyuridine Triphosphate cluster_Linker Linker Arm cluster_Dye Fluorophore Deoxyribose Deoxyribose Uracil Uracil Deoxyribose->Uracil N1 Triphosphate α-β-γ Triphosphate Deoxyribose->Triphosphate C5' Linker Amino-11-Linker Uracil->Linker C5 SulfoCy5_5 Sulfo-Cy5.5 Core Linker->SulfoCy5_5

Caption: Simplified schematic of this compound's core components.

Experimental Protocols

This compound is primarily used for the enzymatic labeling of DNA probes for applications such as Fluorescence In Situ Hybridization (FISH), microarray analysis, and other nucleic acid hybridization assays.[3][6] Below are detailed methodologies for common labeling techniques.

DNA Probe Labeling by Nick Translation

Nick translation is a common method for generating highly labeled DNA probes. This protocol is adapted from standard nick translation procedures.[6]

Materials:

  • DNA template (1 µg)

  • This compound

  • 10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

  • dNTP mix (without dTTP): 0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP

  • dTTP, 0.25 mM

  • Enzyme Mix (DNA Polymerase I and DNase I)

  • Stop Buffer (0.5 M EDTA, pH 8.0)

  • Nuclease-free water

  • Purification column (e.g., spin column)

Procedure:

  • In a microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA template

    • 5 µL of 10x Nick Translation Buffer

    • 5 µL of dNTP mix (without dTTP)

    • A mix of dTTP and this compound. The ratio of labeled to unlabeled dUTP may need optimization, a starting point is a 1:3 ratio of dTTP to this compound.

    • 1 µL of Enzyme Mix

    • Add nuclease-free water to a final volume of 50 µL.

  • Mix the components gently and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 15°C for 90 minutes. Incubation time can be adjusted to generate DNA fragments of the desired size range (typically 200-500 bp).

  • Stop the reaction by adding 5 µL of Stop Buffer.

  • Purify the labeled probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.

  • Store the labeled probe at -20°C in the dark.

Probe Labeling by Polymerase Chain Reaction (PCR)

Incorporating this compound during PCR allows for the generation of fluorescently labeled amplicons.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • PCR buffer

  • dNTP mix (containing dATP, dCTP, dGTP)

  • dTTP and this compound

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction. The key consideration is the ratio of dTTP to this compound. A common starting point is a 1:3 or 1:4 ratio of dTTP to the labeled dUTP. The optimal ratio may vary depending on the polymerase and the specific application.

  • A typical 50 µL reaction mixture would include:

    • 5 µL of 10x PCR Buffer

    • 1 µL of dNTP mix (e.g., 10 mM each of dATP, dCTP, dGTP)

    • A mix of dTTP and this compound to achieve the desired final concentration and ratio.

    • 1-5 µL of DNA template

    • 1 µL of each primer (10 µM)

    • 0.5 µL of DNA polymerase

    • Nuclease-free water to 50 µL.

  • Perform PCR using standard cycling conditions, although some optimization of annealing and extension times may be necessary to accommodate the incorporation of the bulkier labeled nucleotide.

  • Analyze the PCR product by gel electrophoresis. The labeled product should migrate slower than an unlabeled product of the same size.

  • Purify the labeled PCR product to remove unincorporated primers and nucleotides.

Experimental Workflow Visualization

The general workflow for enzymatic DNA labeling involves the incorporation of the labeled nucleotide followed by purification.

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product DNA_Template DNA Template Incubation Incubation (e.g., PCR, Nick Translation) DNA_Template->Incubation Polymerase DNA Polymerase Polymerase->Incubation dNTPs dATP, dCTP, dGTP dNTPs->Incubation Labeled_dUTP This compound + dTTP Labeled_dUTP->Incubation Purify Spin Column Purification Incubation->Purify Labeled_Probe Labeled DNA Probe Purify->Labeled_Probe

Caption: General workflow for enzymatic DNA labeling with this compound.

Applications in Research and Development

The ability to generate highly fluorescent, far-red labeled DNA probes makes this compound a valuable tool in numerous applications:

  • Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA sequences on chromosomes or in cells.[7][8]

  • Microarray Analysis: For labeling cDNA or cRNA to be hybridized to microarrays for gene expression profiling.

  • In Vivo Imaging: The far-red emission is suitable for deep tissue imaging with reduced background noise.[1]

  • Flow Cytometry: Labeled probes can be used in flow-based assays for cellular analysis.[1]

Storage and Handling

This compound should be stored at -20°C in the dark.[3] It is important to avoid repeated freeze-thaw cycles and prolonged exposure to light to maintain the integrity of the fluorophore. When handling, it is recommended to work under low light conditions.

References

A Deep Dive into the Aqueous Solubility of Sulfo-Cy5.5 dUTP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the water solubility of Sulfo-Cy5.5 dUTP, a fluorescently labeled deoxyuridine triphosphate analog. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility, outlines experimental protocols for its use, and presents a typical experimental workflow.

This compound is a vital tool for the non-radioactive labeling of DNA. Its utility in a range of molecular biology applications, including DNA sequencing, PCR, and in situ hybridization, is underpinned by its physicochemical properties, most notably its solubility in aqueous environments. The incorporation of a sulfonate group onto the cyanine dye significantly enhances its water solubility compared to its non-sulfonated counterparts, a critical feature for its use in enzymatic reactions that occur in aqueous buffers.[1][2]

Quantitative Data on Solubility

CompoundReported SolubilityNotes
This compoundHigh (qualitative)The presence of sulfonate groups significantly increases water solubility.[1][2] Commonly used in a 1 mM aqueous solution.[4]
sulfo-Cyanine5.5 carboxylic acid400 g/LA structurally related compound, indicating high solubility of the sulfo-cyanine core.[3]
Non-sulfonated Cyanine DyesLow in waterTypically require an organic co-solvent like DMSO or DMF for dissolution before use in aqueous buffers.[1]

Experimental Protocols

Dissolution of Lyophilized this compound

This compound is typically supplied as a lyophilized powder, often as a lithium salt.[5] To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in a suitable aqueous buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0) or nuclease-free water.

Materials:

  • Lyophilized this compound

  • Nuclease-free water or TE buffer (pH 7.5-8.0)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Briefly centrifuge the vial containing the lyophilized this compound to collect the powder at the bottom.

  • Add the desired volume of nuclease-free water or TE buffer to achieve the target concentration (e.g., 1 mM).

  • Vortex the vial for 1-2 minutes to ensure complete dissolution.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution at -20°C in the dark. Avoid repeated freeze-thaw cycles.[5]

Enzymatic Labeling of DNA using Klenow Fragment

This protocol is adapted for the random-primed labeling of genomic DNA with this compound using the Klenow fragment of DNA polymerase I.

Materials:

  • Fragmented genomic DNA (1 µg)

  • Random hexamer primers

  • 10X Klenow buffer

  • dNTP mix (dATP, dCTP, dGTP at 5 mM each)

  • This compound (1 mM stock)

  • Klenow fragment of DNA polymerase I (50 U/µL)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Protocol:

  • In a microcentrifuge tube, combine 1 µg of fragmented genomic DNA and random hexamer primers in a total volume of 20 µL with nuclease-free water.

  • Denature the DNA by heating the mixture to 95°C for 2 minutes, then immediately place it on ice for 5 minutes.

  • Prepare the labeling mix by combining 5 µL of 10X Klenow buffer, 5 µL of the dNTP mix (without dUTP), and 17 µL of nuclease-free water.

  • Add 27 µL of the labeling mix to the denatured DNA/primer mixture on ice.

  • Add 1.5-2 µL of 1 mM this compound and 1 µL of Klenow fragment (50 U/µL) to the reaction.

  • Incubate the reaction at 37°C for 2-6 hours in the dark.

  • Stop the reaction by adding 2.5 µL of 0.5 M EDTA, pH 8.0.

  • Purify the labeled DNA to remove unincorporated this compound using a suitable method such as spin column chromatography.

Visualizations

Experimental Workflow for DNA Labeling

The following diagram illustrates the key steps in the enzymatic labeling of DNA with this compound.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Termination & Purification A Start: Fragmented DNA & Random Primers B Denaturation (95°C) A->B Heat C Annealing on Ice B->C Cool D Add Labeling Mix: - Klenow Buffer - dNTPs (no dUTP) C->D E Add this compound & Klenow Polymerase D->E F Incubation (37°C) E->F Enzymatic Incorporation G Stop Reaction (EDTA) F->G H Purification (e.g., Spin Column) G->H I End: Labeled DNA Probe H->I

Caption: Workflow for enzymatic DNA labeling with this compound.

Logical Relationship of Solubility Factors

The following diagram illustrates the factors contributing to the enhanced water solubility of this compound.

G A This compound B Cyanine Dye Core A->B C dUTP Moiety A->C D Sulfonate Groups (-SO3-) A->D E High Polarity & Charge D->E F Enhanced Water Solubility E->F G Reduced Aggregation in Aqueous Buffers F->G Leads to

References

The Enzymatic Incorporation of Sulfo-Cy5.5 dUTP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of incorporating the far-red fluorescent nucleotide, Sulfo-Cy5.5 dUTP, into nucleic acids.

Introduction

This compound is a modified deoxyuridine triphosphate that is covalently linked to a sulfonated cyanine 5.5 dye.[1][2] This far-red fluorescent nucleotide analogue has become an invaluable tool in molecular biology, enabling the sensitive detection of DNA and RNA in a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and fluorescence in situ hybridization (FISH).[3][][5] The sulfonate groups on the cyanine dye enhance its water solubility, making it highly compatible with aqueous enzymatic reactions.[3] The enzymatic incorporation of this compound into a growing nucleic acid chain is a critical step in generating fluorescently labeled probes for these applications. This technical guide provides a comprehensive overview of the mechanism of enzymatic incorporation, key factors influencing the process, and detailed protocols for its use.

Mechanism of Enzymatic Incorporation

The enzymatic incorporation of this compound is catalyzed by DNA polymerases, which recognize it as an analogue of deoxythymidine triphosphate (dTTP). The polymerase facilitates the formation of a phosphodiester bond between the 5'-phosphate of the incoming this compound and the 3'-hydroxyl group of the growing DNA strand.

The efficiency of this process is influenced by several factors:

  • DNA Polymerase Selection: Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides. Family A polymerases, such as Taq polymerase, and some Family B polymerases, like Vent exo-, have been shown to be effective in incorporating bulky dye-labeled nucleotides.[6][7] The choice of polymerase can significantly impact the yield and labeling density of the final product.

  • Linker Arm: this compound and similar analogues often feature a linker arm that separates the bulky dye from the nucleotide base.[8] This linker reduces steric hindrance, allowing for more efficient incorporation by the polymerase.[8] Longer linker arms are generally associated with higher incorporation efficiency.[8]

  • Dye Structure and Charge: The chemical structure and charge of the fluorescent dye can influence its interaction with the DNA polymerase. Electroneutral or zwitterionic dyes have been shown to be incorporated more efficiently by Taq polymerase than negatively charged dyes.[9] The sulfonated nature of Sulfo-Cy5.5 imparts a negative charge, which can affect its incorporation efficiency depending on the specific polymerase used.[10]

  • Reaction Conditions: Optimization of reaction parameters such as dNTP concentrations, magnesium ion concentration, and annealing and extension times is crucial for successful incorporation, especially in PCR.

Quantitative Data on Incorporation Efficiency

Obtaining precise kinetic parameters for the incorporation of this compound by various polymerases is challenging and not widely available in the literature. However, studies on closely related Cy5-labeled dUTP analogues provide valuable insights into the relative performance of different enzymes.

DNA PolymeraseModified NucleotideKm (µM)Vmax (relative to dTTP)PCR Efficiency (relative to dTTP)Reference
Taq PolymerasedU(Cy5a1±)TP2.6 ± 0.40.05 ± 0.01~50% (A Family Average)[9][10][11]
Vent (exo-)Cy5 dCTPNot ReportedNot Reported~24% (B Family Average)[6][10]
phi29 DNA PolymeraseThis compoundNot ReportedNot Reported4-9 labels per 1000 nt (in RCA)[12]

Note: The data for Taq and Vent (exo-) polymerases are for a Cy5-dUTP analogue and should be considered an approximation for this compound. The efficiency of phi29 DNA polymerase is specific to rolling circle amplification (RCA).

Experimental Protocols

Polymerase Chain Reaction (PCR) with this compound

This protocol is a general guideline for producing fluorescently labeled PCR products. Optimization of the ratio of this compound to dTTP is critical to balance labeling density and PCR yield.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase or another suitable polymerase

  • 10X PCR buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP

  • This compound

  • Nuclease-free water

Protocol:

  • Prepare a dNTP/Sulfo-Cy5.5 dUTP mix. The optimal ratio of dTTP to this compound should be determined empirically, but a starting point of 3:1 to 1:1 is recommended.

  • Set up the PCR reaction on ice:

    Component Volume (for 50 µL reaction) Final Concentration
    10X PCR Buffer 5 µL 1X
    dNTP mix (without dTTP) 1 µL of 10 mM stock 200 µM each
    dTTP/Sulfo-Cy5.5 dUTP mix Variable e.g., 150 µM dTTP, 50 µM this compound
    Forward Primer (10 µM) 1 µL 0.2 µM
    Reverse Primer (10 µM) 1 µL 0.2 µM
    DNA Template 1-100 ng Variable
    Taq DNA Polymerase 0.5 µL (5 U/µL) 2.5 units

    | Nuclease-free water | to 50 µL | |

  • Perform thermal cycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb

    • Final Extension: 72°C for 5-10 minutes

  • Analyze the labeled PCR product by gel electrophoresis. The fluorescent product can be visualized using an appropriate imaging system.

Nick Translation for DNA Probe Labeling

Nick translation is a method to incorporate labeled nucleotides into double-stranded DNA.

Materials:

  • DNA template (plasmid, BAC, or purified PCR product)

  • 10X Nick Translation Buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP

  • This compound

  • DNase I

  • DNA Polymerase I

  • Nuclease-free water

  • EDTA (0.5 M)

Protocol:

  • Prepare the reaction mix on ice:

    Component Volume (for 50 µL reaction) Final Concentration
    DNA template 1 µg 20 µg/mL
    10X Nick Translation Buffer 5 µL 1X
    dNTP mix (without dTTP) 1 µL of 10 mM stock 200 µM each
    dTTP/Sulfo-Cy5.5 dUTP mix (e.g., 3:1 ratio) Variable
    DNase I (diluted) 1 µL Variable (optimize for desired nicking)
    DNA Polymerase I 1 µL (10 U/µL) 10 units

    | Nuclease-free water | to 50 µL | |

  • Incubate the reaction at 15°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

Visualizations

Enzymatic Incorporation Workflow

Enzymatic_Incorporation cluster_0 Reaction Components cluster_1 Enzymatic Reaction cluster_2 Product DNA_Template DNA Template (Primer-Annealed) Incorporation Incorporation DNA_Template->Incorporation Polymerase DNA Polymerase Polymerase->Incorporation dNTPs dATP, dCTP, dGTP dNTPs->Incorporation Sulfo_dUTP This compound Sulfo_dUTP->Incorporation Labeled_DNA Fluorescently Labeled DNA Incorporation->Labeled_DNA

Caption: Workflow of enzymatic incorporation of this compound.

Application in mRNA Detection

mRNA_Detection cluster_cell Cellular Context cluster_detection Detection Method mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation Hybridization Hybridization mRNA->Hybridization Protein Translated Protein Ribosome->Protein Probe Sulfo-Cy5.5 Labeled DNA Probe Probe->Hybridization Fluorescence Fluorescence Signal Hybridization->Fluorescence

Caption: Visualization of mRNA localization and translation using a fluorescent probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no incorporation of this compound Suboptimal ratio of labeled to unlabeled dUTP.Titrate the ratio of this compound to dTTP. Start with a higher proportion of dTTP and gradually increase the labeled nucleotide.
Inefficient polymerase.Switch to a polymerase known to be more efficient with bulky adducts, such as certain Family A or B polymerases.[6][7]
Reaction inhibitors.Ensure the purity of the DNA template and other reaction components.
Reduced PCR product yield High concentration of this compound inhibiting the polymerase.Decrease the concentration of the labeled nucleotide.[10]
Suboptimal annealing or extension times.Increase annealing and extension times to allow for the slower incorporation of the modified nucleotide.
High background fluorescence Incomplete removal of unincorporated this compound.Ensure thorough purification of the labeled probe using spin columns or precipitation methods.
Non-specific binding of the probe.Optimize hybridization and washing conditions (stringency, temperature) in applications like FISH.

Conclusion

The enzymatic incorporation of this compound is a powerful technique for generating fluorescently labeled nucleic acid probes for a wide range of applications. Successful incorporation depends on the careful selection of the DNA polymerase and optimization of reaction conditions. While the bulky nature of the dye can present challenges, a systematic approach to protocol development and troubleshooting can lead to the generation of highly specific and brightly fluorescent probes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their studies.

References

A Technical Guide to Sulfo-Cy5.5 dUTP and Cy5.5 dUTP for DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Sulfo-Cy5.5 dUTP and Cy5.5 dUTP for DNA labeling applications. We delve into their core properties, provide detailed experimental protocols, and present quantitative data to inform your selection of the optimal fluorescent nucleotide for your research needs.

Core Properties: The Key Distinction of Sulfonation

Both this compound and Cy5.5 dUTP are deoxyuridine triphosphates conjugated to the near-infrared cyanine dye, Cy5.5. This dye allows for fluorescent labeling of DNA with excitation and emission maxima in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[1] The fundamental difference between these two molecules lies in the addition of a sulfonate group to the Cy5.5 dye in this compound.

This compound contains a sulfonated version of the Cyanine5.5 dye.[2] This sulfonate group significantly increases the hydrophilicity and water solubility of the molecule.[3][4] This enhanced water solubility can be advantageous in aqueous labeling reactions, potentially reducing aggregation and improving the accessibility of the dye for incorporation by polymerases.

Cy5.5 dUTP , on the other hand, is the non-sulfonated, more hydrophobic counterpart. While still a highly effective labeling reagent, its hydrophobic nature may lead to different incorporation kinetics and background characteristics in certain applications.

The choice between the sulfonated and non-sulfonated versions often depends on the specific application, the labeling method employed, and the experimental conditions.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative properties of this compound and Cy5.5 dUTP.

PropertyThis compoundCy5.5 dUTPReference
Excitation Maximum ~675-684 nm~675-678 nm[1][3]
Emission Maximum ~694-710 nm~694-695 nm[1][3]
Key Feature Sulfonated, increased water solubilityNon-sulfonated, hydrophobic[3][4]
Primary Advantage Improved performance in aqueous biological assays due to enhanced solubility.[3]Established performance in a wide range of labeling applications.
Performance MetricThis compoundCy5.5 dUTPConsiderations
Labeling Efficiency Generally high due to good solubility and an extended linker arm in some commercial formulations that improves polymerase incorporation.[5]Efficiently incorporated by various DNA polymerases.[6]The optimal ratio of labeled dUTP to unlabeled dTTP needs to be determined empirically for each application to balance labeling density and enzymatic efficiency.
Photostability Cyanine dyes, in general, offer good photostability.[3] The photostability of Cy5.5 analogs can be influenced by factors like the net charge state.[7]Cyanine dyes are known for their high photostability.[8]Prolonged exposure to excitation light can still lead to photobleaching. Proper sample handling and imaging conditions are crucial.
Signal-to-Noise Ratio The far-red emission minimizes background fluorescence from biological sources, contributing to a good signal-to-noise ratio.[9]Similar to the sulfonated version, the far-red emission helps in achieving a high signal-to-noise ratio.In applications like FISH, factors such as probe concentration, hybridization conditions, and washing steps significantly impact the signal-to-noise ratio.[10]

Experimental Protocols: Methodologies for DNA Labeling

This section provides detailed protocols for common DNA labeling techniques using either this compound or Cy5.5 dUTP. The choice of method depends on the starting material, the desired probe length, and the specific application.

Polymerase Chain Reaction (PCR) Labeling

This method is ideal for amplifying and simultaneously labeling specific DNA sequences. It is suitable when the template DNA is limited.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase (note: some proofreading polymerases may be inhibited by modified dUTPs)

  • 10x PCR buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP solution

  • This compound or Cy5.5 dUTP (1 mM stock)

  • Nuclease-free water

  • PCR purification kit

Protocol:

  • Reaction Setup: On ice, prepare a 50 µL PCR reaction mixture. The ratio of labeled dUTP to dTTP is critical and should be optimized. A starting point is a 1:2 to 1:3 ratio (e.g., 25 µM Sulfo-Cy5.5/Cy5.5 dUTP and 50-75 µM dTTP).

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTPs (without dTTP)

    • X µL 1 mM dTTP

    • Y µL 1 mM this compound or Cy5.5 dUTP

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 1-10 ng DNA Template

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to 50 µL

  • PCR Amplification: Perform PCR using optimized cycling conditions for your specific template and primers. A general protocol is as follows:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5-10 minutes

  • Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.

  • Quantification and Quality Control: Measure the absorbance at 260 nm (for DNA) and ~675 nm (for Cy5.5) to determine the concentration and labeling efficiency. Analyze the labeled product on an agarose gel to confirm the correct size and incorporation of the dye (a slight shift in mobility may be observed).

Nick Translation Labeling

This method is used to generate uniformly labeled probes from a larger DNA template, such as a plasmid or BAC.

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP solution

  • This compound or Cy5.5 dUTP (1 mM stock)

  • DNase I/DNA Polymerase I enzyme mix

  • Nuclease-free water

  • Probe purification column (e.g., G-50 spin column)

  • 0.5 M EDTA

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 1 µg DNA template

    • 5 µL 10x Nick Translation Buffer

    • X µL dNTP mix (final concentration 20-50 µM each of dATP, dCTP, dGTP)

    • Y µL dTTP (final concentration to be optimized with labeled dUTP)

    • Z µL this compound or Cy5.5 dUTP (final concentration to be optimized)

    • 1 µL DNase I/DNA Polymerase I mix

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.[11] The incubation time can be adjusted to control the final probe size.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Remove unincorporated nucleotides using a G-50 spin column or a similar purification method.

  • Analysis: Determine the probe concentration and labeling efficiency by spectrophotometry. The size of the labeled fragments can be checked on an agarose gel.

Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for using a Sulfo-Cy5.5 or Cy5.5 labeled probe for FISH on prepared chromosome spreads or tissue sections.

Materials:

  • Labeled DNA probe

  • Hybridization buffer (e.g., with formamide and dextran sulfate)

  • Coverslips

  • Slides with prepared cells or tissue

  • Wash buffers (e.g., SSC buffers of varying concentrations)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Probe Preparation: Denature the labeled probe by heating it in hybridization buffer at 75-80°C for 5-10 minutes, then quickly place it on ice.

  • Sample Denaturation: Denature the chromosomal DNA on the slide by immersing it in a denaturing solution (e.g., 70% formamide/2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol series.

  • Hybridization: Apply the denatured probe to the denatured slide, cover with a coverslip, and seal. Incubate in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes: Carefully remove the coverslip and perform a series of stringent washes to remove the non-specifically bound probe. A typical wash series might be:

    • 2x SSC at room temperature

    • 0.4x SSC/0.3% NP-40 at 72°C

    • 2x SSC at room temperature

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslip using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 and DAPI.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for PCR labeling and microarray analysis.

PCR_Labeling_Workflow start Start: DNA Template & Primers pcr_setup PCR Reaction Setup (with Sulfo-Cy5.5/Cy5.5 dUTP) start->pcr_setup pcr_amp PCR Amplification pcr_setup->pcr_amp purification Purification of Labeled DNA pcr_amp->purification qc Quantification & Quality Control purification->qc end End: Labeled DNA Probe qc->end

Caption: PCR DNA Labeling Workflow.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization & Scanning cluster_analysis Data Analysis rna_extraction RNA Extraction cdna_synthesis Reverse Transcription to cDNA rna_extraction->cdna_synthesis labeling Fluorescent Labeling (e.g., with this compound) cdna_synthesis->labeling hybridization Hybridization to Microarray labeling->hybridization washing Washing hybridization->washing scanning Scanning washing->scanning image_analysis Image Analysis scanning->image_analysis data_normalization Data Normalization image_analysis->data_normalization statistical_analysis Statistical Analysis data_normalization->statistical_analysis

Caption: DNA Microarray Experimental Workflow.

Logical Relationships

The following diagram illustrates the key decision-making factors when choosing between this compound and Cy5.5 dUTP.

Dye_Selection_Logic start Choice of Fluorescent dUTP application Primary Application? start->application aqueous_env Aqueous Environment? (e.g., in-cell labeling) application->aqueous_env Labeling Method sulfo_cy5_5 This compound (Enhanced Water Solubility) aqueous_env->sulfo_cy5_5 Yes cy5_5 Cy5.5 dUTP (Standard Hydrophobicity) aqueous_env->cy5_5 No / Standard

Caption: Decision factors for dUTP selection.

This guide provides a solid foundation for utilizing this compound and Cy5.5 dUTP in your DNA labeling experiments. For optimal results, it is always recommended to perform pilot experiments to determine the ideal labeling conditions for your specific system.

References

Sulfo-Cy5.5 dUTP: A Technical Guide to its Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5.5 dUTP is a modified deoxyuridine triphosphate (dUTP) nucleotide that is covalently labeled with a sulfonated cyanine dye, Sulfo-Cy5.5. This far-red fluorescent probe has garnered significant attention in the field of molecular biology due to its advantageous spectral properties, including high photostability and bright fluorescence, making it an invaluable tool for a variety of research applications. Its enhanced water solubility, a result of sulfonation, further improves its utility in aqueous buffer systems commonly used in biological assays. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and quantitative data to facilitate its integration into research and drug development workflows.

Core Properties of this compound

The utility of this compound is rooted in its distinct physicochemical and spectral characteristics. The Sulfo-Cy5.5 dye is a member of the cyanine dye family, known for their high molar extinction coefficients and good quantum yields.

PropertyValueReference
Excitation Maximum~684 nm[1]
Emission Maximum~710 nm[1]
Molecular WeightVaries by supplier[2]
SolubilityHigh in aqueous solutions[3]
Quantum Yield~0.21[1]

These properties make this compound particularly well-suited for applications requiring sensitive detection in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.

Key Applications and Experimental Protocols

This compound serves as a substrate for various DNA polymerases, allowing for its enzymatic incorporation into newly synthesized DNA. This enables the fluorescent labeling of DNA for visualization and quantification in a range of molecular biology techniques.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4] The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA breaks.[4] The direct incorporation of a fluorescently labeled nucleotide like this compound allows for a one-step detection process.[4]

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Fixed cells or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

  • TdT reaction buffer

  • Terminal deoxynucleotidyl transferase (TdT)

  • This compound

  • Nuclease-free water

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Sample Preparation:

    • For adherent cells, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • For tissue sections, deparaffinize and rehydrate through an ethanol gradient.

  • Permeabilization:

    • Wash the fixed samples twice with PBS.

    • Incubate with permeabilization solution for 20 minutes at room temperature.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mix by combining TdT reaction buffer, TdT enzyme, and this compound in nuclease-free water. The optimal concentration of this compound should be determined empirically but can start in the range of 1-10 µM.

    • Incubate the samples with the TUNEL reaction mix in a humidified chamber at 37°C for 60 minutes, protected from light.[5]

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each to remove unincorporated nucleotides.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 10 minutes.

    • Wash briefly with PBS.

    • Mount the coverslip using an antifade mounting medium.

  • Visualization:

    • Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5.5 (Excitation/Emission: ~684 nm/~710 nm) and DAPI.

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_vis Visualization Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization TUNEL_Reaction TUNEL Reaction (TdT Enzyme + this compound) Permeabilization->TUNEL_Reaction Washing Washing TUNEL_Reaction->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Microscopy Fluorescence Microscopy Counterstaining->Microscopy

TUNEL Assay Workflow
Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize the presence and location of specific DNA or RNA sequences within cells and tissues. This is achieved by hybridizing a fluorescently labeled nucleic acid probe to the target sequence. This compound can be used to generate these fluorescent probes through standard enzymatic labeling methods such as nick translation, random priming, or PCR.

This protocol provides a general framework for probe labeling and FISH.

Probe Labeling (by Nick Translation):

  • Prepare a reaction mix containing the DNA probe, a nick translation buffer, DNase I, DNA Polymerase I, and a nucleotide mix including this compound. The ratio of labeled to unlabeled dUTP will influence the final probe fluorescence and should be optimized.

  • Incubate the reaction at 15°C for 1-2 hours.

  • Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

FISH Procedure:

  • Slide Preparation: Prepare chromosome spreads or tissue sections on slides.

  • Pretreatment: Treat slides with RNase A and pepsin to remove RNA and proteins that may interfere with hybridization.

  • Denaturation: Denature the cellular DNA and the fluorescent probe separately by heating.

  • Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C to allow hybridization.

  • Post-Hybridization Washes: Wash the slides under stringent conditions to remove non-specifically bound probes.

  • Counterstaining and Mounting: Counterstain with DAPI and mount with an antifade medium.

  • Visualization: Image the slides using a fluorescence microscope with appropriate filters for Sulfo-Cy5.5 and DAPI.

FISH_Workflow cluster_probe Probe Preparation cluster_hybrid Hybridization cluster_detect Detection Labeling Probe Labeling with This compound Purification Probe Purification Labeling->Purification Denaturation Denaturation (Probe & Sample) Purification->Denaturation Pretreatment Sample Pretreatment Pretreatment->Denaturation Hybridization Hybridization Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Mounting Counterstaining & Mounting Washing->Mounting Imaging Fluorescence Imaging Mounting->Imaging

Fluorescence In Situ Hybridization (FISH) Workflow
Flow Cytometry for Apoptosis Detection

Flow cytometry can be used to quantify apoptotic cells in a population by detecting the fluorescence of incorporated this compound in a TUNEL assay. This allows for high-throughput analysis of apoptosis in response to various stimuli.

This protocol is a general guide and requires optimization.

Materials:

  • Cell suspension

  • PBS

  • Fixation buffer (e.g., 1% paraformaldehyde)

  • Permeabilization buffer (e.g., 70% ethanol)

  • TdT reaction buffer

  • TdT enzyme

  • This compound

  • Rinsing buffer

Procedure:

  • Cell Preparation: Harvest and wash cells in PBS.

  • Fixation: Fix cells in 1% paraformaldehyde on ice for 15-30 minutes.

  • Permeabilization: Permeabilize cells by adding ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • TUNEL Reaction:

    • Wash cells to remove ethanol.

    • Resuspend cells in the TUNEL reaction mix containing TdT enzyme and this compound.

    • Incubate at 37°C for 60 minutes in the dark.

  • Staining for Total DNA (Optional):

    • Wash cells with rinsing buffer.

    • Resuspend in a solution containing a DNA stain like Propidium Iodide (PI) or 7-AAD to analyze DNA content and cell cycle.

  • Flow Cytometric Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser and detectors appropriate for Sulfo-Cy5.5 (e.g., 640 nm laser for excitation and a >670 nm emission filter).

Flow_Cytometry_Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Fix Fixation Harvest->Fix Permeabilize Permeabilization Fix->Permeabilize TUNEL TUNEL Reaction with This compound Permeabilize->TUNEL DNA_Stain Total DNA Staining (Optional, e.g., PI) TUNEL->DNA_Stain Flow_Cytometry Flow Cytometry Analysis DNA_Stain->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Flow Cytometry Apoptosis Analysis Workflow

Quantitative Data Summary

While specific quantitative data for this compound across different applications can be highly dependent on the experimental setup, the following table summarizes key performance metrics of the Sulfo-Cy5.5 fluorophore, which are indicative of its performance when conjugated to dUTP.

ParameterSulfo-Cy5.5Notes
Signal-to-Noise Ratio HighThe far-red emission minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[6]
Photostability HighCyanine dyes like Sulfo-Cy5.5 are known for their excellent resistance to photobleaching, allowing for longer exposure times and more robust imaging.[3]
Incorporation Efficiency Moderate to HighThe efficiency of enzymatic incorporation can be influenced by the linker arm between the dye and the nucleotide. Longer linkers can improve incorporation efficiency.[7]

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of DNA in a variety of molecular biology applications. Its superior spectral properties, including bright, far-red fluorescence and high photostability, make it an excellent choice for sensitive detection in techniques such as TUNEL assays, FISH, and flow cytometry. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the successful application of this compound in research and drug development, enabling more precise and reliable analysis of cellular processes like apoptosis and gene expression. As with any fluorescent probe, optimization of labeling and detection conditions is crucial for achieving the best possible results.

References

Sulfo-Cy5.5 dUTP: A Technical Guide to its Core Composition and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core composition, synthesis, and application of Sulfo-Cy5.5 dUTP, a vital fluorescently labeled nucleotide for a range of molecular biology techniques. The information presented herein is intended to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Composition: The Linker Arm

This compound is a modified deoxyuridine triphosphate (dUTP) that is covalently attached to the fluorescent dye Sulfo-Cy5.5. A key feature of this molecule is its extended amino-11-linker , which separates the bulky dye from the nucleotide.[1] This linker, an 11-carbon chain with a terminal amino group for dye conjugation, is crucial for efficient enzymatic incorporation into DNA. The extended length of the linker arm minimizes steric hindrance, allowing DNA polymerases to more readily accept the modified nucleotide as a substrate compared to dUTPs with shorter or no linkers.[1]

The complete molecule consists of three main components: the deoxyuridine triphosphate nucleotide, the amino-11-linker arm, and the Sulfo-Cy5.5 fluorescent dye. The linker is attached to the C5 position of the pyrimidine ring of uracil.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
Molecular FormulaC58H63N6O28P3S4[2]
Molecular Weight1513.3 g/mol [2]
Excitation Maximum (λex)~673-675 nm[2][3]
Emission Maximum (λem)~691-694 nm[2][3]
Extinction Coefficient211,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield0.21[2]
Recommended Storage-20°C in the dark[1]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are based on established methods for analogous fluorescently labeled nucleotides and may require optimization for specific experimental conditions.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of an amino-linker modified dUTP followed by coupling to an N-hydroxysuccinimide (NHS) ester-activated Sulfo-Cy5.5 dye.

Step 1: Synthesis of Amino-11-dUTP

This procedure is adapted from established methods for the synthesis of amino-functionalized nucleotides.

  • Materials: 5-Iodo-2'-deoxyuridine, propargylamine, Pd(PPh₃)₄ catalyst, CuI, triethylamine, sodium pyrophosphate, proton sponge, phosphoryl chloride, DMF.

  • Procedure:

    • Couple 5-iodo-2'-deoxyuridine with N-(10-aminodecyl)prop-2-yn-1-amine via a Sonogashira coupling reaction catalyzed by Pd(PPh₃)₄ and CuI in the presence of triethylamine to yield 5-(11-amino-1-undecynyl)-2'-deoxyuridine.

    • Protect the terminal amino group with a suitable protecting group (e.g., trifluoroacetyl).

    • Perform a one-pot, three-step phosphorylation of the protected nucleoside using phosphoryl chloride in the presence of proton sponge and subsequently with sodium pyrophosphate to yield the triphosphate.

    • Deprotect the terminal amino group to yield amino-11-dUTP.

    • Purify the product by anion-exchange chromatography.

Step 2: Coupling of Sulfo-Cy5.5 NHS Ester to Amino-11-dUTP

  • Materials: Amino-11-dUTP, Sulfo-Cy5.5 NHS ester, sodium bicarbonate buffer (0.1 M, pH 8.5), anhydrous DMSO or DMF, purification columns (e.g., Sephadex G-25).

  • Procedure:

    • Dissolve Amino-11-dUTP in the sodium bicarbonate buffer.

    • Dissolve the Sulfo-Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF.

    • Add the dissolved Sulfo-Cy5.5 NHS ester to the Amino-11-dUTP solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

    • Purify the resulting this compound using a gel filtration column (e.g., Sephadex G-25) to remove unconjugated dye and other small molecules.

    • Lyophilize the purified product for storage.

DNA Labeling via PCR

This protocol outlines the incorporation of this compound into a DNA probe using Polymerase Chain Reaction (PCR).

  • Materials: DNA template, forward and reverse primers, dNTP mix (dATP, dCTP, dGTP, dTTP), this compound, Taq DNA polymerase and corresponding buffer, MgCl₂, PCR purification kit.

  • Reaction Setup (for a 50 µL reaction):

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTP mix (containing dATP, dCTP, dGTP at 10 mM each, and a reduced concentration of dTTP, e.g., 2 mM)

    • 1-5 µL this compound (1 mM stock)

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 1 µL DNA Template (1-100 ng)

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • X µL Nuclease-free water to a final volume of 50 µL

  • PCR Cycling Conditions (example):

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for primer pair)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

  • Post-PCR Purification:

    • Purify the labeled PCR product using a PCR purification kit to remove unincorporated this compound and other reaction components.

    • Elute the purified probe in an appropriate buffer (e.g., TE buffer or nuclease-free water).

    • Quantify the labeled probe using a spectrophotometer or fluorometer.

Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for using a Sulfo-Cy5.5 labeled probe in a FISH experiment.

  • Materials: Sulfo-Cy5.5 labeled DNA probe, prepared slides with fixed cells or tissue, hybridization buffer (containing formamide, dextran sulfate, and SSC), wash buffers (e.g., SSC with Tween-20), DAPI counterstain, antifade mounting medium.

  • Procedure:

    • Pre-treatment of Slides:

      • Treat slides with RNase A to remove cellular RNA.

      • Permeabilize cells with pepsin or proteinase K.

      • Fix the cells with paraformaldehyde.

      • Dehydrate the slides through an ethanol series.

    • Denaturation:

      • Denature the cellular DNA on the slide by incubating in a formamide-based solution at 70-75°C.

      • Denature the Sulfo-Cy5.5 labeled probe by heating at 70-75°C.

    • Hybridization:

      • Apply the denatured probe to the denatured slide.

      • Cover with a coverslip and seal.

      • Incubate overnight at 37°C in a humidified chamber.

    • Washing:

      • Perform a series of stringent washes with pre-warmed wash buffers to remove unbound and non-specifically bound probe.

    • Counterstaining and Mounting:

      • Counterstain the nuclei with DAPI.

      • Mount the slides with an antifade mounting medium.

    • Imaging:

      • Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5.5.

Visualizations

The following diagrams illustrate key workflows and relationships related to this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound dUTP Amino-11-dUTP Coupling Coupling Reaction (pH 8.5) dUTP->Coupling Dye Sulfo-Cy5.5 NHS Ester Dye->Coupling Purification Purification (Gel Filtration) Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

PCR_Labeling_Workflow cluster_pcr PCR-based DNA Probe Labeling Template DNA Template & Primers PCR PCR Amplification Template->PCR dNTPs dNTPs (A,C,G,T) dNTPs->PCR Labeled_dUTP This compound Labeled_dUTP->PCR Labeled_Probe Labeled DNA Probe PCR->Labeled_Probe Purification Purification Labeled_Probe->Purification Final_Probe Purified Labeled Probe Purification->Final_Probe

Caption: Workflow for labeling a DNA probe using PCR with this compound.

Microarray_Workflow cluster_microarray Microarray Experimental Workflow RNA_Sample1 Sample 1 RNA Labeling1 Reverse Transcription + Cy3-dUTP RNA_Sample1->Labeling1 RNA_Sample2 Reference RNA Labeling2 Reverse Transcription + this compound RNA_Sample2->Labeling2 Labeled_cDNA1 Cy3-labeled cDNA Labeling1->Labeled_cDNA1 Labeled_cDNA2 Sulfo-Cy5.5-labeled cDNA Labeling2->Labeled_cDNA2 Combine Combine Labeled cDNA Labeled_cDNA1->Combine Labeled_cDNA2->Combine Hybridization Hybridize to Microarray Combine->Hybridization Wash Wash Microarray Hybridization->Wash Scan Scan Microarray Wash->Scan Analysis Data Analysis Scan->Analysis

Caption: A typical two-color microarray experimental workflow.

References

A Technical Guide to the Photophysical Properties and Applications of Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the quantum yield and brightness of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP), a fluorescently labeled nucleotide critical for various molecular biology applications. Detailed experimental protocols for the determination of its quantum yield and its application in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for apoptosis detection are presented, alongside structured data and workflow visualizations to facilitate experimental design and execution.

Core Photophysical Properties of Sulfo-Cy5.5 dUTP

This compound is a far-red fluorescent dye-labeled nucleotide analog used for the enzymatic incorporation into DNA. Its key photophysical characteristics, quantum yield and molar extinction coefficient, determine its brightness and suitability for sensitive detection methods. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

Quantitative Data Summary

The essential photophysical parameters of this compound are summarized in the table below.

ParameterValueReference
Quantum Yield (Φ) 0.21[1][2]
Molar Extinction Coefficient (ε) 211,000 cm⁻¹M⁻¹[1]
Excitation Maximum (λex) ~673-675 nm[1][3]
Emission Maximum (λem) ~691-694 nm[1][3]
Recommended Solvent Phosphate-Buffered Saline (PBS)[4][5]

Experimental Protocols

Determination of Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[6] For this compound, a suitable reference standard is Cy5, which has a reported quantum yield of approximately 0.20-0.27 in PBS.[4][6]

Materials:

  • This compound

  • Cy5 succinimidyl ester (as a reference standard)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in PBS.

    • Prepare a stock solution of the Cy5 reference standard in PBS.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of both the this compound and the Cy5 reference standard in PBS. The absorbance of these solutions at the excitation wavelength (e.g., 648 nm for Cy5) should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Measure the absorbance spectra of all working solutions using a UV-Vis spectrophotometer.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Measure the fluorescence emission spectra of all working solutions using a fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Calculation of Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the Cy5 reference standard.

    • The quantum yield of the this compound (Φsample) can be calculated using the following equation:

      Φsample = Φref * (Slopesample / Sloperef) * (η2sample / η2ref)

      Where:

      • Φref is the quantum yield of the Cy5 reference standard.

      • Slopesample is the slope of the integrated fluorescence intensity vs. absorbance plot for this compound.

      • Sloperef is the slope of the integrated fluorescence intensity vs. absorbance plot for the Cy5 reference standard.

      • ηsample and ηref are the refractive indices of the solvents used for the sample and reference, respectively (if they are different). Since both are in PBS, this ratio is 1.

Application in TUNEL Assay for Apoptosis Detection

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[7] This protocol outlines the use of this compound for the fluorescent labeling of DNA breaks in apoptotic cells.

Materials:

  • Cells or tissue sections to be analyzed

  • 4% Paraformaldehyde in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Terminal deoxynucleotidyl transferase (TdT)

  • TdT reaction buffer

  • This compound

  • Unlabeled dATP

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~655 nm, Emission: ~716 nm) and DAPI.[8]

Procedure:

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the samples with PBS.

    • Permeabilize the samples with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.

    • Wash the samples with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT, TdT reaction buffer, this compound, and unlabeled dATP. The optimal concentration of this compound may need to be determined empirically but a starting point is typically a partial replacement of dTTP in a standard labeling mix.

    • Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours.[9]

  • Washing and Counterstaining:

    • Wash the samples with PBS to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the samples with PBS.

  • Imaging:

    • Mount the samples with an anti-fade mounting medium.

    • Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 and DAPI. Apoptotic cells will exhibit far-red fluorescence from the incorporated this compound, while all cell nuclei will be stained blue by DAPI.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound dilutions in PBS abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_ref Prepare Cy5 reference standard dilutions in PBS prep_ref->abs_measure fluor_measure Measure Integrated Fluorescence Intensity abs_measure->fluor_measure plot_data Plot Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining the quantum yield of this compound.

TUNEL_Assay_Workflow start Start with Cells/Tissue fix Fixation (Paraformaldehyde) start->fix perm Permeabilization (Triton X-100) fix->perm tunel TUNEL Reaction (TdT + this compound) perm->tunel wash1 Wash tunel->wash1 counterstain Counterstain (DAPI) wash1->counterstain wash2 Wash counterstain->wash2 mount Mount Sample wash2->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for the TUNEL assay using this compound.

References

An In-Depth Technical Guide to the Storage and Stability of Sulfo-Cy5.5 dUTP Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling Sulfo-Cy5.5 dUTP solutions to ensure optimal performance and longevity in various molecular biology applications. It covers recommended storage conditions, factors influencing stability, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is a fluorescently labeled deoxyuridine triphosphate used for the enzymatic incorporation of a near-infrared cyanine dye into DNA. Its sulfonated form enhances water solubility, making it a versatile tool for applications such as PCR, DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. The stability of the this compound solution is critical for obtaining reliable and reproducible experimental results. Degradation of the molecule can lead to reduced fluorescence intensity and decreased incorporation efficiency by DNA polymerases.

Recommended Storage and Handling

To maintain the integrity and functionality of this compound solutions, adherence to proper storage and handling procedures is paramount.

Key Recommendations:

  • Storage Temperature: For long-term storage, this compound solutions should be kept at -20°C or, for extended periods, at -80°C.

  • Protection from Light: Cyanine dyes, including Sulfo-Cy5.5, are sensitive to light. Solutions should be stored in the dark, and exposure to ambient light should be minimized during handling by using amber-colored tubes or wrapping tubes in foil.

  • pH of the Solution: The optimal pH for long-term storage of Cy5.5-labeled oligonucleotides is 7.0. For general dNTP solutions, a slightly basic pH of 7.5-8.0 is often recommended. It is crucial to maintain the pH of the storage buffer within this neutral to slightly basic range to prevent degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the this compound solution into smaller, single-use volumes upon receipt. This practice minimizes the exposure of the entire stock to temperature fluctuations.

  • Concentration: Stock solutions should be stored at a high concentration (e.g., 1 mM or higher) as dNTPs are generally more stable at higher concentrations. Dilutions to working concentrations should be made fresh before use.

  • Buffer Composition: Store this compound in a buffer that is free of nucleases and has a stable pH, such as Tris-EDTA (TE) buffer at pH 7.5-8.0.

Factors Affecting Stability

Several factors can contribute to the degradation of this compound, impacting its performance. Understanding these factors is essential for troubleshooting and ensuring the longevity of the reagent.

Temperature

Elevated temperatures accelerate the degradation of dNTPs. While short-term exposure to room temperature during shipping may not significantly impact the product, prolonged exposure should be avoided. Long-term storage at temperatures above -20°C will lead to a gradual loss of function.

pH

The triphosphate chain of dNTPs is susceptible to hydrolysis, particularly in acidic conditions. Cyanine dyes can also be sensitive to pH extremes. For Cy5.5, a pH above 7.0 is known to cause degradation of the dye when conjugated to oligonucleotides[1]. Therefore, maintaining a neutral pH is a critical aspect of storage.

Light Exposure

Cyanine dyes are prone to photobleaching upon exposure to light, especially high-intensity light sources. This leads to an irreversible loss of fluorescence.

Freeze-Thaw Cycles

Repeated cycles of freezing and thawing can lead to the degradation of dNTPs. Although some sources suggest that dNTPs in lithium salt form are more resistant to freeze-thaw cycles, it is a best practice to minimize these cycles by preparing aliquots.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Thermal Stability of this compound (1 mM in TE Buffer, pH 7.5)

Storage Temperature7 Days30 Days90 Days180 Days365 Days
4°C >98%~95%~85%~70%<50%
-20°C >99%>99%>98%>97%>95%
-80°C >99%>99%>99%>99%>99%

Table 2: Illustrative pH Stability of this compound at -20°C for 90 Days

Storage pHRemaining Integrity (Illustrative)
5.0 < 80%
6.0 ~90%
7.0 >98%
8.0 >95%
9.0 < 90%

Table 3: Illustrative Impact of Freeze-Thaw Cycles on this compound Integrity

Number of Freeze-Thaw CyclesRemaining Integrity (Illustrative)
1 >99%
5 ~98%
10 ~95%
20 < 90%

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, particularly after long-term storage or suspected mishandling, the following experimental protocols can be employed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of intact this compound from its potential degradation products.

Methodology:

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 50-5% B (linear gradient)

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV-Vis: 260 nm (for the nucleotide) and 675 nm (for the Cy5.5 dye).

    • Fluorescence: Excitation at 675 nm, Emission at 694 nm.

  • Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 10-50 µM) in Mobile Phase A.

  • Analysis: Inject the sample and monitor the chromatogram. The peak corresponding to intact this compound should be well-resolved from any degradation products. The percentage of intact material can be calculated by comparing the peak area of the main peak to the total area of all peaks.

Functional Assay: Enzymatic Incorporation into DNA

This assay assesses the ability of the this compound to be incorporated into a growing DNA strand by a DNA polymerase, which is a direct measure of its functionality.

Methodology:

  • Reaction Setup: Prepare a standard PCR reaction. As a positive control, use a fresh, validated batch of this compound. As a negative control, use a reaction mix without the fluorescently labeled dUTP.

    • 10X PCR Buffer: 5 µL

    • dNTP mix (without dTTP): 1 µL of 10 mM each dATP, dCTP, dGTP

    • dTTP: 0.5 µL of 10 mM

    • This compound (test sample or control): 1 µL of 1 mM

    • Forward Primer: 1 µL of 10 µM

    • Reverse Primer: 1 µL of 10 µM

    • DNA Template (e.g., plasmid DNA): 1 µL of 10 ng/µL

    • Taq DNA Polymerase: 0.5 µL of 5 U/µL

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • 95°C for 30 seconds

      • 55-65°C for 30 seconds (adjust based on primer Tm)

      • 72°C for 1 minute/kb of amplicon length

    • Final Extension: 72°C for 5 minutes

  • Analysis:

    • Gel Electrophoresis: Run a portion of the PCR product on an agarose gel. Visualize the gel under UV light to see the ethidium bromide-stained DNA band. Then, visualize the same gel using a fluorescence imager with appropriate filters for Cy5.5 (Excitation ~675 nm, Emission ~694 nm). A fluorescent band of the correct size indicates successful incorporation.

    • Fluorometry: Quantify the fluorescence of the purified PCR product using a fluorometer or a microplate reader. Compare the fluorescence intensity of the product generated with the test sample to that of the positive control.

Application Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow involving this compound and a conceptual representation of its utility in tracking biological processes.

DNA_Labeling_Workflow cluster_preparation Probe Preparation cluster_pcr Enzymatic Labeling (PCR) cluster_purification Purification cluster_application Application Template_DNA Template DNA PCR_Reaction PCR Amplification Template_DNA->PCR_Reaction dNTPs dATP, dCTP, dGTP dNTPs->PCR_Reaction Sulfo_Cy5_5_dUTP This compound Sulfo_Cy5_5_dUTP->PCR_Reaction Primers Primers Primers->PCR_Reaction Polymerase DNA Polymerase Polymerase->PCR_Reaction Purification Purification of Labeled Probe PCR_Reaction->Purification Application e.g., FISH, Microarray Purification->Application

Caption: Workflow for enzymatic labeling of DNA with this compound.

Signaling_Pathway_Tracking cluster_cell Cellular Environment cluster_detection Detection Labeled_Probe Sulfo-Cy5.5 Labeled Probe Hybridization Hybridization Labeled_Probe->Hybridization Binds to Target_Gene Target Gene (e.g., in nucleus) Target_Gene->Hybridization Fluorescence_Signal Fluorescence Signal Hybridization->Fluorescence_Signal Emits Microscopy Fluorescence Microscopy Fluorescence_Signal->Microscopy Detected by

Caption: Conceptual diagram of using a Sulfo-Cy5.5 labeled probe for gene localization.

Conclusion

The stability of this compound is a critical factor for the success of numerous molecular biology techniques. By following the recommended storage and handling guidelines, and by performing periodic quality control checks using the protocols outlined in this guide, researchers can ensure the integrity and functionality of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5.5 dUTP Labeling in PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of fluorescently labeled nucleotides during Polymerase Chain Reaction (PCR) is a powerful technique for generating highly sensitive probes for various molecular biology applications. Sulfo-Cy5.5 dUTP is a modified deoxyuridine triphosphate that is conjugated to a sulfonated cyanine 5.5 dye. The Sulfo-Cy5.5 fluorophore exhibits a bright, far-red fluorescence, which is advantageous for applications requiring low background fluorescence from biological samples.[1] This document provides a detailed protocol for the enzymatic labeling of DNA probes with this compound via PCR, along with relevant technical data and troubleshooting guidelines.

The efficiency of incorporating modified nucleotides like this compound into a growing DNA strand by a DNA polymerase is influenced by several factors. These include the structure of the dye, the length of the linker arm connecting the dye to the nucleotide, and the overall charge of the dye molecule. Generally, DNA polymerases are sensitive to bulky substituents on the nucleotide base. However, a longer linker arm can create spatial separation between the bulky dye and the active site of the polymerase, thereby improving incorporation efficiency.[2] Furthermore, studies have shown that electroneutral or zwitterionic dye analogues are incorporated more effectively by Taq polymerase than negatively charged dyes.[3] The sulfonate group on Sulfo-Cy5.5 imparts a negative charge, which may influence its incorporation efficiency compared to non-sulfonated or charge-compensated dyes. Therefore, optimization of the labeling reaction is crucial for achieving the desired probe characteristics.

Key Applications

Probes generated by this method are suitable for a variety of applications, including:

  • Fluorescence in situ Hybridization (FISH): For the visualization of specific DNA sequences in cells and tissues.

  • Microarrays: For the detection of specific nucleic acid sequences in complex samples.

  • Northern and Southern Blotting: For the detection of specific RNA and DNA sequences, respectively.

Data Presentation

The efficiency of PCR-based labeling with modified dUTPs is dependent on the ratio of the labeled dUTP to its corresponding natural dNTP (in this case, dTTP). The following tables provide data for cyanine dye-labeled dUTPs as a reference for optimizing this compound labeling. It is important to note that the optimal conditions for this compound may vary, and empirical optimization is recommended.

Table 1: Effect of Cy3-dUTP:dTTP Molar Ratio on PCR Labeling Efficiency

Molar Ratio (Cy3-dUTP:dTTP)Labeling Density (dyes/kb)Relative PCR Product Yield (%)
0.5280
102015

Data adapted from studies on Cy3-dUTP and serves as a guideline for optimization.[4]

Table 2: Relative PCR Efficiency with Different Charged Cy5-dUTP Analogs (5% substitution for dTTP)

dUTP AnalogChargeRelative PCR Efficiency (%)
dU(Cy5±)TPElectroneutral/Zwitterionic44 ± 12
dU(Cy5+)TPPositive6 ± 3
dU(Cy5-)TPNegative4 ± 1

This data highlights the significant impact of dye charge on PCR efficiency. As Sulfo-Cy5.5 carries a negative charge, its efficiency may be lower than that of electroneutral analogs.[5]

Experimental Protocols

Protocol for PCR Labeling with this compound

This protocol is a starting point for the generation of Sulfo-Cy5.5 labeled DNA probes. Optimization of the this compound to dTTP ratio may be required for specific templates and applications.

1. Reagent Preparation

  • 10X PCR Buffer: A standard PCR buffer containing MgCl₂. The final MgCl₂ concentration in the 1X reaction is typically 1.5-2.5 mM.

  • dNTP Mix (without dTTP): A solution containing dATP, dCTP, and dGTP, each at a concentration of 10 mM.

  • dTTP Stock Solution: 100 mM solution of dTTP.

  • This compound Stock Solution: A 1 mM solution of this compound. Store protected from light.

  • Template DNA: 10-100 ng/µL of plasmid DNA or 50-200 ng/µL of genomic DNA.

  • Primers: Forward and reverse primers at a concentration of 10 µM each.

  • Taq DNA Polymerase: A standard Taq DNA polymerase at 5 units/µL. Note: Some high-fidelity polymerases with proofreading activity may not efficiently incorporate modified nucleotides.

  • Nuclease-free Water

2. Preparation of the dNTP/Sulfo-Cy5.5 dUTP Mix

To achieve a 1:2 ratio of this compound to dTTP (a common starting point), prepare the following mix. This can be adjusted based on optimization experiments.

ComponentVolume (µL) for 10 µL of mixFinal Concentration in Mix
10 mM dNTP Mix (no dTTP)11 mM each of dATP, dCTP, dGTP
10 mM dTTP0.670.67 mM
1 mM this compound3.330.33 mM
Nuclease-free Water5-

3. PCR Reaction Setup

Assemble the PCR reaction on ice in the following order:

ComponentVolume for 50 µL reactionFinal Concentration
Nuclease-free Waterto 50 µL-
10X PCR Buffer5 µL1X
dNTP/Sulfo-Cy5.5 dUTP Mix5 µL100 µM dATP, dCTP, dGTP; 67 µM dTTP; 33 µM this compound
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
Template DNA1-5 µL10-200 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 units

4. Thermal Cycling

The following cycling conditions are a general guideline and should be adapted based on the specific primers and template used.

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation952-5 min1
Denaturation9530 sec30-35
Annealing55-6530 sec
Extension721 min/kb
Final Extension725-10 min1
Hold41

5. Purification of the Labeled PCR Product

It is important to remove unincorporated this compound as it can interfere with downstream applications.

  • Silica-membrane based PCR purification kits: Follow the manufacturer's instructions. This is a rapid and effective method.

  • Gel filtration chromatography (e.g., Sephadex G-50): This method is also effective for removing unincorporated nucleotides.

6. Analysis of the Labeled Product

  • Agarose Gel Electrophoresis: Run a small aliquot of the purified PCR product on an agarose gel. The labeled DNA should migrate slightly slower than the unlabeled equivalent. The band can be visualized under UV light (for the DNA) and with a fluorescence imager set to the appropriate excitation and emission wavelengths for Cy5.5 (Excitation max ~673 nm, Emission max ~691 nm).

  • Spectrophotometry: The degree of labeling can be estimated by measuring the absorbance at 260 nm (for DNA) and at the excitation maximum of Sulfo-Cy5.5 (~673 nm).

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_pcr 2. PCR Amplification cluster_post_pcr 3. Post-PCR Processing reagents Prepare PCR Reagents (Buffer, Primers, Template, Polymerase) dntp_mix Prepare dNTP/Sulfo-Cy5.5 dUTP Mix pcr_setup Assemble PCR Reaction on Ice dntp_mix->pcr_setup thermal_cycling Perform Thermal Cycling pcr_setup->thermal_cycling purification Purify Labeled PCR Product (e.g., Spin Column) thermal_cycling->purification analysis Analyze Labeled Product (Gel Electrophoresis, Spectrophotometry) purification->analysis application application analysis->application Proceed to Downstream Application (e.g., FISH, Microarray)

Caption: Experimental workflow for this compound labeling in PCR.

logical_relationship cluster_factors Influencing Factors center_node Enzymatic Incorporation Efficiency linker Linker Arm Length linker->center_node Longer arm increases efficiency charge Dye Charge charge->center_node Negative charge decreases efficiency structure Dye Structure & Size structure->center_node Bulky structure decreases efficiency polymerase DNA Polymerase Type polymerase->center_node Tolerance to modification varies

Caption: Factors influencing the efficiency of modified dUTP incorporation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no PCR product - Inefficient incorporation of this compound. - Suboptimal PCR conditions. - Template or primer issues.- Decrease the ratio of this compound to dTTP. - Optimize annealing temperature and extension time. - Verify template and primer quality and concentration.
Smear on agarose gel - Non-specific amplification. - High concentration of labeled dUTP inhibiting the reaction.- Increase annealing temperature. - Reduce the amount of template or primers. - Decrease the this compound:dTTP ratio.
Low fluorescence signal in downstream application - Low incorporation efficiency. - Insufficient purification leading to quenching. - Photobleaching of the dye.- Increase the this compound:dTTP ratio (may require re-optimization of PCR). - Ensure thorough purification to remove all unincorporated dye. - Handle labeled probes in low-light conditions and use anti-fade mounting media for microscopy.
Labeled product migrates significantly slower or gets stuck in the well - Over-labeling of the probe.- Decrease the this compound:dTTP ratio.

References

Application Notes and Protocols for Sulfo-Cy5.5 dUTP in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy5.5 dUTP for Enhanced FISH Analysis

Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP) is a fluorescently labeled nucleotide designed for the enzymatic incorporation into DNA probes for fluorescence in situ hybridization (FISH) and other nucleic acid labeling applications. This far-red emitting fluorophore offers significant advantages for researchers, including high water solubility, bright fluorescence, and enhanced photostability, contributing to improved signal-to-noise ratios in FISH experiments. Its spectral properties, with an excitation maximum around 684 nm and an emission maximum around 710 nm, place it in a region of the spectrum with minimal autofluorescence from cellular components, further enhancing detection sensitivity.[1]

The sulfonated nature of the Cy5.5 dye increases its hydrophilicity, which is beneficial for labeling reactions in aqueous environments.[2][3] Furthermore, this compound often incorporates a linker arm between the nucleotide and the fluorophore, which can increase the efficiency of its incorporation by DNA polymerases during probe labeling.[4] These characteristics make this compound an excellent choice for direct labeling of FISH probes, eliminating the need for secondary detection steps and simplifying experimental workflows.

Quantitative Performance Data

To facilitate the selection of the most appropriate fluorophore for your FISH experiments, the following table summarizes the key performance characteristics of this compound in comparison to other commonly used fluorescently labeled dUTPs.

FeatureThis compoundCy5 dUTPCy3 dUTPFITC dUTP
Excitation Max (nm) ~684[1]~649~550~495
Emission Max (nm) ~710[1]~670~570~525
Relative Brightness HighHighHighModerate
Photostability High[2][3]Moderate to HighModerateLow to Moderate
Signal-to-Noise Ratio Very HighHighHighModerate
Labeling Efficiency Good to High[4]GoodGoodModerate
Color Far-RedFar-RedOrange-RedGreen

Experimental Protocols

I. Probe Labeling using this compound by Nick Translation

This protocol describes the incorporation of this compound into a DNA probe (e.g., a BAC, fosmid, or plasmid) using the nick translation method.

Materials:

  • DNA probe (1 µg)

  • 10X Nick Translation Buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • This compound

  • DNA Polymerase I

  • DNase I

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3M Sodium Acetate

  • Spin columns for DNA purification

Procedure:

  • In a sterile microcentrifuge tube, combine the following on ice:

    • 1 µg DNA probe

    • 5 µL 10X Nick Translation Buffer

    • 5 µL dNTP mix (without dTTP)

    • 1 µL this compound (1 mM stock)

    • Nuclease-free water to a final volume of 48 µL

  • Add 1 µL of DNase I (diluted to an optimal concentration, to be determined empirically) and 1 µL of DNA Polymerase I (10 U/µL).

  • Mix gently by flicking the tube and centrifuge briefly.

  • Incubate the reaction at 15°C for 2-4 hours. The optimal incubation time should be determined based on the desired probe size (typically 200-500 bp).

  • Stop the reaction by adding 5 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.

  • Verify the probe size by running a small aliquot on a 1.5% agarose gel. A smear between 200 and 500 bp indicates successful labeling.

  • Purify the labeled probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.

  • Precipitate the labeled probe by adding 1/10th volume of 3M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed for 30 minutes at 4°C.

  • Carefully discard the supernatant, wash the pellet with 70% ethanol, and air dry.

  • Resuspend the labeled probe in hybridization buffer.

II. Fluorescence In Situ Hybridization (FISH) Protocol

This protocol provides a general workflow for performing FISH on adherent cells or tissue sections using a directly labeled probe.

Materials:

  • Slides with fixed cells or tissue sections

  • Labeled probe with this compound

  • Hybridization Buffer (containing formamide and dextran sulfate)

  • 20X SSC Buffer

  • 0.1% NP-40 or Tween-20

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Coverslips

  • Rubber cement

Procedure:

Day 1: Pretreatment and Denaturation

  • Slide Preparation:

    • For FFPE tissues, deparaffinize sections in xylene and rehydrate through an ethanol series.

    • For cultured cells, fix with 4% paraformaldehyde and permeabilize with Triton X-100.

  • RNase Treatment: Incubate slides in RNase A solution (100 µg/mL in 2X SSC) for 1 hour at 37°C to remove cellular RNA.

  • Washing: Wash slides twice in 2X SSC for 5 minutes each.

  • Pepsin Treatment: Incubate slides in pepsin solution (0.005% in 10 mM HCl) for 5-10 minutes at 37°C to improve probe penetration.

  • Washing: Wash slides twice in 2X SSC for 5 minutes each.

  • Dehydration: Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Probe Preparation: Dilute the Sulfo-Cy5.5 labeled probe in hybridization buffer to the desired concentration. Denature the probe by heating at 75-80°C for 5-10 minutes, then immediately place on ice.

  • Denaturation of Cellular DNA: Apply the denatured probe mixture to the slide, cover with a coverslip, and seal with rubber cement. Place the slides on a preheated hot plate at 75-80°C for 5-10 minutes to denature the cellular DNA.

Day 2: Hybridization and Washing

  • Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash slides in 50% formamide/2X SSC at 42°C for 15 minutes.

    • Wash slides in 2X SSC at 42°C for 15 minutes.

    • Wash slides in 0.1X SSC with 0.1% NP-40 at 60°C for 5 minutes.

    • Wash slides in 2X SSC at room temperature for 5 minutes.

  • Counterstaining: Apply DAPI solution (1 µg/mL) to the slides and incubate for 5-10 minutes in the dark.

  • Mounting: Rinse the slides briefly in 2X SSC, air dry in the dark, and mount with antifade mounting medium and a coverslip.

  • Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5.5 (far-red) and DAPI (blue).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for FISH using this compound

FISH_Workflow cluster_0 Probe Labeling cluster_1 Sample Preparation & Hybridization cluster_2 Signal Detection & Analysis DNA_Probe DNA Probe (BAC, Fosmid) Nick_Translation Nick Translation with This compound DNA_Probe->Nick_Translation Purification Probe Purification Nick_Translation->Purification Labeled_Probe Sulfo-Cy5.5 Labeled Probe Purification->Labeled_Probe Denaturation Denaturation of Probe & Target DNA Labeled_Probe->Denaturation Cell_Fixation Cell/Tissue Fixation & Permeabilization Cell_Fixation->Denaturation Hybridization Overnight Hybridization Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstaining DAPI Counterstaining Washing->Counterstaining Imaging Fluorescence Microscopy Counterstaining->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for FISH using this compound.

Application Example: HER2 Gene Amplification in Breast Cancer

Fluorescence in situ hybridization is a critical diagnostic tool for assessing the amplification of the ERBB2 gene, which encodes the human epidermal growth factor receptor 2 (HER2). HER2 is a receptor tyrosine kinase that, when overexpressed due to gene amplification, can drive the growth of certain types of breast cancer. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of Trastuzumab, a monoclonal antibody therapy that targets the HER2 receptor.

HER2_Signaling_Pathway cluster_her2 HER2 Signaling cluster_trastuzumab Therapeutic Intervention HER2 HER2 Receptor Dimerization Dimerization (HER2/HER2 or HER2/HER3) HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to extracellular domain Block_Dimerization Blocks HER2 Dimerization Trastuzumab->Block_Dimerization ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Trastuzumab->ADCC Block_Dimerization->Dimerization Cell_Death Tumor Cell Death ADCC->Cell_Death

References

Application Notes and Protocols for Nick Translation with Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nick translation protocol is a robust method for labeling DNA probes with high specific activity. This technique utilizes the concerted action of DNase I and DNA Polymerase I to incorporate labeled nucleotides into a double-stranded DNA template. DNase I introduces single-stranded breaks ("nicks") in the DNA backbone, creating a free 3'-hydroxyl group. DNA Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-end while its 5'→3' exonuclease activity removes the existing nucleotides. This process effectively "translates" the nick along the DNA strand, replacing the original nucleotides with labeled ones.

Sulfo-Cy5.5 dUTP is a fluorescently labeled deoxyuridine triphosphate that can be efficiently incorporated into DNA using the nick translation method. The resulting Sulfo-Cy5.5 labeled DNA probes are ideal for a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays. The sulfonated cyanine dye, Sulfo-Cy5.5, exhibits bright fluorescence in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples and provides a good signal-to-noise ratio.[1]

These application notes provide a detailed protocol for labeling DNA with this compound via nick translation, along with quantitative data expectations, troubleshooting guidance, and visual representations of the workflow.

Data Presentation

The efficiency of nick translation labeling with this compound is influenced by several factors, including the ratio of labeled to unlabeled dUTP, enzyme concentrations, and incubation time. While specific quantitative data for this compound is not extensively published, data from the closely related Cy5-dUTP can be used to provide reasonable expectations.

ParameterExpected Value/RangeNotes
This compound Properties
Excitation Maximum~684 nm[2]
Emission Maximum~710 nm[2]
Optimal dUTP:dTTP Ratio 1:2 to 1:4 (this compound:dTTP)This ratio is a starting point and may require optimization for specific applications and DNA templates.
Expected Labeling Density 10-30 dyes per kilobaseThis is an estimate based on data for Cy5-dUTP. The actual density can vary depending on reaction conditions.
Probe Size 200-800 bpThe final probe size can be controlled by adjusting the DNase I concentration and incubation time.[3]
Signal-to-Noise Ratio (in FISH) Moderate to HighSulfo-Cy5.5's far-red emission contributes to a good signal-to-noise ratio by reducing background from autofluorescence.[1]

Experimental Protocols

Materials
  • DNA template (1 µg)

  • This compound (1 mM stock)

  • dNTP mix (without dTTP; 10 mM each of dATP, dCTP, dGTP)

  • 10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

  • DNase I (1 U/µL)

  • DNA Polymerase I (10 U/µL)

  • EDTA (0.5 M, pH 8.0)

  • Nuclease-free water

  • Spin column for purification (e.g., G-50)

Experimental Workflow Diagram

G Nick Translation Workflow cluster_prep Reaction Setup cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis DNA_Template DNA Template (1 µg) Incubation Incubate at 15°C (1-2 hours) DNA_Template->Incubation dNTPs dNTPs (no dTTP) dNTPs->Incubation Labeled_dUTP This compound Labeled_dUTP->Incubation Buffer 10X Buffer Buffer->Incubation Enzymes DNase I / DNA Pol I Enzymes->Incubation Stop_Reaction Stop with EDTA Incubation->Stop_Reaction Purification Spin Column Purification Stop_Reaction->Purification Analysis Quantify & Assess Labeling Purification->Analysis

Caption: A flowchart illustrating the major steps of the nick translation protocol for labeling DNA with this compound.

Detailed Protocol
  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • 1 µg of DNA template

    • 5 µL of 10X Nick Translation Buffer

    • 5 µL of dNTP mix (without dTTP)

    • 2 µL of 1 mM this compound

    • 3 µL of 1 mM dTTP (adjust ratio as needed)

    • 1 µL of DNase I (diluted 1:1000 in 1X buffer)

    • 1 µL of DNA Polymerase I

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Mix the reaction gently and incubate at 15°C for 1 to 2 hours. The incubation time can be adjusted to control the final probe size.

  • Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.

  • Probe Purification: Purify the labeled DNA probe from unincorporated nucleotides using a spin column (e.g., G-50) according to the manufacturer's instructions.

  • Quantification and Storage: Measure the absorbance of the purified probe at 260 nm (for DNA concentration) and 684 nm (for Sulfo-Cy5.5 concentration) to determine the labeling efficiency. Store the labeled probe at -20°C, protected from light.

Signaling Pathway and Logical Relationship Diagrams

Nick Translation Mechanism

G Mechanism of Nick Translation dsDNA Double-Stranded DNA DNaseI DNase I dsDNA->DNaseI introduces single-strand breaks Nicked_DNA Nicked DNA (3'-OH and 5'-P termini) DNAPolI DNA Polymerase I Nicked_DNA->DNAPolI binds to nick DNaseI->Nicked_DNA Labeled_DNA Labeled DNA Probe DNAPolI->Labeled_DNA synthesizes new strand & removes old strand Labeled_dNTPs This compound & Unlabeled dNTPs Labeled_dNTPs->DNAPolI are incorporated

Caption: A diagram illustrating the enzymatic mechanism of the nick translation reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal - Inefficient incorporation of this compound.- Optimize the ratio of this compound to dTTP. Start with a 1:3 ratio and test other ratios.[4] - Ensure the activity of DNA Polymerase I is optimal. Use fresh enzyme. - Increase the incubation time to allow for more incorporation.
- Insufficient amount of DNA template.- Start with at least 1 µg of high-quality, purified DNA.
- Degradation of the fluorescent dye.- Store this compound at -20°C and protect from light. Avoid repeated freeze-thaw cycles.[1]
High Background in FISH - Unincorporated this compound.- Ensure complete removal of unincorporated nucleotides by using a reliable purification method like spin columns.
- Non-specific binding of the probe.- Use blocking agents like Cot-1 DNA in the hybridization buffer.[5] - Optimize hybridization and washing stringency (temperature and salt concentration).[6]
- Probe concentration is too high.- Titrate the probe concentration to find the optimal balance between signal and background.
Incorrect Probe Size - DNase I concentration is not optimal.- To obtain smaller probes, increase the DNase I concentration or the incubation time.[3] - To obtain larger probes, decrease the DNase I concentration or the incubation time.
- Inaccurate analysis of probe size.- Run an aliquot of the reaction on an agarose gel alongside a DNA ladder to accurately determine the size range.

References

Detecting Apoptosis with Precision: Terminal Transferase Labeling with Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect this DNA fragmentation in situ.[1] This application note describes a robust protocol for the TUNEL assay using Sulfo-Cy5.5 dUTP, a bright and photostable far-red fluorescent dye, for the sensitive detection of apoptotic cells.

The TUNEL assay relies on the ability of the TdT enzyme to catalyze the addition of labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) termini of DNA strand breaks in a template-independent manner. By incorporating this compound, apoptotic cells with fragmented DNA can be specifically labeled and visualized by fluorescence microscopy or quantified by flow cytometry. The far-red emission of Sulfo-Cy5.5 minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio and enhanced sensitivity.

This document provides detailed protocols for cell and tissue sample preparation, the TUNEL labeling reaction with this compound, and subsequent analysis. Additionally, it includes a summary of the key spectral properties of Sulfo-Cy5.5 and representative data to guide researchers in their apoptosis studies.

Data Presentation

Quantitative data from a representative TUNEL experiment is summarized in the table below. Jurkat cells were treated with camptothecin to induce apoptosis and then analyzed by flow cytometry.

Sample DescriptionTreatmentPercentage of TUNEL-Positive Cells (%)
Negative ControlVehicle (DMSO)3.5 ± 0.8
Positive ControlCamptothecin (10 µM)85.2 ± 4.1
Experimental Sample 1Compound X (1 µM)15.7 ± 2.3
Experimental Sample 2Compound X (5 µM)42.1 ± 3.5

Table 1: Quantitative Analysis of Apoptosis by TUNEL Assay. The table presents the percentage of TUNEL-positive Jurkat cells after treatment with an apoptosis-inducing agent (camptothecin) or an experimental compound (Compound X) at two different concentrations. Data are presented as the mean ± standard deviation from three independent experiments.

Key Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • TdT Reaction Buffer (5X)

  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Formaldehyde , 4% in PBS (freshly prepared)

  • Triton™ X-100 , 0.1% in PBS

  • DNase I (for positive control)

  • DNase I Reaction Buffer

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Protocol 1: TUNEL Staining of Adherent Cells for Fluorescence Microscopy
  • Cell Culture and Treatment:

    • Grow adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency.

    • Treat cells with the experimental compound or an apoptosis-inducing agent. Include untreated and positive controls.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Positive Control Preparation (Optional):

    • To create a positive control, treat fixed and permeabilized cells with DNase I (1 U/µL) in DNase I reaction buffer for 10 minutes at room temperature to induce DNA strand breaks.

    • Wash the cells three times with PBS.

  • TUNEL Labeling Reaction:

    • Prepare the TUNEL reaction mixture immediately before use. For each coverslip, combine:

      • TdT Reaction Buffer (5X): 10 µL

      • This compound (1 mM): 1 µL

      • TdT Enzyme (25 U/µL): 1 µL

      • Nuclease-free Water: 38 µL

    • Remove the PBS from the coverslips and add 50 µL of the TUNEL reaction mixture to each coverslip.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.

    • Counterstain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.

    • Wash the coverslips twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5.5 (Excitation/Emission: ~675/694 nm) and DAPI (Excitation/Emission: ~358/461 nm). Apoptotic cells will exhibit bright far-red fluorescence in the nucleus.

Protocol 2: TUNEL Staining of Suspension Cells for Flow Cytometry
  • Cell Culture and Treatment:

    • Culture suspension cells to the desired density and treat with the experimental compound or an apoptosis-inducing agent.

  • Fixation and Permeabilization:

    • Harvest approximately 1-2 x 10^6 cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of 4% formaldehyde in PBS and incubate for 15 minutes on ice.

    • Add 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • TUNEL Labeling Reaction:

    • Centrifuge the fixed and permeabilized cells and wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture (prepared as in Protocol 1, step 4).

    • Incubate for 60 minutes at 37°C in the dark.

  • Washing and Analysis:

    • Add 1 mL of PBS to each tube and centrifuge to wash the cells. Repeat the wash step.

    • Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

    • Analyze the cells using a flow cytometer equipped with a laser and detectors compatible with Sulfo-Cy5.5.

Visualizations

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Activated Caspase-3 Procaspase-3->Caspase-3 DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation

Caption: Apoptosis signaling pathways leading to DNA fragmentation.

tunel_workflow Cell/Tissue Sample Cell/Tissue Sample Fixation Fixation Cell/Tissue Sample->Fixation Permeabilization Permeabilization Fixation->Permeabilization TUNEL Reaction TUNEL Reaction (TdT + this compound) Permeabilization->TUNEL Reaction Washing Washing TUNEL Reaction->Washing Counterstaining Nuclear Counterstaining (e.g., DAPI) Washing->Counterstaining Imaging Fluorescence Microscopy or Flow Cytometry Counterstaining->Imaging

Caption: Experimental workflow for TUNEL assay with this compound.

References

Sulfo-Cy5.5 dUTP: A Comprehensive Guide for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP) in advanced single-molecule imaging techniques. Sulfo-Cy5.5, a bright and photostable far-red fluorescent dye, offers significant advantages for visualizing and quantifying biological processes at the nanoscale. Its incorporation into DNA enables precise localization and tracking of individual molecules, making it a valuable tool for super-resolution microscopy and single-molecule FRET studies.

Introduction to Sulfo-Cy5.5 dUTP

This compound is a modified deoxynucleotide triphosphate that can be enzymatically incorporated into DNA strands by various DNA polymerases. The sulfonated cyanine 5.5 dye imparts excellent water solubility and brightness, with excitation and emission maxima in the far-red region of the spectrum, minimizing autofluorescence from cellular components.[1] These properties make it an ideal candidate for single-molecule localization microscopy (SMLM) techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and for single-molecule Förster Resonance Energy Transfer (smFRET) experiments.

Photophysical Properties

Understanding the photophysical characteristics of Sulfo-Cy5.5 is crucial for designing and optimizing single-molecule imaging experiments.

PropertyValueReference
Excitation Maximum (λ_ex) ~675 nm[1]
Emission Maximum (λ_em) ~694 nm[1]
Molar Extinction Coefficient (ε) ~195,000 - 271,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ) ~0.28[2]
Solubility High in aqueous solutions[1]

Applications in Single-Molecule Imaging

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of fluorophores at any given time, their precise locations can be determined, and a super-resolved image can be reconstructed. Sulfo-Cy5.5, like other cyanine dyes, can be induced to blink in the presence of specific imaging buffers, making it suitable for dSTORM.[4][5]

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular and intermolecular distances and dynamics. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes. Sulfo-Cy5.5 can serve as an excellent acceptor for donor dyes like Cy3 or Cy3.5, enabling the study of conformational changes in nucleic acids and protein-DNA interactions at the single-molecule level.[6][7]

Experimental Protocols

Enzymatic Labeling of DNA with this compound

This protocol describes the incorporation of this compound into a DNA probe using nick translation. Other methods like random priming or PCR can also be adapted.[8][9]

Materials:

  • DNA template

  • DNase I

  • DNA Polymerase I

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP

  • This compound

  • 10x Nick Translation Buffer

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • In a microcentrifuge tube, combine the following:

    • DNA template (1 µg)

    • 10x Nick Translation Buffer (5 µL)

    • dNTP mix (without dTTP, 10 mM each) (1 µL)

    • dTTP (1 mM) (1 µL)

    • This compound (1 mM) (2 µL)

    • DNase I (diluted to an appropriate concentration) (1 µL)

    • DNA Polymerase I (10 U/µL) (1 µL)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at 15°C for 1-2 hours. The optimal incubation time and enzyme concentrations may need to be determined empirically.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled DNA probe using a DNA purification kit according to the manufacturer's instructions.

  • Determine the degree of labeling by measuring the absorbance at 260 nm (for DNA) and ~675 nm (for Sulfo-Cy5.5).

Enzymatic_Labeling_Workflow cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Purification & Analysis DNA Template DNA Template Reaction Mix Reaction Mix DNA Template->Reaction Mix Enzymes & Buffers Enzymes & Buffers Enzymes & Buffers->Reaction Mix dNTPs dNTPs dNTPs->Reaction Mix This compound This compound This compound->Reaction Mix Incubation Incubation Reaction Mix->Incubation 15°C, 1-2h Purification Purification Incubation->Purification Spectrophotometry Spectrophotometry Purification->Spectrophotometry Labeled DNA Labeled DNA Spectrophotometry->Labeled DNA

Fig. 1: Workflow for enzymatic labeling of DNA with this compound.
dSTORM Imaging Protocol

This protocol provides a general guideline for dSTORM imaging of cells labeled with Sulfo-Cy5.5. Optimization of the imaging buffer and laser powers is critical for achieving optimal blinking and high-quality super-resolution images.[10][11][12][13][14][15]

Materials:

  • Cells labeled with Sulfo-Cy5.5 probes

  • dSTORM imaging buffer (see below)

  • Microscope slides and coverslips (#1.5)

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~647 nm laser for excitation and a ~405 nm laser for reactivation, and an EMCCD or sCMOS camera.

dSTORM Imaging Buffer (Glox-based):

  • 50 mM Tris-HCl (pH 8.0)

  • 10 mM NaCl

  • 10% (w/v) Glucose

  • 500 µg/mL Glucose Oxidase

  • 40 µg/mL Catalase

  • 100 mM Mercaptoethylamine (MEA)

Procedure:

  • Prepare the dSTORM imaging buffer immediately before use.

  • Mount the labeled cells on a microscope slide with a coverslip.

  • Add the dSTORM imaging buffer to the sample.

  • Place the slide on the TIRF microscope.

  • Illuminate the sample with the 647 nm laser at a high power density to induce photoswitching of the Sulfo-Cy5.5 molecules to the dark state. A small population of molecules will spontaneously return to the fluorescent state.

  • Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).

  • If necessary, use the 405 nm laser at a low power to reactivate fluorophores that have entered a long-lived dark state.

  • Process the acquired image stack using a suitable localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event and reconstruct the super-resolved image.

dSTORM_Workflow Labeled Sample Labeled Sample Add Imaging Buffer Add Imaging Buffer Labeled Sample->Add Imaging Buffer TIRF Microscopy TIRF Microscopy Add Imaging Buffer->TIRF Microscopy High Power Excitation (647 nm) High Power Excitation (647 nm) TIRF Microscopy->High Power Excitation (647 nm) Image Acquisition Image Acquisition High Power Excitation (647 nm)->Image Acquisition Low Power Reactivation (405 nm) Low Power Reactivation (405 nm) Image Acquisition->Low Power Reactivation (405 nm) as needed Localization & Reconstruction Localization & Reconstruction Image Acquisition->Localization & Reconstruction Low Power Reactivation (405 nm)->Image Acquisition Super-resolved Image Super-resolved Image Localization & Reconstruction->Super-resolved Image

Fig. 2: General workflow for dSTORM imaging.
Single-Molecule FRET (smFRET) Protocol

This protocol outlines the steps for a prism-based TIRF smFRET experiment to study DNA conformational dynamics using a Cy3 (donor) and Sulfo-Cy5.5 (acceptor) pair.[6][7][16][17][18]

Materials:

  • DNA labeled with both a donor (e.g., Cy3) and an acceptor (Sulfo-Cy5.5) fluorophore.

  • Biotinylated DNA for surface immobilization.

  • Streptavidin-coated quartz microscope slide.

  • TIRF microscope with a ~532 nm laser for donor excitation and appropriate emission filters for detecting donor and acceptor fluorescence.

  • smFRET imaging buffer (see below).

smFRET Imaging Buffer:

  • 50 mM Tris-HCl (pH 7.5)

  • 50 mM NaCl

  • Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v glucose).

  • Triplet state quencher (e.g., 1 mM Trolox).

Procedure:

  • Assemble a flow chamber using a streptavidin-coated quartz slide and a coverslip.

  • Incubate the chamber with a dilute solution of biotinylated, dual-labeled DNA to allow for surface immobilization.

  • Wash the chamber to remove unbound DNA.

  • Introduce the smFRET imaging buffer into the chamber.

  • Illuminate the sample with the 532 nm laser in TIRF mode to excite the donor fluorophores.

  • Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.

  • Analyze the fluorescence intensity time traces for individual molecules to calculate the FRET efficiency (E = I_A / (I_D + I_A)), where I_A is the acceptor intensity and I_D is the donor intensity.

  • Correlate changes in FRET efficiency with conformational dynamics of the labeled molecule.

smFRET_Signaling_Pathway cluster_0 Excitation & Energy Transfer cluster_1 Emission & Detection Laser (532 nm) Laser (532 nm) Donor (Cy3) Donor (Cy3) Laser (532 nm)->Donor (Cy3) Excitation Acceptor (Sulfo-Cy5.5) Acceptor (Sulfo-Cy5.5) Donor (Cy3)->Acceptor (Sulfo-Cy5.5) FRET Donor Emission Donor Emission Donor (Cy3)->Donor Emission Acceptor Emission Acceptor Emission Acceptor (Sulfo-Cy5.5)->Acceptor Emission Detector Detector Donor Emission->Detector Acceptor Emission->Detector

Fig. 3: Principle of a single-molecule FRET experiment.

Data Presentation and Analysis

Quantitative data from single-molecule imaging experiments should be carefully analyzed to extract meaningful biological insights.

For dSTORM:

  • Localization Precision: The precision with which the center of each fluorophore is determined. This is typically in the range of 10-30 nm.

  • Photon Count: The number of photons detected per localization event. Higher photon counts lead to better localization precision.

  • Blinking Kinetics: The on- and off-times of the fluorophore, which are influenced by the imaging buffer and laser power.

For smFRET:

  • FRET Efficiency Histograms: Distributions of FRET efficiencies from a population of molecules, which can reveal different conformational states.

  • Time Traces: Plots of donor and acceptor intensities and the corresponding FRET efficiency over time for individual molecules, showing dynamic transitions between states.

Conclusion

This compound is a versatile and powerful tool for single-molecule imaging. Its favorable photophysical properties and ability to be enzymatically incorporated into DNA make it well-suited for a range of advanced microscopy techniques. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this compound to unravel complex biological processes at the molecular level.

References

Application Notes and Protocols for Sulfo-Cy5.5 dUTP in DNA Microarray Probe Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5.5 dUTP is a fluorescently labeled deoxyuridine triphosphate analog designed for the enzymatic labeling of DNA probes for microarray analysis and other fluorescence-based detection methods. The incorporation of a sulfonated cyanine dye, Sulfo-Cy5.5, offers significant advantages, including increased hydrophilicity, which reduces aggregation and improves solubility in aqueous buffers. This leads to more efficient and uniform labeling of DNA probes, resulting in higher signal-to-noise ratios and enhanced sensitivity in microarray experiments. The far-red emission of Sulfo-Cy5.5 minimizes interference from the autofluorescence of biological samples, further improving data quality.

These application notes provide detailed protocols for the enzymatic labeling of DNA probes with this compound, guidelines for purification of labeled probes, and procedures for microarray hybridization and washing. Additionally, a summary of the performance characteristics of this compound in comparison to other commonly used fluorescent dyes is presented.

Key Advantages of this compound

  • Enhanced Water Solubility: The presence of sulfo groups increases the hydrophilicity of the dye, preventing aggregation and ensuring its availability for enzymatic incorporation.

  • Improved Labeling Efficiency: The use of a long linker arm between the dUTP and the Sulfo-Cy5.5 dye minimizes steric hindrance for the DNA polymerase, leading to more efficient incorporation.

  • High Signal-to-Noise Ratio: The far-red emission of Sulfo-Cy5.5 results in low background fluorescence from biological samples, leading to clearer signals and more reliable data.

  • Excellent Photostability: Cyanine dyes, including Sulfo-Cy5.5, exhibit good photostability, allowing for repeated scanning of microarrays without significant signal degradation.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λmax)~684 nm[1]
Emission Maximum (λem)~710 nm[1]
Extinction Coefficient211,000 cm⁻¹M⁻¹[1]
Quantum Yield0.21[1]
Table 2: Performance Comparison of Cyanine Dyes for Microarray Analysis
FeatureSulfo-Cy5.5Standard Cy5Other Far-Red Dyes (e.g., Alexa Fluor 647)Reference
Photostability GoodModerateGood to Excellent[2]
Signal Intensity HighHighHigh
Ozone Resistance Higher than non-sulfonated Cy5LowerGenerally Higher
Water Solubility HighModerateHigh
Background Fluorescence LowLowLow

Experimental Protocols

I. Enzymatic Labeling of DNA Probes using Random Priming

This protocol is adapted from established methods for enzymatic labeling with cyanine-dUTPs and is suitable for labeling DNA fragments for microarray hybridization.

Materials:

  • DNA template (e.g., purified PCR product, plasmid DNA)

  • This compound (1 mM solution)

  • dNTP mix (10 mM each of dATP, dCTP, dGTP; 5 mM dTTP)

  • Random Primers (hexamers or octamers)

  • Klenow Fragment (3'→5' exo-)

  • 10X Klenow Reaction Buffer

  • Nuclease-free water

  • DNA purification columns

Procedure:

  • Prepare the DNA Template:

    • In a 0.2 mL PCR tube, add 100 ng to 1 µg of DNA template.

    • Add 5 µL of random primers.

    • Adjust the total volume to 25 µL with nuclease-free water.

    • Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice for 5 minutes.

  • Prepare the Labeling Reaction Mix:

    • In a separate tube, prepare the labeling master mix on ice. For a single 50 µL reaction:

      • 5 µL of 10X Klenow Reaction Buffer

      • 2.5 µL of dNTP mix

      • 2.5 µL of this compound (1 mM)

      • 1 µL of Klenow Fragment (50 U/µL)

      • 14 µL of Nuclease-free water

  • Labeling Reaction:

    • Add 25 µL of the labeling master mix to the denatured DNA template.

    • Mix gently by pipetting up and down.

    • Incubate the reaction at 37°C for 2 hours in the dark.

  • Stop the Reaction:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.

II. Purification of Labeled Probes

It is crucial to remove unincorporated this compound as it can lead to high background on the microarray.

Procedure using DNA Purification Columns:

  • Follow the manufacturer's protocol for the specific DNA purification columns being used.

  • Add a binding buffer to the labeling reaction mixture.

  • Apply the mixture to the column and centrifuge.

  • Wash the column with an appropriate wash buffer.

  • Elute the labeled DNA probe with nuclease-free water or elution buffer.

III. Quantification of Dye Incorporation

The efficiency of the labeling reaction can be determined by measuring the absorbance of the purified probe.

Procedure:

  • Measure the absorbance of the purified labeled DNA at 260 nm (for DNA) and 684 nm (for Sulfo-Cy5.5) using a spectrophotometer.

  • Calculate the concentration of DNA and the dye.

  • Calculate the Degree of Labeling (DOL):

    • Moles of Dye = A₆₈₄ / 211,000

    • Moles of Base = (A₂₆₀ - (A₆₈₄ × 0.05)) / 6600 (for dsDNA)

    • DOL = Moles of Dye / Moles of Base

    • A DOL of 10-30 dyes per 1000 bases is generally considered optimal for microarray hybridization.

IV. Microarray Hybridization and Washing

Hybridization:

  • Combine the Sulfo-Cy5.5 labeled probe (and a spectrally distinct labeled reference probe, if performing a two-color experiment) with hybridization buffer.

  • Denature the probe mixture at 95°C for 5 minutes and then keep at 42°C until ready to use.

  • Apply the denatured probe mixture to the microarray slide, cover with a coverslip, and place in a hybridization chamber.

  • Incubate at the appropriate temperature (typically 42-65°C) for 16-24 hours.

Washing:

  • After hybridization, remove the coverslip and wash the slide in a series of wash buffers to remove unbound probe. A typical wash series is as follows:

    • Wash 1: 2X SSC, 0.1% SDS at 42°C for 5 minutes.

    • Wash 2: 0.1X SSC, 0.1% SDS at room temperature for 10 minutes.

    • Wash 3: 0.1X SSC at room temperature for 1 minute.

  • Dry the slide by centrifugation or with a stream of nitrogen.

  • Scan the microarray using a scanner with the appropriate laser and emission filter for Sulfo-Cy5.5 (Excitation: ~684 nm, Emission: ~710 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_hybridization Microarray Hybridization cluster_analysis Data Acquisition and Analysis DNA_Template DNA Template (e.g., PCR Product) Labeling Enzymatic Labeling with This compound DNA_Template->Labeling Purification Purification of Labeled Probe Labeling->Purification Quantification Quantification and Degree of Labeling Purification->Quantification Hybridization Hybridization to Microarray Quantification->Hybridization Washing Post-Hybridization Washing Hybridization->Washing Scanning Microarray Scanning Washing->Scanning Image_Analysis Image Analysis Scanning->Image_Analysis Data_Analysis Data Normalization and Analysis Image_Analysis->Data_Analysis

Caption: Experimental workflow for microarray analysis using this compound labeled probes.

troubleshooting_guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Signal Low Signal Intensity Cause1 Poor Labeling Efficiency Low_Signal->Cause1 Cause2 Insufficient Probe Concentration Low_Signal->Cause2 Cause3 Probe Degradation Low_Signal->Cause3 Cause5 Suboptimal Hybridization Conditions Low_Signal->Cause5 High_Background High Background Cause4 Incomplete Removal of Unincorporated Dye High_Background->Cause4 High_Background->Cause5 Cause6 Inefficient Washing High_Background->Cause6 Uneven_Spots Uneven/Spotty Hybridization Cause7 Air Bubbles during Hybridization Uneven_Spots->Cause7 Cause8 Precipitates in Probe Mixture Uneven_Spots->Cause8 Sol1 Optimize dNTP/Sulfo-Cy5.5 dUTP ratio Cause1->Sol1 Sol2 Increase amount of DNA template Cause2->Sol2 Sol3 Check DNA integrity before labeling Cause3->Sol3 Sol4 Ensure efficient purification Cause4->Sol4 Sol5 Optimize hybridization temperature and time Cause5->Sol5 Sol6 Increase stringency of wash steps Cause6->Sol6 Sol7 Careful application of coverslip Cause7->Sol7 Sol8 Centrifuge probe mixture before application Cause8->Sol8

Caption: Troubleshooting guide for common issues in microarray experiments.

References

Application Notes and Protocols for Flow Cytometry using Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP) in flow cytometry-based assays. The primary application highlighted is the Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling (TUNEL) assay for the detection of apoptosis, or programmed cell death. Sulfo-Cy5.5 is a bright and photostable far-red fluorescent dye, offering significant advantages in multicolor flow cytometry experiments by minimizing spectral overlap with commonly used fluorochromes such as FITC and PE.[1][2][3] Its water-solubility and high quantum yield make it an excellent choice for sensitive and reliable detection of DNA fragmentation, a key hallmark of apoptosis.[1][2]

Principle of the TUNEL Assay

The TUNEL assay is a widely used method to detect DNA fragmentation in situ.[4][5] The principle of the assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[6][7] In apoptotic cells, endonucleases cleave the genomic DNA, generating a large number of 3'-OH ends. Sulfo-Cy5.5 dUTP is incorporated at these sites by the TdT enzyme, resulting in a strong fluorescent signal that can be quantified by flow cytometry.[8]

Advantages of Using this compound in TUNEL Assays

The use of a far-red fluorophore like Sulfo-Cy5.5 offers several benefits for flow cytometry analysis of apoptosis:

  • Reduced Spectral Overlap: The emission maximum of Sulfo-Cy5.5 is in the far-red region of the spectrum (approximately 694 nm), which minimizes interference with green and yellow fluorophores commonly used for immunophenotyping or other cellular markers.[1]

  • Low Autofluorescence: Cellular autofluorescence is significantly lower in the far-red range, leading to an improved signal-to-noise ratio and enhanced sensitivity in detecting apoptotic cells.

  • High Photostability: Cyanine dyes like Cy5.5 are known for their high photostability, allowing for extended analysis times without significant loss of signal.[1][2]

  • Suitability for Multicolor Panels: The distinct spectral properties of Sulfo-Cy5.5 make it an ideal component for complex, multicolor flow cytometry experiments, enabling the simultaneous analysis of apoptosis and other cellular parameters.

Data Presentation

Spectral Properties of Sulfo-Cy5.5
PropertyValueReference
Excitation Maximum~675 nm[1]
Emission Maximum~694 nm[1]
Stokes Shift~19 nm[1]
Quantum YieldHigh[1]
Water SolubilityHigh[1]
Recommended Reagent Concentrations for TUNEL Assay
ReagentWorking Concentration
This compound0.5 - 5 µM
Terminal deoxynucleotidyl Transferase (TdT)0.2 - 0.5 U/µL
TdT Reaction Buffer1X
Paraformaldehyde (for fixation)1% - 4% (w/v)
Triton X-100 or Saponin (for permeabilization)0.1% - 0.25% (v/v)

Experimental Protocols

Protocol 1: Detection of Apoptosis using this compound TUNEL Assay in Suspension Cells

Materials:

  • Cells in suspension (e.g., Jurkat, HL-60)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde, 4% (w/v) in PBS

  • Triton™ X-100 or Saponin, 0.1% (v/v) in PBS

  • TdT Reaction Buffer (5X): 1 M Potassium Cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL Bovine Serum Albumin (BSA).[9]

  • Terminal deoxynucleotidyl Transferase (TdT)

  • This compound (1 mM stock)

  • Nuclease-free water

  • Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Induction of Apoptosis:

    • Treat cells with an appropriate apoptosis-inducing agent and for the desired time. Include a negative control (untreated cells) and a positive control (e.g., cells treated with DNase I to induce DNA breaks).

  • Cell Fixation:

    • Harvest 1-2 x 10^6 cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with 1 mL of cold PBS.

    • Resuspend the cell pellet in 100 µL of 4% paraformaldehyde in PBS.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with 1 mL of PBS.

  • Cell Permeabilization:

    • Resuspend the fixed cells in 100 µL of 0.1% Triton™ X-100 or Saponin in PBS.

    • Incubate for 10-15 minutes on ice.

    • Wash the cells once with 1 mL of PBS.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix for each sample on ice. For a 50 µL reaction:

      • 10 µL 5X TdT Reaction Buffer

      • 1 µL this compound (1 mM stock, final concentration 20 µM - can be titrated)

      • 1 µL TdT enzyme (e.g., 25 units)

      • 38 µL Nuclease-free water

    • Resuspend the permeabilized cell pellet in 50 µL of the TdT reaction mix.

    • Incubate for 60 minutes at 37°C in the dark.

  • Staining Termination and Final Wash:

    • Add 1 mL of PBS to stop the reaction.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once more with 1 mL of PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300-500 µL of PBS.

    • Analyze the samples on a flow cytometer.

    • Excite the Sulfo-Cy5.5 with a red laser (e.g., 633 or 640 nm) and collect the emission using a filter appropriate for the far-red spectrum (e.g., 695/40 nm bandpass filter).

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC).

    • Analyze the Sulfo-Cy5.5 fluorescence intensity to quantify the percentage of apoptotic (TUNEL-positive) cells.

Visualizations

Signaling Pathway of Apoptosis Leading to DNA Fragmentation

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation ICAD ICAD Caspase3->ICAD Cleavage CAD CAD ICAD->CAD Inhibition DNA_Fragmentation DNA Fragmentation (3'-OH ends exposed) CAD->DNA_Fragmentation Activation tunel_workflow Start Start: Cell Culture & Apoptosis Induction Harvest Harvest & Wash Cells Start->Harvest Fixation Fixation (e.g., 4% PFA) Harvest->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization TdT_Labeling TdT Labeling Reaction (TdT Enzyme + this compound) Permeabilization->TdT_Labeling Wash Wash Cells TdT_Labeling->Wash Analysis Flow Cytometry Analysis (Red Laser Excitation) Wash->Analysis End End: Quantification of Apoptosis Analysis->End gating_strategy All_Events All Events Single_Cells Single Cells (FSC-A vs FSC-H) All_Events->Single_Cells Gate 1 Live_Cells Live/Apoptotic Cells (FSC vs SSC) Single_Cells->Live_Cells Gate 2 TUNEL_Positive TUNEL Positive (Sulfo-Cy5.5 Intensity) Live_Cells->TUNEL_Positive Gate 3 Apoptotic_Population Apoptotic Population TUNEL_Positive->Apoptotic_Population

References

Troubleshooting & Optimization

High background fluorescence with Sulfo-Cy5.5 dUTP probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy5.5 dUTP probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments involving our fluorescently labeled nucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound probes?

A1: this compound is a fluorescently labeled deoxyuridine triphosphate used for the enzymatic labeling of DNA.[1][2] Its primary applications include:

  • Fluorescence in situ Hybridization (FISH): Visualizing specific DNA sequences in cells and tissues.[3][4]

  • DNA Microarrays: Generating fluorescently labeled probes for hybridization to microarrays.

  • Southern and Northern Blotting: Detecting specific DNA or RNA sequences.[5][6]

  • In situ PCR and Rolling Circle Amplification (RCA): Detecting and amplifying nucleic acid targets within cells or tissues.[7]

Q2: What are the spectral properties of Sulfo-Cy5.5?

A2: Sulfo-Cy5.5 is a far-red dye, which is beneficial for reducing background from cellular autofluorescence that is more prominent in the blue, green, and red spectra.[8][9][10][11]

PropertyWavelength (nm)
Excitation Maximum~675 - 684 nm
Emission Maximum~694 - 710 nm

Spectral properties of Sulfo-Cy5.5 dye.[1][12]

Q3: What does the "Sulfo" in Sulfo-Cy5.5 signify?

A3: The "Sulfo" indicates the presence of sulfonate groups on the cyanine dye. These groups increase the water solubility and hydrophilicity of the molecule.[13] This enhanced water solubility is advantageous for biological assays in aqueous environments.[12]

Troubleshooting High Background Fluorescence

High background fluorescence is a common issue that can obscure specific signals and lead to incorrect data interpretation. The following guide provides a systematic approach to identifying and mitigating the causes of high background when using this compound probes.

Problem Area 1: Probe-Related Issues

High background can originate from the fluorescent probe itself. Issues with probe concentration, purity, and design are common culprits.

dot

Probe_Troubleshooting cluster_probe Probe-Related Issues Probe_Concentration High Probe Concentration High_Background High Background Fluorescence Probe_Concentration->High_Background Increases non-specific binding Unincorporated_dUTP Excess Unincorporated This compound Unincorporated_dUTP->High_Background Binds non-specifically Probe_Length Suboptimal Probe Length Probe_Length->High_Background Affects hybridization specificity Probe_Aggregates Probe Aggregation Probe_Aggregates->High_Background Creates fluorescent speckles

Caption: Troubleshooting probe-related causes of high background.

Potential Cause Recommended Solution Experimental Protocol
High Probe Concentration Titrate the probe concentration to find the optimal balance between signal and background.Perform a dilution series of your probe (e.g., 1:50, 1:100, 1:200, 1:500) while keeping all other parameters constant. Image and quantify the signal-to-noise ratio for each concentration.
Excess Unincorporated this compound Purify the probe after the labeling reaction to remove unincorporated fluorescent nucleotides.Use a spin column (e.g., G-50) or ethanol precipitation to purify the labeled DNA probe. For ethanol precipitation, add 1/10 volume of 3M sodium acetate and 2.5 volumes of cold 100% ethanol, incubate at -20°C, centrifuge, and wash the pellet with 70% ethanol.[14]
Suboptimal Probe Length Ensure probe fragments are within the optimal size range (100-1000 bp) for efficient hybridization.[14][15]Run an aliquot of your labeled probe on a 1-2% agarose gel to check the size distribution.[14][15] Adjust the DNase I concentration or incubation time during nick translation to optimize fragment size.[15]
Probe Aggregation Centrifuge the probe solution before use to pellet any aggregates.Spin the probe solution at high speed (e.g., >10,000 x g) for 1-2 minutes immediately before adding it to the hybridization buffer. Use the supernatant for your experiment.
Problem Area 2: Experimental Protocol and Technique

Your experimental workflow, from sample preparation to final washes, plays a critical role in the level of background fluorescence.

dot

Protocol_Workflow cluster_troubleshooting Key Troubleshooting Points start Start sample_prep Sample Preparation (Fixation, Permeabilization) start->sample_prep hybridization Hybridization (Probe Incubation) sample_prep->hybridization fixation_issue Improper Fixation sample_prep->fixation_issue washing Post-Hybridization Washes hybridization->washing blocking_issue Inadequate Blocking hybridization->blocking_issue imaging Imaging washing->imaging wash_issue Insufficient Washing washing->wash_issue end End imaging->end autofluorescence Sample Autofluorescence imaging->autofluorescence

Caption: Key steps in the experimental workflow to check for high background.

Potential Cause Recommended Solution Experimental Protocol
Improper Sample Fixation Optimize fixation time and fixative concentration. Both under- and over-fixation can increase background.[3]For formalin-fixed, paraffin-embedded (FFPE) tissues, aim for sections of 3-4µm thick.[3] Test different fixation times (e.g., 10, 15, 20 minutes) with 4% paraformaldehyde.
Inadequate Blocking Use a suitable blocking reagent to minimize non-specific binding of the probe.For tissues with high endogenous biotin, use an avidin/biotin blocking kit. For general non-specific binding, pre-incubate with a solution containing blocking agents like Denhardt's solution, sheared salmon sperm DNA, and yeast tRNA.
Insufficient Washing Increase the stringency and/or number of post-hybridization washes to remove unbound and non-specifically bound probes.[3]Increase the temperature of your stringent wash (e.g., from 42°C to 45°C) or decrease the salt concentration of the wash buffer (e.g., from 2x SSC to 0.5x SSC).[3] Add a mild detergent like Tween 20 (0.1%) to your wash buffers.
Drying of Slides Ensure slides do not dry out at any stage of the experiment, as this can cause the probe to precipitate and bind non-specifically.Keep slides in a humidified chamber during incubation steps. Ensure sufficient buffer is used to cover the sample during washes.
Problem Area 3: Sample and System-Related Issues

Sometimes, the inherent properties of your sample or imaging system can contribute to high background.

dot

System_Issues cluster_sample Sample Properties cluster_system Imaging System Autofluorescence Endogenous Autofluorescence (e.g., Lipofuscin, Collagen) High_Background High Background Fluorescence Autofluorescence->High_Background Cell_Debris Cellular Debris Cell_Debris->High_Background Filters Incorrect or Degraded Optical Filters Filters->High_Background Exposure Excessive Exposure Time Exposure->High_Background

Caption: Sample and imaging system factors contributing to high background.

Potential Cause Recommended Solution Experimental Protocol
Sample Autofluorescence Treat samples with a background quenching agent or use spectral unmixing if available on your imaging system.[16]Include an unstained control sample to assess the level of autofluorescence.[16] Pre-treat tissues with agents like Sudan Black B or commercial autofluorescence quenchers.[9] Note that Sudan Black B can fluoresce in the far-red channel.[8]
Incorrect or Degraded Optical Filters Ensure you are using the correct filter set for Sulfo-Cy5.5 and that the filters are not degraded.Check the filter specifications to ensure they are appropriate for the excitation and emission wavelengths of Sulfo-Cy5.5. Periodically inspect filters for signs of wear or damage.[3]
Excessive Exposure Time Optimize the exposure time during image acquisition to maximize the specific signal without saturating the detector with background noise.On your imaging software, use the histogram function to ensure that the background signal is low and the specific signal is not saturated.

By systematically working through these troubleshooting guides, you can identify the source of high background fluorescence in your experiments and take the necessary steps to achieve clear, high-quality results with your this compound probes.

References

Optimizing Sulfo-Cy5.5 dUTP concentration for labeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing Sulfo-Cy5.5 dUTP labeling reactions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deoxyuridine triphosphate nucleotide covalently linked to a sulfonated Cyanine5.5 fluorescent dye.[1][2] It is used for enzymatically labeling DNA. Key features include:

  • Far-Red Emission: It emits light in the far-red spectrum (approx. 684 nm excitation / 710 nm emission), which minimizes interference from natural autofluorescence found in biological samples, leading to a better signal-to-noise ratio.[2][3]

  • Long Linker Arm: It features an extended linker arm between the nucleotide and the dye, which enhances the efficiency of its incorporation by DNA polymerases or terminal deoxynucleotidyl transferase (TdT).[3][4][5]

  • High Water Solubility: The "sulfo" group makes the dye water-soluble, which is beneficial for aqueous biochemical reactions.[6]

Q2: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the specific application (e.g., TUNEL assay, in situ hybridization), the sample type, the enzyme used, and the desired degree of labeling. A titration experiment is always recommended to determine the best concentration for your specific conditions.

For a typical TUNEL assay, a common starting point is to substitute a portion of the unlabeled dTTP with the labeled dUTP. A good starting ratio to test is often in the range of 1:5 to 1:20 (labeled:unlabeled). For enzymatic reactions that do not include unlabeled dNTPs, you may need to test concentrations in the low micromolar range (e.g., 1-10 µM).

Q3: How does the ratio of labeled to unlabeled dUTP affect the labeling reaction?

The ratio of labeled to unlabeled dUTP is a critical parameter that influences both signal intensity and the overall efficiency of the enzymatic reaction.

  • Higher Ratio (more labeled dUTP): This can lead to a stronger fluorescent signal. However, an excessively high concentration of bulky, labeled nucleotides can sterically hinder the enzyme (like TdT or DNA polymerase), reducing the overall incorporation efficiency and potentially leading to lower signal or failed reactions.[7]

  • Lower Ratio (less labeled dUTP): This generally results in more efficient DNA synthesis or end-labeling, but the signal will be dimmer. This may be sufficient for detecting highly abundant targets.

The ideal ratio balances signal intensity with enzymatic efficiency for the best signal-to-noise ratio.

Troubleshooting Guide

High background, low signal, or no signal are common issues in labeling reactions. The table below outlines potential causes and solutions.

Problem Potential Cause Recommended Solution
No Signal or Very Low Signal Suboptimal dUTP Concentration: The concentration of this compound is too low for detection or too high, inhibiting the enzyme.Perform a titration experiment to find the optimal concentration. Start with a range of concentrations (e.g., 0.5 µM to 25 µM).
Inactive Enzyme (TdT, Polymerase): The enzyme has lost activity due to improper storage or handling.Use a fresh aliquot of the enzyme. Always store enzymes at -20°C in a non-frost-free freezer. Run a positive control to confirm enzyme activity.[8]
Insufficient Incubation Time/Temperature: The reaction did not proceed long enough or at the optimal temperature for the enzyme.Increase the incubation time (e.g., from 1 hour to 2 hours) or adjust the temperature according to the enzyme's specifications (e.g., 37°C for TdT).[8][9]
Sample Permeabilization Issues: The enzyme and nucleotides cannot access the DNA within the cell or tissue.Optimize the permeabilization step. For example, adjust the concentration of Triton X-100 or the incubation time.[10]
High Background Fluorescence Excessive dUTP Concentration: Too much labeled nucleotide is present, leading to non-specific binding or incorporation.Reduce the concentration of this compound in the reaction mix. This is a key parameter to optimize.[8]
Insufficient Washing: Unincorporated nucleotides have not been adequately washed away.Increase the number and duration of wash steps after the labeling reaction. Use a stringent wash buffer (e.g., with Tween-20 or SSC).[8]
Drying of Sample: The sample dried out during the incubation or washing steps, causing fluorescent artifacts.Ensure the sample remains covered in solution at all times. Use a humidity chamber for long incubations.[8]

Experimental Protocols

Protocol: Optimizing this compound Concentration for TUNEL Assay

This protocol provides a framework for performing a titration experiment to determine the optimal concentration of this compound for detecting apoptosis in fixed cells.

1. Sample Preparation: a. Grow and treat cells on coverslips to induce apoptosis. Include a negative control (untreated cells) and a positive control (e.g., cells treated with DNase I) to validate the assay. b. Fix the cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10] c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the enzyme to access the nuclear DNA.[10] e. Wash cells twice with deionized water.

2. TdT Reaction Mix Preparation (Titration Setup): a. Prepare a master mix containing TdT reaction buffer and TdT enzyme. b. Prepare a series of labeling mixes by creating serial dilutions of this compound. It is also critical to maintain a consistent total dNTP concentration if unlabeled nucleotides are used. A suggested range for the final concentration in the reaction is 1 µM, 5 µM, 10 µM, and 20 µM. c. For each concentration, prepare enough reaction mix for one coverslip (typically 50-100 µL).

3. Labeling Reaction: a. Equilibrate the samples by adding TdT reaction buffer for 10 minutes.[10] b. Remove the equilibration buffer and add the prepared TdT reaction mix (with varying dUTP concentrations) to each respective coverslip. c. Incubate for 1-2 hours at 37°C in a humidified chamber, protected from light.[8][9]

4. Stopping and Washing: a. Stop the reaction by washing the coverslips three times with a stringent buffer like 2x SSC for 10 minutes each.[9] b. (Optional) Counterstain the nuclei with a DNA stain like DAPI to visualize all cells. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis: a. Image the slides using a fluorescence microscope with appropriate filters for Cy5.5 and DAPI. b. For each concentration, quantify the signal intensity in apoptotic cells and the background intensity in non-apoptotic cells. c. The optimal concentration is the one that provides the highest signal-to-noise ratio.

Visual Guides

Workflow for dUTP Concentration Optimization

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Analysis start Prepare Apoptotic & Control Samples fix Fix & Permeabilize Samples start->fix titrate Prepare Reaction Mixes with Varying This compound Concentrations (e.g., 1µM, 5µM, 10µM, 20µM) fix->titrate incubate Incubate Samples with TdT Mix (1-2h at 37°C) titrate->incubate wash Stop Reaction & Wash Samples incubate->wash image Image Samples on Fluorescence Microscope wash->image analyze Signal-to-Noise Ratio Optimal? image->analyze result Use Optimal Concentration for Future Experiments analyze->result Yes adjust Adjust Concentration Range and Repeat Titration analyze->adjust No adjust->titrate

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic Diagram

G start Analyze Experimental Result issue What is the primary issue? start->issue low_signal Low / No Signal issue->low_signal Dim or Absent Signal high_bg High Background issue->high_bg Non-specific Signal cause_low1 Is dUTP concentration optimized? low_signal->cause_low1 cause_low2 Is the enzyme active? (Check positive control) cause_low1->cause_low2 Yes sol_low1 Perform dUTP titration cause_low1->sol_low1 No cause_low3 Was incubation time sufficient? cause_low2->cause_low3 Yes sol_low2 Use fresh enzyme cause_low2->sol_low2 No sol_low3 Increase incubation time/temp cause_low3->sol_low3 No cause_high1 Is dUTP concentration too high? high_bg->cause_high1 cause_high2 Were wash steps adequate? cause_high1->cause_high2 No sol_high1 Decrease dUTP concentration cause_high1->sol_high1 Yes sol_high2 Increase number and duration of washes cause_high2->sol_high2 No

Caption: A decision tree for troubleshooting common labeling issues.

References

Technical Support Center: Sulfo-Cy5.5 dUTP Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of non-specific binding that researchers, scientists, and drug development professionals may encounter when using Sulfo-Cy5.5 dUTP labeled probes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified deoxyuridine triphosphate that is fluorescently labeled with a sulfonated cyanine 5.5 dye. The sulfonation increases the water solubility of the dye, making it suitable for use in aqueous buffers for biological experiments. It is commonly used to generate fluorescently labeled DNA probes for techniques such as Fluorescence In Situ Hybridization (FISH), microarray analysis, and other applications where visualization of specific DNA sequences is required. The probes can be generated through enzymatic incorporation of the this compound using DNA polymerases in methods like nick translation, random priming, or PCR.[1][2]

Q2: What are the main causes of non-specific binding with this compound labeled probes?

Non-specific binding of this compound labeled probes can arise from several factors:

  • Electrostatic Interactions: The sulfonated cyanine dye carries a negative charge, which can lead to electrostatic interactions with positively charged molecules or surfaces in the cell or tissue, a common cause of non-specific binding.[3]

  • Hydrophobic Interactions: Although Sulfo-Cy5.5 is designed to be water-soluble, the cyanine dye itself has hydrophobic regions that can interact non-specifically with hydrophobic components of the cell.[4][5]

  • Probe Concentration: Using too high a concentration of the labeled probe can lead to an increase in background signal due to an excess of unbound or loosely bound probes.[6]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample can leave them available to interact with the fluorescent probe.

  • Suboptimal Hybridization and Washing Conditions: Hybridization and washing steps that are not stringent enough (e.g., incorrect temperature or salt concentration) can result in the probe binding to sequences with partial homology or remaining non-specifically bound to the sample.[6]

  • Probe Quality: The presence of unincorporated this compound or poorly purified probes can contribute to high background fluorescence.

Q3: How does the sulfonation of the Cy5.5 dye affect its properties and potential for non-specific binding?

The addition of sulfo groups to the cyanine dye increases its water solubility, which is generally advantageous for biological applications in aqueous environments.[7] However, the negative charge conferred by the sulfonate groups can also contribute to non-specific binding through electrostatic interactions with positively charged cellular components.[3] Therefore, while improving solubility, sulfonation can also be a factor in background signal, which needs to be addressed through proper blocking and stringent washing protocols.

Troubleshooting Guides

Issue: High Background Fluorescence

High background fluorescence is a common issue that can obscure the specific signal from your this compound labeled probe. The following troubleshooting steps can help identify and mitigate the source of the high background.

dot

Caption: Troubleshooting workflow for high background fluorescence.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio. Below is a comparison of commonly used blocking agents for fluorescent probe-based assays.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available, effective for blocking non-specific protein-binding sites.Can sometimes be less effective than other blockers for specific sample types. Can be a source of background if not high purity.
Normal Serum (e.g., goat, donkey) 5-10% (v/v)Very effective at blocking non-specific antibody binding if the secondary antibody is raised in that species.Can be expensive. Not ideal for direct-labeled probes but can be used as a general protein blocker.
Denhardt's Solution 50X stock (1% Ficoll, 1% polyvinylpyrrolidone, 1% BSA)A classic and effective blocking agent for nucleic acid hybridization.Can be prone to precipitation.
Salmon Sperm DNA 100-500 µg/mLBlocks non-specific binding of DNA probes to surfaces and other DNA.Must be sheared and denatured before use. Can sometimes compete with the probe for binding to the target sequence if used in excess.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free, can reduce background from various sources.Can be more expensive than individual components.
Cot-1 DNA 100-500 µg/mLSpecifically blocks binding to repetitive sequences in the genome, crucial for probes targeting unique sequences in complex genomes.Adds to the cost and complexity of the hybridization mix.

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA Probe with this compound by Nick Translation

This protocol describes the generation of a Sulfo-Cy5.5 labeled DNA probe from a starting DNA template (e.g., a plasmid or BAC).

Materials:

  • DNA template (1 µg)

  • 10X Nick Translation Buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • This compound

  • DNA Polymerase I/DNase I enzyme mix

  • Nuclease-free water

  • Probe purification kit (e.g., spin column)

Procedure:

  • In a microcentrifuge tube, combine the following on ice:

    • 1 µg DNA template

    • 5 µL 10X Nick Translation Buffer

    • dNTP mix (final concentration as recommended by enzyme manufacturer)

    • This compound (final concentration to be optimized, often a 1:3 or 1:4 ratio of labeled to unlabeled dUTP)

    • 1 µL DNA Polymerase I/DNase I mix

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 15°C for 90 minutes to 2 hours.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or by heating to 65°C for 10 minutes.

  • Purify the labeled probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.

  • Elute the probe in a suitable buffer (e.g., TE buffer).

  • Determine the labeling efficiency by measuring the absorbance at 260 nm (for DNA) and ~675 nm (for Sulfo-Cy5.5).

dot

Enzymatic_Labeling_Workflow Start Start: DNA Template Reaction_Mix Prepare Nick Translation Reaction Mix Start->Reaction_Mix Incubation Incubate at 15°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Purification Purify Labeled Probe (Spin Column) Stop_Reaction->Purification QC Quality Control (Spectrophotometry) Purification->QC End End: Purified Sulfo-Cy5.5 labeled Probe QC->End

Caption: Workflow for enzymatic labeling of a DNA probe.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with a this compound Labeled Probe

This is a generalized protocol for FISH on adherent cells and may require optimization for specific cell types and targets.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • 20X SSC buffer

  • Formamide

  • Blocking solution (e.g., 5% BSA and 100 µg/mL sheared salmon sperm DNA in hybridization buffer)

  • This compound labeled probe

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Wash cells on coverslips twice with PBS.

    • Fix with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate in 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Pre-hybridization and Blocking:

    • Prepare hybridization buffer (e.g., 50% formamide, 2X SSC, 10% dextran sulfate).

    • Add blocking agents to the hybridization buffer (e.g., 5% BSA, 100 µg/mL sheared, denatured salmon sperm DNA).

    • Apply the blocking/pre-hybridization solution to the cells and incubate at 37°C for 1-2 hours in a humidified chamber.

  • Hybridization:

    • Denature the Sulfo-Cy5.5 labeled probe by heating at 75-80°C for 5-10 minutes, then immediately place on ice.

    • Dilute the denatured probe in fresh hybridization/blocking buffer to the desired concentration.

    • Remove the pre-hybridization solution from the coverslips.

    • Apply the probe solution to the cells, cover with a larger coverslip to prevent evaporation, and seal with rubber cement.

    • Denature the cellular DNA by placing the slides on a heat block at 75°C for 5 minutes.

    • Transfer the slides to a humidified chamber and hybridize overnight at 37°C.

  • Washing:

    • Carefully remove the rubber cement and coverslip.

    • Perform a series of stringent washes to remove unbound and non-specifically bound probes:

      • Wash 1: 2X SSC with 50% formamide at 42°C for 15 minutes.

      • Wash 2: 1X SSC at 42°C for 10 minutes.

      • Wash 3: 0.5X SSC at room temperature for 10 minutes.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.5.

dot

FISH_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Pre-hybridization & Blocking Permeabilization->Blocking Hybridization Hybridization with Sulfo-Cy5.5 Probe Blocking->Hybridization Washing Stringent Washes Hybridization->Washing Counterstain Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Image Analysis Imaging->End

Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).

References

Technical Support Center: Troubleshooting Sulfo-Cy5.5 dUTP FISH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy5.5 dUTP Fluorescence In Situ Hybridization (FISH). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal in my this compound FISH experiment. What are the potential causes?

A weak or absent signal can stem from several factors throughout the FISH protocol. Key areas to investigate include the quality and concentration of your probe, the sample preparation process, hybridization and post-hybridization conditions, and the imaging setup. It is crucial to systematically evaluate each step to pinpoint the source of the issue.

Q2: How can I optimize my probe labeling and concentration?

The efficiency of probe labeling with this compound and the final probe concentration are critical for a strong signal.

  • Labeling Efficiency: Ensure that the enzymatic incorporation of this compound is efficient. A longer linker arm on the dUTP can increase incorporation efficiency by polymerases.[1] Consider using a higher concentration of the labeled dUTP in your labeling reaction.

  • Probe Concentration: The optimal probe concentration needs to be determined empirically.[2][3][4] Insufficient probe concentration will lead to a weak signal, while excessive concentration can cause high background.[2][5] Start with a concentration range and perform a titration to find the optimal concentration for your specific application. Increasing the probe concentration can sometimes intensify the signal.[2][3]

Q3: What aspects of sample preparation are critical for a strong Sulfo-Cy5.5 signal?

Proper fixation and permeabilization are essential for probe accessibility to the target DNA or RNA sequence.[6][7]

  • Fixation: The choice of fixative and the fixation time are critical.[8][9] Aldehyde-based fixatives like formaldehyde and paraformaldehyde are commonly used.[6][10] Under-fixation can lead to poor morphological preservation and signal loss, while over-fixation can mask the target sequence, preventing probe binding.[5][9]

  • Permeabilization: This step is necessary to allow the probe to penetrate the cell and nuclear membranes.[6][7][8] Common permeabilizing agents include detergents like Triton X-100 and Tween-20.[6][8] The concentration and incubation time should be optimized for your specific cell or tissue type. Inadequate permeabilization is a common cause of weak or no signal.[2][11]

Q4: How do hybridization and post-hybridization wash conditions affect signal intensity?

These steps are crucial for ensuring specific probe binding and removing non-specifically bound probes that contribute to background noise.

  • Denaturation: Both the probe and the target DNA must be fully denatured to allow for hybridization.[12][13] Inadequate denaturation will result in a weak signal.[2][12] Optimize the denaturation temperature and time for your specific probe and sample.[2][5]

  • Hybridization: The hybridization time and temperature are critical parameters.[6] A longer hybridization time may increase signal intensity.[2]

  • Post-Hybridization Washes: The stringency of the washes, determined by salt concentration (SSC) and temperature, is critical for removing non-specifically bound probes.[12][14] Washes that are too stringent (too high temperature or too low salt concentration) can wash away your specific signal, while washes that are not stringent enough will result in high background.[12] The pH of the wash solutions should also be carefully controlled, as some fluorophores are sensitive to pH changes.[12]

Q5: My Sulfo-Cy5.5 signal is fading quickly during imaging. How can I prevent photobleaching?

Sulfo-Cy5.5, like other cyanine dyes, is susceptible to photobleaching.[15][16]

  • Antifade Mounting Media: Using a high-quality antifade mounting medium is essential to preserve the fluorescent signal.[2][17][18][19][20][21] These reagents slow down the rate of photobleaching.

  • Minimize Light Exposure: Protect your slides from light as much as possible throughout the entire process and during storage.[18][20]

  • Imaging Settings: Use the lowest possible excitation laser power and the shortest possible exposure times during image acquisition to minimize photobleaching.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving weak signal issues in your this compound FISH experiments.

G Troubleshooting Weak Signal in this compound FISH start Start: Weak or No Signal probe Check Probe Quality & Concentration start->probe sample_prep Evaluate Sample Preparation probe->sample_prep Yes labeling Verify Labeling Efficiency probe->labeling No concentration Optimize Probe Concentration probe->concentration No hybridization Assess Hybridization & Wash Conditions sample_prep->hybridization Yes fixation Check Fixation Protocol sample_prep->fixation No permeabilization Optimize Permeabilization sample_prep->permeabilization No imaging Review Imaging Setup hybridization->imaging Yes denaturation Verify Denaturation Conditions hybridization->denaturation No washes Adjust Wash Stringency hybridization->washes No solution Signal Improved imaging->solution Yes antifade Use Fresh Antifade Medium imaging->antifade No microscope Check Microscope Filters & Settings imaging->microscope No labeling->probe concentration->probe fixation->sample_prep permeabilization->sample_prep denaturation->hybridization washes->hybridization antifade->imaging microscope->imaging

Caption: A flowchart for troubleshooting weak signals in FISH experiments.

Quantitative Data Summary

ParameterRecommended RangePotential Impact of Sub-optimal Conditions
Probe Concentration Empirically determined (start with 1-10 µM)Too Low: Weak or no signal.[5] Too High: High background.[2]
Denaturation Temperature 72-85°CToo Low: Incomplete denaturation, weak signal.[5] Too High: DNA damage, high background.
Denaturation Time 2-10 minutesToo Short: Incomplete denaturation, weak signal.[5] Too Long: Increased background.[5]
Post-Hybridization Wash Temp. 42-72°CToo Low: High background.[14] Too High: Loss of specific signal.[12][14]
Post-Hybridization Wash SSC 0.4x - 2x SSCToo High: High background.[14] Too Low: Loss of specific signal.[14]

Experimental Protocols

Standard this compound FISH Protocol

This protocol provides a general framework. Optimization of specific steps is highly recommended for different sample types.

  • Slide Preparation:

    • Prepare chromosome spreads on slides and age them.[22]

    • Treat slides with RNase A to remove endogenous RNA.

    • Dehydrate slides through an ethanol series (70%, 90%, 100%) and air dry.[22]

  • Probe Preparation:

    • Label your DNA probe with this compound using a standard labeling method like nick translation or random priming.

    • Purify the labeled probe to remove unincorporated nucleotides.

    • Determine the final probe concentration.

  • Hybridization:

    • Prepare the hybridization mixture containing the labeled probe, hybridization buffer (with formamide and dextran sulfate), and blocking DNA (e.g., Cot-1 DNA).

    • Apply the hybridization mixture to the slide and cover with a coverslip.

    • Seal the coverslip to prevent evaporation.

    • Co-denature the probe and target DNA on a hot plate at 75°C for 5 minutes.[12]

    • Incubate in a humidified chamber at 37°C overnight for hybridization.[12]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slide in a high-stringency wash buffer (e.g., 0.4x SSC, 0.3% IGEPAL) at 72°C for 2 minutes.[12]

    • Wash in a lower-stringency wash buffer (e.g., 2x SSC, 0.1% IGEPAL) at room temperature for 1 minute.

    • Briefly rinse with distilled water.[12]

  • Counterstaining and Mounting:

    • Dehydrate the slides again through an ethanol series.

    • Air dry the slides in the dark.

    • Apply a drop of antifade mounting medium containing a counterstain (e.g., DAPI).

    • Coverslip and seal.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm) and the counterstain.[23]

Logical Relationship Diagram for Protocol Steps

G This compound FISH Experimental Workflow cluster_pre Pre-Hybridization cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging slide_prep Slide Preparation denaturation Denaturation slide_prep->denaturation probe_prep Probe Labeling & Purification probe_prep->denaturation hybridization Hybridization denaturation->hybridization washes Post-Hybridization Washes hybridization->washes mounting Counterstaining & Mounting washes->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A diagram illustrating the sequential workflow of a FISH experiment.

References

Impact of polymerase choice on Sulfo-Cy5.5 dUTP incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective incorporation of Sulfo-Cy5.5 dUTP using various DNA polymerases. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a deoxyuridine triphosphate chemically modified with a sulfonated Cyanine5.5 dye.[1][2] This modification allows for the enzymatic labeling of DNA for fluorescence-based detection. The resulting fluorescent DNA will have excitation and emission maxima of approximately 684 nm and 710 nm, respectively.[2]

Q2: Which factors have the greatest impact on the enzymatic incorporation of this compound?

The successful incorporation of fluorescently labeled nucleotides is dependent on several key factors:

  • Choice of DNA Polymerase: Different polymerase families (e.g., Family A like Taq, Family B like Pfu or Vent) exhibit varying efficiencies for incorporating modified nucleotides.[3][4] Several studies indicate that Family B polymerases may be better suited for incorporating nucleobase-modified nucleotides.[4]

  • Fluorophore Properties: The size, structure, and charge of the attached dye can significantly affect incorporation. For cyanine dyes like Cy5, electroneutral or zwitterionic analogues are often incorporated much more efficiently than negatively charged versions.[5][6]

  • Linker Arm: The linker connecting the dye to the nucleotide base can influence efficiency. A longer linker arm may increase incorporation by reducing steric hindrance for the polymerase.[7]

  • 3'-5' Exonuclease Activity: Polymerases with "proofreading" (3'-5' exonuclease) activity can hinder the process by recognizing the modified nucleotide as an error and excising it.[3] Using an enzyme variant that lacks this activity (an "exo-" version) is often recommended.[8][9]

Q3: Can I completely replace dTTP with this compound in my reaction?

Complete replacement of a natural dNTP with a bulky, dye-labeled analog is challenging and often inhibits the polymerase.[10] It is more common to use a specific ratio of this compound to dTTP. A common starting point for PCR is to replace 5-10% of the total dTTP with the modified dUTP.[11] For other labeling methods like nick translation or random priming, the ratio can be higher, for instance, 1:4 or 2:3 (this compound:dTTP).[12]

Q4: Which polymerases are recommended for incorporating this compound?

There is no single "best" polymerase, as performance depends on the application. However, here are some general guidelines:

  • Taq Polymerase: As a Family A polymerase, Taq is widely used. It is efficient at incorporating some dye-labeled nucleotides, particularly those with neutral charge.[5][13]

  • Vent (exo-) or Deep Vent (exo-) Polymerase: These Family B polymerases are often more efficient than Taq at incorporating a variety of modified nucleotides, including those with bulky dyes like Cy5.[4][6] The "exo-" versions lack proofreading activity, which is beneficial for this application.[8][9]

  • Klenow Fragment (3'→5' exo-): This enzyme is the large fragment of E. coli DNA Polymerase I and lacks both 5'→3' and 3'→5' exonuclease activities.[14] It is a cost-effective option for non-PCR based labeling methods like random primer labeling.

  • phi29 DNA Polymerase: Known for its high processivity and strong strand displacement activity, phi29 is ideal for isothermal amplification methods like rolling circle amplification (RCA).[15] It has an inherent 3'→5' exonuclease activity, so primers with phosphorothioate bonds at the 3' end are recommended to prevent degradation.[16]

Data Presentation

Table 1: Relative PCR Efficiency with Cy5-dUTP Analogs

This table summarizes the relative efficiency of PCR amplification when 5% of dTTP is replaced with Cy5-dUTP analogs carrying different charges. Data is averaged for Family A (Taq, Tth) and Family B (Pfu, Vent, Deep Vent, and their exo- versions) polymerases.

dUTP AnalogChargeAverage Relative Efficiency (Family A)Average Relative Efficiency (Family B)
dU(Cy5±)TPZwitterionic (Neutral)50% (±10%)24% (±13%)
dU(Cy5+)TPPositive6% (±1%)11% (±8%)
dU(Cy5–)TPNegative6% (±2%)7% (±2%)

Data adapted from a study on Cy5 dye analogs.[6][11] Sulfo-Cy5.5 carries a negative charge, suggesting its incorporation efficiency may be lower than neutral analogues.

Table 2: Polymerase Feature Comparison for Modified Nucleotide Incorporation
PolymeraseFamily3'-5' Exo ActivityKey Strengths for Labeling
Taq ANoWidely available, good for PCR-based labeling.[17]
Vent (exo-) BNoHigh thermostability, robust incorporation of bulky dyes.[4][8]
Klenow (exo-) ANoCost-effective for non-PCR methods (e.g., random priming).[14]
phi29 BYesHigh processivity for isothermal amplification (RCA, MDA).[15]

Experimental Workflows & Troubleshooting

Diagram 1: General Workflow for Enzymatic DNA Labeling

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Template_DNA 1. Prepare Template DNA (e.g., PCR product, plasmid) Reaction_Mix 3. Prepare Reaction Mix (Buffer, dNTPs, this compound) Template_DNA->Reaction_Mix Primers 2. Design & Prepare Primers (Random hexamers, gene-specific) Primers->Reaction_Mix Denaturation 4. Denature DNA (If double-stranded) Reaction_Mix->Denaturation Annealing 5. Anneal Primers Denaturation->Annealing Extension 6. Polymerase Extension (Incorporate labeled dUTP) Annealing->Extension Purification 7. Purify Labeled DNA (Spin column, precipitation) Extension->Purification QC 8. Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC

Caption: A generalized workflow for labeling DNA probes using enzymatic incorporation of this compound.

Troubleshooting Guide

Diagram 2: Troubleshooting Low or No Fluorescent Signal

G Start Problem: Low or No Fluorescent Signal Check_QC Did you confirm DNA synthesis (e.g., on a gel)? Start->Check_QC Check_Polymerase Is the polymerase compatible with modified dNTPs? Check_Exo Does the polymerase have 3'-5' exo (proofreading) activity? Check_Polymerase->Check_Exo Yes Sol_Polymerase Solution: Switch to a polymerase known to accept bulky adducts (e.g., Vent exo-). Check_Polymerase->Sol_Polymerase No Check_Ratio Is the this compound:dTTP ratio optimized? Check_Exo->Check_Ratio No Sol_Exo Solution: Use an 'exo-' version of the polymerase. Check_Exo->Sol_Exo Yes Check_Reaction Are reaction conditions (temp, Mg2+, time) optimal? Check_Ratio->Check_Reaction Optimized Sol_Ratio Solution: Decrease the ratio of labeled to unlabeled dTTP. Start with 1:10. Check_Ratio->Sol_Ratio Too High Sol_Reaction Solution: Optimize Mg2+ concentration and increase extension time. Check_Reaction->Sol_Reaction No No_Synthesis No DNA Product Check_QC->No_Synthesis No Labeled_Product DNA Product Present, But Low Signal Check_QC->Labeled_Product Yes Sol_QC Solution: If DNA synthesis failed, troubleshoot the core reaction (primers, template) before adding labeled dUTP. No_Synthesis->Sol_QC Labeled_Product->Check_Polymerase

Caption: A decision tree for troubleshooting experiments with low fluorescent signal after labeling.

Experimental Protocols

Protocol 1: PCR-Based Labeling with Taq DNA Polymerase

This protocol is a starting point for amplifying a specific DNA fragment while incorporating this compound.

1. Reagent Preparation:

  • dNTP Mix (10 mM): Prepare a stock solution containing 10 mM each of dATP, dCTP, and dGTP.

  • dTTP/Sulfo-Cy5.5 dUTP Mix: Prepare a mix based on your desired ratio. For a 4:1 ratio (dTTP:labeled dUTP), combine 8 µL of 10 mM dTTP and 2 µL of 10 mM this compound. The final concentration of this mix is still 10 mM with respect to U/T bases.

2. PCR Reaction Setup (50 µL total volume):

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 50 µL-
10x Standard Taq Buffer5 µL1x
dNTP Mix (10 mM each dATP, dCTP, dGTP)1 µL200 µM each
dTTP/Sulfo-Cy5.5 dUTP Mix (10 mM total)1 µL200 µM total
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (1-10 ng/µL)1 µL1-10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 units

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds\multirow{3}{}{30-35}
Annealing55-65°C30 seconds
Extension72°C1 min/kb
Final Extension72°C5 minutes1
Hold4°CIndefinite1

*Annealing temperature should be optimized for your specific primer pair.

4. Analysis:

  • Run 5 µL of the PCR product on a 1-2% agarose gel.

  • Visualize the DNA using a gel imager with far-red fluorescence detection capabilities to confirm incorporation of Sulfo-Cy5.5. A standard UV transilluminator can be used to confirm DNA amplification via an intercalating dye like ethidium bromide.

  • Purify the remaining labeled product using a PCR cleanup kit.

Protocol 2: Random Primer Labeling with Klenow Fragment (3'→5' exo-)

This protocol is suitable for labeling complex DNA templates like genomic DNA.

1. Reaction Setup (50 µL total volume):

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 50 µL-
10x NEBuffer 25 µL1x
dNTP Mix (10 mM dATP, dCTP, dGTP)1 µL200 µM each
dTTP (10 mM)0.5 µL100 µM
This compound (1 mM)5 µL100 µM
Random Primers (e.g., hexamers, 3 µg/µL)1 µL60 ng/µL
Template DNA (500 ng)X µL10 ng/µL
Klenow Fragment (3'→5' exo-) (5 U/µL)1 µL5 units

2. Procedure:

  • Combine the template DNA and random primers in a tube. Bring the volume to 35 µL with nuclease-free water.

  • Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice for 5 minutes to allow primers to anneal.

  • Add the remaining reaction components (Buffer, dNTPs, labeled dUTP, and Klenow fragment).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled DNA using a spin column designed for DNA cleanup, following the manufacturer's instructions.

7. Analysis:

  • Measure the absorbance of the purified probe at 260 nm (for DNA concentration) and ~684 nm (for dye concentration) to determine labeling efficiency.

  • Confirm the size distribution of the labeled fragments by agarose gel electrophoresis.

References

Quenching effects observed with Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding quenching effects and other common issues observed with Sulfo-Cy5.5 dUTP during enzymatic labeling of nucleic acids.

Troubleshooting Guide

Researchers using this compound may occasionally observe lower than expected fluorescence signals. This guide provides potential causes and solutions for troubleshooting these quenching effects.

Issue Potential Cause Recommended Solution
Low Fluorescence Intensity High Degree of Labeling (DOL): Excessive incorporation of this compound can lead to self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence signal.[1]- Optimize the ratio of this compound to unlabeled dNTPs in the reaction. Start with a lower concentration of the labeled dUTP and perform a titration to find the optimal balance between incorporation and signal intensity. - Reduce the reaction time or enzyme concentration to limit the incorporation rate.
Suboptimal Buffer Conditions: The fluorescence of cyanine dyes can be sensitive to the local chemical environment.[1] Incompatible buffer components or extreme pH can lead to quenching.- Ensure the final buffer pH is within the optimal range for Cy5.5, typically between 4 and 10.[1] - Avoid buffers containing primary amines (e.g., Tris) or ammonium ions if using an amine-reactive form of the dye for other purposes in the same experiment, as this can affect labeling efficiency.[2]
Presence of Quenchers: Certain molecules in the reaction mixture or on the substrate can act as quenchers. For example, tryptophan residues in proximity to the dye can cause quenching through photoinduced electron transfer (PET).[3]- Purify the labeled nucleic acids to remove any unincorporated nucleotides and other potential quenchers. - If working with protein-nucleic acid complexes, consider the proximity of tryptophan or other quenching amino acids to the labeled site.
Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible photodegradation of the fluorophore.- Minimize the exposure time and intensity of the excitation light during imaging. - Use an anti-fade mounting medium if applicable.
High Background Signal Non-specific Binding: The Sulfo-Cy5.5 dye, although water-soluble, may still exhibit some non-specific binding to surfaces or other molecules, leading to a high background signal.[4]- Include stringent washing steps after the labeling reaction to remove unbound dye and labeled dUTP. - Add a blocking agent (e.g., BSA, salmon sperm DNA) to the hybridization or incubation buffer to reduce non-specific binding.
Hydrophobic Interactions: Non-sulfonated cyanine dyes are prone to aggregation and sticking to hydrophobic surfaces. While Sulfo-Cy5.5 is more hydrophilic, high concentrations might still lead to some aggregation.[4]- Ensure the this compound is fully dissolved in an appropriate aqueous buffer. For non-sulfonated versions, a co-solvent like DMSO or DMF might be necessary, but for the sulfo- version, this should be avoided unless specified by the manufacturer.[1]

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my experiments with this compound?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[5] It occurs when the excited fluorophore interacts with another molecule (a quencher) and returns to its ground state without emitting a photon.[5] In experiments with this compound, this can manifest as a weaker than expected signal, potentially leading to difficulties in detection and inaccurate quantification.

Q2: Can the sequence of my DNA/RNA template influence the fluorescence of incorporated Sulfo-Cy5.5?

A2: Yes, the local nucleotide sequence can affect the fluorescence of cyanine dyes. Studies have shown that guanine-rich sequences can sometimes lead to quenching of adjacent cyanine dyes.[1] If you observe lower than expected signal in a specific sequence context, this might be a contributing factor.

Q3: What are the optimal spectral settings for Sulfo-Cy5.5?

A3: Sulfo-Cy5.5 is a far-red fluorescent dye. For optimal detection, use an excitation source near its absorption maximum of approximately 675 nm and an emission filter centered around its emission maximum of approximately 694 nm.[6]

Q4: How should I store my this compound to prevent degradation and loss of fluorescence?

A4: It is recommended to store this compound at -20°C in the dark.[7][8] You should also avoid repeated freeze-thaw cycles, as this can lead to degradation of the molecule.[7] Aliquoting the stock solution upon receipt is a good practice.

Experimental Protocols & Workflows

Below are diagrams illustrating a typical experimental workflow for enzymatic labeling of DNA and the concept of fluorescence quenching.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Template_DNA Template DNA PCR_or_Nick_Translation PCR / Nick Translation / etc. Template_DNA->PCR_or_Nick_Translation Primers Primers Primers->PCR_or_Nick_Translation dNTP_mix dNTP Mix (dATP, dCTP, dGTP, dTTP) dNTP_mix->PCR_or_Nick_Translation Sulfo_Cy55_dUTP This compound Sulfo_Cy55_dUTP->PCR_or_Nick_Translation DNA_Polymerase DNA Polymerase DNA_Polymerase->PCR_or_Nick_Translation Buffer Reaction Buffer Buffer->PCR_or_Nick_Translation Column_Purification Spin Column Purification PCR_or_Nick_Translation->Column_Purification Labeled DNA Fluorescence_Imaging Fluorescence Imaging / Detection Column_Purification->Fluorescence_Imaging Purified Labeled DNA

Diagram of a typical enzymatic DNA labeling workflow.

quenching_mechanism cluster_excitation_emission Normal Fluorescence cluster_quenching Quenching Pathway Ground_State S₀ Excited_State S₁ Ground_State->Excited_State Excitation (Light Absorption) Excited_State->Ground_State Fluorescence (Light Emission) Ground_State_Q S₀ Excited_State_Q S₁ Ground_State_Q->Excited_State_Q Excitation Quencher Quencher Excited_State_Q->Quencher Energy Transfer Quencher->Ground_State_Q Non-radiative Decay

Diagram illustrating the process of fluorescence quenching.

References

How to reduce signal-to-noise ratio with Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy5.5 dUTP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce the signal-to-noise ratio when using this compound for labeling nucleic acid probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages?

This compound is a modified deoxyuridine triphosphate that is directly labeled with a sulfonated cyanine 5.5 dye. The key advantages of using this compound include:

  • Far-Red Emission: It has an emission maximum in the far-red spectral region (approximately 691 nm), which minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio.[1]

  • High Water Solubility: The sulfonate group increases the hydrophilicity of the dye, which can reduce non-specific binding caused by hydrophobic interactions.

  • Direct Labeling: It allows for the direct enzymatic incorporation of the fluorophore into DNA probes during synthesis, simplifying the experimental workflow.

Q2: Which enzymatic methods can be used to incorporate this compound into DNA?

This compound can be incorporated into DNA using various enzymatic methods, including:

  • Polymerase Chain Reaction (PCR): Labeled primers or the incorporation of labeled dUTPs during amplification.

  • Nick Translation: DNA Polymerase I introduces nicks in the DNA backbone and incorporates labeled dUTPs as it synthesizes a new strand.[2][3][4]

  • Random Primed Labeling: Random primers anneal to the template DNA, and a DNA polymerase (like the Klenow fragment) extends them, incorporating the labeled dUTP.[5][6][7]

Q3: How should I store this compound?

To ensure the stability of this compound, it is recommended to:

  • Store at -20°C in the dark.

  • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Protect from light as much as possible during handling and experiments, as cyanine dyes are susceptible to photobleaching.[1]

Troubleshooting Guides

This section addresses common issues encountered when using this compound and provides solutions to improve your signal-to-noise ratio.

Problem 1: Weak or No Fluorescent Signal

A weak or absent signal can be due to inefficient labeling, probe degradation, or imaging issues.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Incorporation of this compound Optimize the ratio of labeled to unlabeled dUTP. A common starting point is a 1:3 or 1:2 ratio of this compound to unlabeled dTTP. Higher concentrations of the labeled nucleotide can sometimes inhibit the polymerase. Verify the activity of your polymerase. Ensure the enzyme is active and compatible with incorporating bulky dye-labeled nucleotides. Increase incubation time for nick translation or random priming to allow for more incorporation. Check the quality of your template DNA. Degraded or impure DNA can lead to poor labeling efficiency.
Probe Degradation Use nuclease-free water and reagents. Contamination with nucleases can degrade your labeled probe. Store labeled probes properly. Store at -20°C in a buffer containing a chelating agent like EDTA to inhibit nuclease activity.
Incorrect Imaging Settings Use the correct filter set for Cy5.5. The excitation maximum is around 673 nm and the emission maximum is around 691 nm.[8] Ensure your microscope's light source is functioning correctly and that the exposure time is adequate.
Photobleaching Minimize exposure of your labeled probe and sample to light. Use antifade mounting media for microscopy. Cyanine dyes are known to be susceptible to photobleaching.[9]
Problem 2: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-specific Binding of the Probe Use a high-quality blocking agent. For applications like FISH, consider using blocking reagents such as denatured salmon sperm DNA and Cot-1 DNA in your hybridization buffer. Non-mammalian blocking agents like fish gelatin can also be effective. Optimize hybridization and washing conditions. Increase the stringency of your washes by increasing the temperature or decreasing the salt concentration to remove non-specifically bound probes.[10] Ensure your probe is purified. Unincorporated this compound can bind non-specifically to the sample, causing high background.
Incomplete Removal of Unincorporated Labeled Nucleotides Purify your labeled probe after the labeling reaction. Use methods like spin columns (e.g., G-50), ethanol precipitation, or HPLC to remove unincorporated this compound.[11][12]
Autofluorescence of the Sample Use a far-red fluorophore like Sulfo-Cy5.5. This is a key advantage of this dye, as autofluorescence is generally lower in this region of the spectrum.[1] If autofluorescence is still an issue, consider treating your sample with an autofluorescence quenching agent.
Issues with Slides or Coverslips Use high-quality, clean slides. Dust or debris on slides can cause background fluorescence.[13] Positively charged slides can sometimes increase background with certain cell types.[14]

Experimental Protocols

Protocol 1: DNA Labeling by Nick Translation with this compound

This protocol is adapted from standard nick translation procedures for cyanine dyes.

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer

  • dNTP mix (without dTTP)

  • dTTP

  • This compound

  • DNA Polymerase I/DNase I enzyme mix

  • Nuclease-free water

  • EDTA (0.5 M)

  • Probe purification kit (e.g., spin column)

Procedure:

  • In a sterile microcentrifuge tube, combine the following:

    • 1 µg DNA template

    • 5 µL 10x Nick Translation Buffer

    • 5 µL dNTP mix (dATP, dGTP, dCTP at 0.5 mM each)

    • Variable amounts of dTTP and this compound (see table below for optimization)

    • 1 µL DNA Polymerase I/DNase I mix

    • Add nuclease-free water to a final volume of 50 µL.

  • Mix gently and centrifuge briefly.

  • Incubate at 15°C for 90 minutes. Incubation time can be optimized to achieve the desired probe length (typically 200-500 bp).[4]

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe to remove unincorporated nucleotides.

Optimization of dTTP:this compound Ratio:

Ratio (dTTP:this compound)Volume of 1 mM dTTPVolume of 1 mM this compound
3:13.75 µL1.25 µL
2:13.33 µL1.67 µL
1:12.5 µL2.5 µL

Note: The optimal ratio may vary depending on the polymerase and template. It is recommended to start with a 2:1 ratio.

Protocol 2: Probe Purification using a Spin Column
  • Equilibrate a G-50 spin column by centrifuging at 1,500 x g for 1 minute.

  • Load the stopped labeling reaction onto the center of the column.

  • Centrifuge at 1,500 x g for 2 minutes.

  • The purified probe will be in the eluate. The unincorporated nucleotides will remain in the column matrix.

  • Quantify the degree of labeling.

Calculating the Degree of Labeling (DOL)

The DOL is the number of dye molecules per 1000 bases. It can be estimated using a spectrophotometer.

  • Measure the absorbance of the purified probe at 260 nm (for DNA) and at the excitation maximum of Sulfo-Cy5.5 (~673 nm).

  • Calculate the concentration of the DNA and the dye using their respective extinction coefficients.

  • The DOL can be calculated using online calculators or the following formula:

    DOL = (A_dye × ε_DNA) / (A_DNA × ε_dye)

    Where A is the absorbance and ε is the molar extinction coefficient.

Visualizations

experimental_workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization cluster_detection Detection start Start with DNA Template labeling Enzymatic Labeling (e.g., Nick Translation) start->labeling Add Enzymes, dNTPs, this compound purification Probe Purification (Spin Column) labeling->purification Stop Reaction qc Quality Control (Degree of Labeling) purification->qc Purified Probe hybridization Hybridization to Target Sample qc->hybridization Labeled Probe washing Stringency Washes hybridization->washing imaging Fluorescence Imaging washing->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for using this compound.

troubleshooting_logic start Experiment Start result Evaluate Signal-to-Noise Ratio start->result good_snr Good S/N Ratio Proceed with Analysis result->good_snr High poor_snr Poor S/N Ratio result->poor_snr Low check_signal Check Signal Intensity poor_snr->check_signal check_background Check Background Level check_signal->check_background Strong Signal optimize_labeling Optimize Labeling Protocol (e.g., dNTP ratio, enzyme conc.) check_signal->optimize_labeling Weak Signal optimize_imaging Optimize Imaging Settings (e.g., filters, exposure) check_signal->optimize_imaging Weak Signal optimize_blocking Optimize Blocking and Washing (e.g., blocking agent, stringency) check_background->optimize_blocking High Background purify_probe Improve Probe Purification check_background->purify_probe High Background

Caption: Troubleshooting logic for poor signal-to-noise ratio.

References

Technical Support Center: Sulfo-Cy5.5 dUTP Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the aggregation of Sulfo-Cy5.5 dUTP labeled probes. Aggregation can significantly impact experimental outcomes by causing high background noise, reduced signal intensity, and non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a modified deoxyuridine triphosphate nucleotide that is fluorescently labeled with a sulfonated cyanine 5.5 dye.[1][2] It is incorporated into DNA probes during enzymatic labeling reactions, such as PCR, nick translation, or random priming. These fluorescently labeled probes are widely used in various molecular biology applications, including Fluorescence In Situ Hybridization (FISH), microarrays, and qPCR, to visualize and quantify specific DNA sequences. The Sulfo-Cy5.5 dye emits light in the far-red spectrum, which is advantageous as it minimizes background fluorescence from biological samples.[2]

Q2: What causes this compound labeled probes to aggregate?

Cyanine dyes, including Cy5.5, have a natural tendency to self-assemble in aqueous solutions, a phenomenon driven by the hydrophobic nature of their large conjugated plane.[3] This self-assembly can lead to the formation of non-fluorescent H-aggregates, which can significantly reduce the probe's effectiveness.[4] Several factors can influence aggregation, including high probe concentration, ionic strength of the buffer, temperature, and the presence of certain salts.[3][5][6] The geometry and charge distribution of the dye molecule also play a role in the formation of these aggregates.[3]

Q3: How can I detect probe aggregation?

Probe aggregation can be detected through several methods:

  • Visual Inspection: In severe cases, aggregation can be observed as visible precipitates or a color shift in the probe solution.

  • UV-Vis Spectroscopy: Aggregation can be monitored by a change in the absorption spectrum. The formation of H-aggregates typically results in a blue-shift of the main absorption peak. Conversely, the formation of J-aggregates, which are also possible with cyanine dyes, would lead to a red-shifted peak.[7][8]

  • Dynamic Light Scattering (DLS): This technique can be used to measure the size distribution of particles in the solution, with larger particles indicating aggregation.[8]

Q4: What is the impact of aggregation on my experiments?

Probe aggregation can have several detrimental effects on experimental results:

  • High Background: Aggregates can bind non-specifically to surfaces, leading to high background fluorescence and a reduced signal-to-noise ratio.[9][10]

  • Reduced Signal Intensity: The formation of non-fluorescent H-aggregates quenches the fluorescence of the dye, resulting in a weaker or absent signal.[4]

  • Experimental Artifacts: Aggregates can lead to false positive signals or an uneven distribution of the probe, making data interpretation difficult.[11]

Q5: What are the best practices for storing and handling this compound labeled probes?

Proper storage and handling are crucial to minimize aggregation and degradation:

  • Storage Temperature: Store lyophilized probes at -20°C or -80°C for long-term stability.[12][13]

  • Resuspension: Resuspend lyophilized probes in a slightly basic buffer, such as TE buffer (10 mM Tris, 0.1 mM EDTA) at pH 7.0, as Cy5.5 can degrade at pH levels above 7.0.[14][15]

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can promote aggregation and degradation, it is recommended to aliquot the resuspended probe into smaller, single-use volumes.[12][15][16]

  • Light Protection: Cyanine dyes are sensitive to light and can undergo photobleaching.[13][16] Store probes in the dark, for example, by using amber tubes or wrapping tubes in foil.[15][16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal Probe aggregation leading to non-specific binding.1. Centrifuge the Probe: Before use, spin down the probe solution in a microcentrifuge to pellet any large aggregates and carefully use the supernatant.[9] 2. Optimize Hybridization Buffer: Incorporate anti-aggregation agents or blocking reagents into your hybridization buffer (see Protocol 1). 3. Adjust Antibody/Probe Concentration: A high concentration can increase background. Titrate to find the optimal concentration that provides a good signal-to-noise ratio.[17][18]
Low or No Signal 1. Probe Aggregation: Formation of non-fluorescent aggregates. 2. Photobleaching: Excessive exposure to light.1. Sonication: Briefly sonicate the probe solution to break up aggregates (see Protocol 3). 2. Use Anti-Fade Mounting Medium: For microscopy applications, use a mounting medium containing an anti-fade reagent to protect against photobleaching.[18] 3. Check Storage Conditions: Ensure probes have been stored correctly at -20°C or -80°C and protected from light.[12][15]
Visible Precipitates in Probe Solution Severe probe aggregation.1. Filtration: Filter the probe solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove large aggregates. 2. Prepare Fresh Probes: If aggregation is severe and persistent, it is best to prepare a fresh dilution of the probe from a concentrated stock, ensuring proper handling and buffer conditions.

Experimental Protocols

Protocol 1: Preparation of an Anti-Aggregation Hybridization Buffer

This protocol describes the preparation of a hybridization buffer designed to minimize probe aggregation and non-specific binding.

Reagents:

  • Formamide (deionized)

  • 20X SSC (Saline-Sodium Citrate) buffer

  • Dextran sulfate

  • 50X Denhardt's solution

  • Nuclease-free water

Final Concentrations:

  • 50% Formamide

  • 5X SSC

  • 10% Dextran sulfate

  • 1X Denhardt's solution

Procedure:

  • In a 50 mL conical tube, combine the following reagents in the order listed:

    • 25 mL Formamide

    • 12.5 mL 20X SSC

    • 10 mL 50% Dextran sulfate

    • 1 mL 50X Denhardt's solution

  • Add nuclease-free water to a final volume of 50 mL.

  • Mix thoroughly by inverting the tube until the dextran sulfate is completely dissolved.

  • Store the buffer at -20°C in aliquots.

Protocol 2: Quality Control of Labeled Probes using UV-Vis Spectroscopy

This protocol outlines how to use a spectrophotometer to assess the aggregation state of your Sulfo-Cy5.5 labeled probes.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Resuspension buffer (e.g., TE buffer, pH 7.0)

Procedure:

  • Blank the spectrophotometer with the same buffer used to resuspend your probe.

  • Dilute a small aliquot of your probe solution in the buffer to a concentration suitable for measurement (typically in the low micromolar range).

  • Measure the absorbance spectrum from approximately 500 nm to 750 nm.

  • Interpretation:

    • A single, sharp absorption peak around 675 nm indicates a monomeric, non-aggregated probe.

    • The presence of a shoulder or a distinct peak at a shorter wavelength (e.g., around 600-640 nm) is indicative of H-aggregation.[4]

Protocol 3: Sonication for Disaggregating Probes

Brief sonication can help to break up existing probe aggregates before use in an experiment.

Equipment:

  • Water bath sonicator or a probe sonicator

Procedure:

  • Place the tube containing your probe solution in a cold water bath within the sonicator.

  • Sonicate for 1-2 minutes using short pulses (e.g., 10 seconds on, 10 seconds off) to prevent overheating.

  • After sonication, briefly centrifuge the tube to collect the contents.

  • Use the probe immediately.

Quantitative Data Summary

The effectiveness of various additives in preventing aggregation or improving signal quality is often evaluated qualitatively or through changes in spectroscopic properties. The following table summarizes common strategies and their expected outcomes.

Additive/Strategy Mechanism of Action Expected Outcome
Formamide A denaturing agent that disrupts hydrogen bonds, reducing probe self-association.[6]Decreased aggregation, improved hybridization specificity.
Dextran Sulfate A polymer that increases the effective probe concentration at the target site, accelerating hybridization rates.Enhanced signal intensity.
Denhardt's Solution A blocking agent (contains Ficoll, polyvinylpyrrolidone, and BSA) that coats surfaces to prevent non-specific binding of probes.Reduced background signal.
Increased Salt Concentration (e.g., SSC) Can either promote or inhibit aggregation depending on the specific salt and concentration.[3] High ionic strength generally facilitates DNA hybridization.[5]May require optimization for specific probes and applications.
Chaotropic Agents (e.g., Guanidinium Chloride) At low concentrations, can disrupt non-covalent interactions and reduce aggregation.Improved probe solubility and reduced aggregation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Probe Aggregation start Experiment Shows High Background / Low Signal check_aggregation Suspect Probe Aggregation start->check_aggregation visual_inspection Visually Inspect Probe Solution (Precipitates? Color Change?) check_aggregation->visual_inspection Yes spectroscopy Perform UV-Vis Spectroscopy (Look for blue-shifted peak) check_aggregation->spectroscopy No visible signs remediate Remediation Steps visual_inspection->remediate spectroscopy->remediate centrifuge Centrifuge Probe Use Supernatant remediate->centrifuge sonicate Sonicate Probe Solution centrifuge->sonicate re_evaluate Re-run Experiment centrifuge->re_evaluate optimize_buffer Optimize Hybridization Buffer (Add Anti-Aggregation Agents) sonicate->optimize_buffer sonicate->re_evaluate optimize_buffer->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved Success persistent_issue Issue Persists re_evaluate->persistent_issue Failure fresh_probe Prepare Fresh Probe Aliquot persistent_issue->fresh_probe check_storage Verify Storage Conditions (-20°C/-80°C, Dark) fresh_probe->check_storage check_storage->re_evaluate

Caption: A decision tree for troubleshooting probe aggregation issues.

AggregationMechanism Mechanism of Cyanine Dye Aggregation cluster_monomer Monomeric State cluster_aggregate Aggregated State monomer Sulfo-Cy5.5 Probe (Fluorescent) h_aggregate H-Aggregate (Non-Fluorescent) monomer->h_aggregate Self-Assembly (High Concentration, Ionic Strength) h_aggregate->monomer Disaggregation (Sonication, Chaotropic Agents, Low Concentration) factors Contributing Factors: - Hydrophobic Interactions - π-π Stacking - High Probe Concentration - Salt Concentration factors->h_aggregate

Caption: The equilibrium between fluorescent monomers and non-fluorescent H-aggregates.

References

Validation & Comparative

Sulfo-Cy5.5 dUTP vs. Alexa Fluor 647 dUTP: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular architecture, the choice of fluorescent probes is paramount. In the realm of super-resolution microscopy, particularly in techniques like stochastic optical reconstruction microscopy (STORM) and its direct variant (dSTORM), the photophysical properties of the chosen fluorophore dictate the ultimate resolution and clarity of the final image. This guide provides an objective comparison of two widely used far-red fluorescently labeled deoxynucleoside triphosphates, Sulfo-Cy5.5 dUTP and Alexa Fluor 647 dUTP, to aid in the selection of the optimal probe for your DNA imaging experiments.

At a Glance: Key Performance Indicators

Both Sulfo-Cy5.5 and Alexa Fluor 647 are cyanine-based dyes that exhibit the stochastic "blinking" behavior essential for localization-based super-resolution microscopy. This blinking, a reversible photoswitching to a dark state, allows for the temporal separation of individual fluorophore emissions, enabling their precise localization beyond the diffraction limit of light. While both are excellent choices for the far-red spectral region, subtle differences in their photophysical properties can significantly impact imaging outcomes.

PropertyThis compoundAlexa Fluor 647 dUTPAdvantage
Excitation Max (nm) ~673 - 675~650Alexa Fluor 647 is a better match for the common 647 nm laser line.
Emission Max (nm) ~691 - 694~665Both are well-suited for standard far-red emission channels.
Extinction Coefficient (cm⁻¹M⁻¹) ~211,000~239,000Alexa Fluor 647 exhibits slightly stronger light absorption.
Quantum Yield ~0.21~0.33Alexa Fluor 647 is inherently brighter.
Photostability GoodExcellentAlexa Fluor 647 is generally more resistant to photobleaching, allowing for longer acquisition times.[1]
Blinking Properties for dSTORM GoodExcellentAlexa Fluor 647 is widely regarded as one of the best dyes for dSTORM due to its high photon output per switching event and low duty cycle.[2]

Delving Deeper: A Head-to-Head Comparison

Photophysical Properties

The foundation of a successful super-resolution experiment lies in the photophysics of the fluorophore. Alexa Fluor 647 generally exhibits a higher quantum yield and a larger extinction coefficient compared to Sulfo-Cy5.5, resulting in brighter individual localizations. This increased brightness directly translates to a higher number of photons detected per switching event, which is a critical factor for achieving high localization precision.

Studies comparing the broader families of Cy dyes and Alexa Fluor dyes have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching.[1] This enhanced photostability is a major advantage in super-resolution microscopy, where samples are subjected to intense laser irradiation for extended periods to capture thousands of blinking events.

Performance in Super-Resolution Microscopy

While direct comparative studies of this compound and Alexa Fluor 647 dUTP for super-resolution imaging of DNA are limited, extensive research on the performance of the dyes themselves provides valuable insights. A landmark study evaluating a wide range of fluorophores for localization-based super-resolution imaging demonstrated the superior performance of Alexa Fluor 647 over Cy5.5 (a close structural analog of Sulfo-Cy5.5) for STORM.

The study reported that Alexa Fluor 647 yielded a significantly higher number of photons per switching event and a lower on/off duty cycle compared to Cy5.5. A low duty cycle is advantageous as it minimizes the simultaneous activation of multiple fluorophores within a diffraction-limited spot, leading to more accurate localizations. The higher photon output of Alexa Fluor 647 directly contributes to a better signal-to-noise ratio and, consequently, higher localization precision.

It is important to note that the blinking behavior of both dyes is highly dependent on the imaging buffer composition. The presence of a primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), in the imaging buffer is crucial for inducing the desired photoswitching for dSTORM.

Experimental Considerations and Protocols

The choice between this compound and Alexa Fluor 647 dUTP will also depend on the specific experimental design, including the method of DNA labeling and the imaging setup.

Enzymatic Labeling of DNA

Both this compound and Alexa Fluor 647 dUTP can be enzymatically incorporated into DNA using various techniques, such as nick translation, random priming, or PCR. The efficiency of incorporation can be influenced by the polymerase used and the reaction conditions.

Below is a general protocol for enzymatic labeling of DNA for super-resolution microscopy.

Protocol: Enzymatic Labeling of DNA using Nick Translation

  • Reaction Setup:

    • DNA template: 1 µg

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (dATP, dCTP, dGTP, 1 mM each): 1 µL

    • dTTP (1 mM): 0.5 µL

    • This compound or Alexa Fluor 647 dUTP (1 mM): 1.5 µL

    • DNase I (diluted 1:1000 from 10 U/µL stock): 1 µL

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Incubate the reaction at 15°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Probe Purification: Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides.

  • Quantification: Determine the concentration and degree of labeling of the purified probe using a spectrophotometer.

Experimental workflow for DNA labeling and super-resolution imaging.

Signaling Pathways and Logical Relationships

The principle of localization-based super-resolution microscopy relies on the controlled photoswitching of fluorophores. The following diagram illustrates the simplified Jablonski diagram and the transitions involved in the blinking process for cyanine dyes in a dSTORM experiment.

blinking_mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (647 nm) S1->S0 Fluorescence (~665 nm) T1 Triplet State (T₁) S1->T1 Intersystem Crossing Dark Long-Lived Dark State T1->Dark Reaction with Thiol Dark->S0 Spontaneous or Light-Induced Recovery

Simplified state diagram of fluorophore blinking in dSTORM.

Conclusion

For researchers aiming for the highest possible resolution and image quality in super-resolution microscopy of DNA, Alexa Fluor 647 dUTP emerges as the superior choice over this compound. Its higher brightness, enhanced photostability, and well-characterized, robust blinking properties for dSTORM contribute to a greater number of high-quality localizations and, ultimately, a more detailed and reliable final image.

While this compound is a viable and more cost-effective alternative that can produce good results, Alexa Fluor 647 dUTP's performance advantages, particularly in demanding super-resolution applications, often justify the additional investment. The choice will ultimately depend on the specific requirements of the experiment, the available instrumentation, and budgetary considerations. For critical applications where maximizing resolution and signal-to-noise is essential, Alexa Fluor 647 dUTP is the recommended reagent.

References

A Comparative Analysis of Photostability: Sulfo-Cy5.5 dUTP vs. Cy5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and diagnostics, the choice of fluorescent labels is critical for the accuracy and reliability of sensitive applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. Among the plethora of available fluorophores, cyanine dyes are workhorses, prized for their brightness and tunable spectral properties. This guide provides a detailed comparison of the photostability of two widely used cyanine dye-labeled deoxyuridine triphosphates: Sulfo-Cy5.5 dUTP and Cy5 dUTP.

Executive Summary

This compound generally exhibits superior photostability compared to its non-sulfonated counterpart, Cy5 dUTP. The addition of sulfonate groups to the cyanine dye structure enhances its aqueous solubility and reduces aggregation, both of which contribute to a decreased rate of photobleaching. This makes this compound a more robust choice for imaging experiments that require prolonged or intense light exposure. While both dyes are susceptible to photobleaching through pathways involving reactive oxygen species, the structural modifications of Sulfo-Cy5.5 provide a tangible advantage in preserving fluorescent signal.

Quantitative Data Summary

PropertyThis compoundCy5 dUTPReference
Excitation Maximum ~675 nm~649 nm[1]
Emission Maximum ~694 nm~670 nm[1]
Molar Extinction Coeff. ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[2]
Relative Photostability HigherLower[3][4]
Aqueous Solubility HighModerate[2][4]
Key Structural Feature Sulfonated indocyanineNon-sulfonated indocyanine[1][5]

The Science Behind Enhanced Photostability

The increased photostability of Sulfo-Cy5.5 over Cy5 can be attributed to several factors stemming from the addition of sulfonate (-SO₃⁻) groups to the dye's molecular structure.[3][4] These negatively charged groups impart greater hydrophilicity, leading to improved water solubility and a reduction in the tendency of the dye molecules to aggregate.[2] Dye aggregation is a significant contributor to fluorescence quenching and can accelerate photobleaching.

Furthermore, the local chemical environment plays a crucial role in the photostability of cyanine dyes.[6][7][8] The interaction of the dye with surrounding molecules, including oxygen, can lead to the formation of reactive oxygen species (ROS) upon photoexcitation. These ROS can then chemically degrade the dye, resulting in irreversible loss of fluorescence. By reducing aggregation and potentially altering the dye's interaction with molecular oxygen, sulfonation helps to mitigate these photobleaching pathways.

Experimental Protocol: Measuring Photostability

A common method for quantifying the photostability of fluorescently labeled nucleotides involves immobilizing the labeled DNA and measuring the decay of fluorescence intensity over time under continuous illumination.

Objective: To compare the photobleaching rates of DNA probes labeled with this compound and Cy5 dUTP.

Materials:

  • DNA fragments (e.g., PCR products)

  • Terminal deoxynucleotidyl transferase (TdT)

  • This compound and Cy5 dUTP

  • Microscope slide and coverslips

  • Epifluorescence or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a suitable laser line (e.g., 640 nm) and a sensitive detector (e.g., EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • DNA Labeling: Incorporate this compound or Cy5 dUTP into DNA fragments using TdT-mediated 3'-end labeling. Purify the labeled DNA to remove unincorporated nucleotides.

  • Immobilization: Immobilize the labeled DNA molecules on the surface of a microscope slide. This can be achieved through various surface chemistries, such as biotin-streptavidin interactions.

  • Imaging:

    • Mount the slide on the microscope stage.

    • Locate the immobilized, fluorescently labeled DNA molecules.

    • Acquire a time-lapse series of images under continuous laser illumination. Use a constant laser power and exposure time for both samples.

  • Data Analysis:

    • For each time-lapse series, select individual fluorescent spots corresponding to single DNA molecules.

    • Measure the fluorescence intensity of each spot in every frame.

    • Plot the normalized fluorescence intensity as a function of time for each molecule.

    • Fit the resulting decay curves to a single exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.[9][10]

    • Compare the average photobleaching lifetimes for the Sulfo-Cy5.5 and Cy5 labeled DNA. A longer lifetime indicates greater photostability.

Visualizing the Photobleaching Process

The following diagram illustrates the general photophysical pathways of a cyanine dye, including the processes that can lead to photobleaching.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Photochemical Reaction T1->S0 Phosphorescence T1->Bleached Reaction with O₂ (Reactive Oxygen Species)

Caption: Generalized Jablonski diagram for a cyanine dye illustrating excitation, fluorescence, and pathways to a photobleached state.

Conclusion

For researchers engaged in fluorescence-based applications that demand high sensitivity and prolonged observation times, the choice of a photostable fluorophore is paramount. The evidence strongly suggests that this compound offers a significant advantage in photostability over Cy5 dUTP. This enhanced robustness is primarily due to the presence of sulfonate groups, which improve aqueous solubility and reduce dye aggregation. While both dyes will inevitably photobleach under illumination, selecting this compound can lead to longer-lasting signals, improved signal-to-noise ratios, and more reliable quantitative data in demanding imaging experiments.

References

A Spectroscopic Guide to Validating Sulfo-Cy5.5 dUTP Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and diagnostics, the precise labeling of DNA probes is paramount for accurate and reliable experimental outcomes. Sulfo-Cy5.5 dUTP has emerged as a valuable tool for introducing a far-red fluorescent label into DNA, offering an excellent signal-to-noise ratio due to minimal background fluorescence in this spectral region. This guide provides a comprehensive comparison of this compound with other common fluorescent dUTP analogs, detailed protocols for enzymatic labeling, and a step-by-step spectroscopic method to validate labeling efficiency. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparison of Fluorescent dUTP Analogs

The choice of a fluorescent label depends on several factors, including the spectral properties of the dye, the instrumentation available, and the experimental design. Below is a comparison of this compound with other widely used fluorescent dUTP labels.

FeatureThis compoundCy3-dUTPCy5-dUTPFAM-dUTPTexas Red-dUTP
Excitation Max (nm) ~673 - 684~550~649~492~586 - 595
Emission Max (nm) ~691 - 710~570~670~517~603 - 615
Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) ~211,000~150,000~250,000~74,000 - 83,000~85,000
Color Far-RedOrangeRedGreenRed
Key Advantages Low background fluorescence, high signal-to-noise ratio.Bright and photostable, well-established dye.Bright, far-red emission, suitable for multiplexing.[1][2]High quantum yield, compatible with common filter sets.[3]Bright red fluorescence, good photostability.[4][5]
Correction Factor (CF260) ~0.09~0.08[6]Varies by supplier~0.22[3]Not readily available

Experimental Protocols

The successful incorporation of fluorescently labeled dUTPs into DNA is typically achieved through enzymatic methods such as Nick Translation or Polymerase Chain Reaction (PCR).

Nick Translation Labeling Protocol

Nick translation is a common method for labeling DNA probes. It utilizes DNase I to introduce nicks in the DNA backbone, followed by the 5'→3' exonuclease and polymerase activities of E. coli DNA Polymerase I to remove existing nucleotides and incorporate labeled ones.[7][8]

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer

  • DNase I (diluted)

  • DNA Polymerase I

  • dNTP mix (dATP, dCTP, dGTP)

  • This compound (or other fluorescent dUTP)

  • Stop Buffer (e.g., 0.5 M EDTA)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, combine the DNA template, 10x Nick Translation Buffer, dNTP mix, and fluorescent dUTP. Add nuclease-free water to the desired final volume.

  • Add diluted DNase I and DNA Polymerase I to the reaction mixture. The optimal concentration of DNase I may need to be determined empirically.

  • Incubate the reaction at 15°C for 1-2 hours.

  • Stop the reaction by adding the Stop Buffer.

  • Purify the labeled DNA probe from unincorporated nucleotides using a spin column or ethanol precipitation.

PCR Labeling Protocol

PCR-based labeling allows for the simultaneous amplification and labeling of a specific DNA sequence. This method is highly efficient and requires less starting material compared to nick translation.[9]

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA Polymerase

  • 10x PCR Buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP

  • This compound (or other fluorescent dUTP)

  • Nuclease-free water

Procedure:

  • Set up a standard PCR reaction with the DNA template, primers, PCR buffer, and Taq DNA polymerase.

  • In place of a standard dNTP mix, use a mix with a reduced concentration of dTTP and add the desired amount of fluorescently labeled dUTP. A common starting point is a 1:2 to 1:4 ratio of labeled dUTP to unlabeled dTTP.

  • Perform PCR using standard cycling conditions appropriate for the template and primers.

  • After PCR, purify the labeled product to remove unincorporated primers and nucleotides using a PCR purification kit.

Validation of Labeling Efficiency by Spectroscopy

The Degree of Labeling (DOL), which represents the number of dye molecules incorporated per 1000 nucleotides, is a critical parameter for assessing the quality of a labeled probe. It can be determined using UV-Vis spectroscopy by measuring the absorbance of the DNA and the incorporated dye.

Protocol for Determining the Degree of Labeling (DOL)
  • Measure the Absorbance Spectrum:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled DNA solution in a quartz cuvette from 220 nm to 750 nm.

    • Record the absorbance at 260 nm (A260), which corresponds to the maximum absorbance of DNA.

    • Record the absorbance at the maximum absorbance wavelength (λmax) of the specific fluorescent dye (e.g., ~675 nm for Sulfo-Cy5.5).

  • Calculate the Concentration of the Dye and DNA:

    • Dye Concentration (M): [Dye] = A_dye / (ε_dye * path length) where:

      • A_dye is the absorbance at the dye's λmax.

      • ε_dye is the molar extinction coefficient of the dye at λmax (in L·mol⁻¹·cm⁻¹).

      • path length is the cuvette path length in cm (typically 1 cm).

    • Corrected DNA Absorbance: The dye also absorbs light at 260 nm, so its contribution must be subtracted from the total A260 reading. Corrected A260 = A260_measured - (A_dye * CF260) where:

      • CF260 is the correction factor for the dye at 260 nm (CF260 = ε_260_dye / ε_max_dye).[10]

    • DNA Concentration (µg/mL): [DNA] = Corrected A260 * 50 µg/mL (for double-stranded DNA)

  • Calculate the Degree of Labeling (DOL):

    • Moles of DNA: First, calculate the average molecular weight of a base pair in your DNA. For a random sequence, this is approximately 650 g/mol . Moles of DNA base pairs = ([DNA] in g/L) / 650 g/mol Moles of nucleotides = Moles of DNA base pairs * 2

    • DOL Calculation: DOL = (Moles of Dye / Moles of nucleotides) * 1000 The DOL is expressed as the number of dye molecules per 1000 nucleotides.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_labeling DNA Labeling cluster_validation Validation dna DNA Template labeling_choice Choose Labeling Method dna->labeling_choice nick Nick Translation labeling_choice->nick Enzymatic Digestion & Polymerization pcr PCR Labeling labeling_choice->pcr Amplification with Labeled dUTPs labeled_dna Labeled DNA Probe nick->labeled_dna pcr->labeled_dna spectro Spectroscopy (UV-Vis) labeled_dna->spectro calc Calculate DOL spectro->calc result Validated Probe calc->result

Caption: Experimental workflow for DNA labeling and validation.

dol_calculation_flow start Measure Absorbance Spectrum (A260 & A_dye_max) calc_dye Calculate Dye Concentration start->calc_dye correct_a260 Correct A260 for Dye Absorbance start->correct_a260 calc_dol Calculate Degree of Labeling (DOL) calc_dye->calc_dol calc_dna Calculate DNA Concentration correct_a260->calc_dna calc_dna->calc_dol end DOL Value calc_dol->end

Caption: Flowchart for Degree of Labeling (DOL) calculation.

References

The Impact of Linker Arm Design on the Performance of Fluorescent dUTPs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescently labeled deoxyuridine triphosphates (dUTPs) is a critical step in a multitude of molecular biology applications. The linker arm, a chemical moiety connecting the fluorophore to the nucleotide, plays a pivotal role in the successful incorporation of these modified nucleotides by DNA polymerases and the subsequent signal detection. This guide provides an objective comparison of different linker arm strategies in fluorescent dUTPs, supported by experimental data, to aid in the selection of optimal reagents for various research needs.

The structure of the linker arm significantly influences the steric hindrance and electrostatic interactions between the bulky fluorophore and the active site of the DNA polymerase. An appropriately designed linker can enhance the efficiency of nucleotide incorporation, leading to brighter signals and more reliable experimental outcomes in applications such as DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH).

Comparative Analysis of Linker Arm Properties

The choice of linker arm can be broadly categorized by its length and chemical nature. Both factors have been shown to have a direct impact on the substrate efficiency of the fluorescent dUTP.

Impact of Linker Arm Length

Experimental evidence consistently demonstrates that longer linker arms generally facilitate more efficient incorporation of fluorescent dUTPs by DNA polymerases. A longer spacer reduces the steric clash between the fluorophore and the enzyme, allowing for better accommodation of the modified nucleotide in the polymerase's active site.

A study comparing a standard Cy5-dUTP with a 10-atom linker to a variant with a longer 24-atom linker found that the extended linker resulted in longer primer extension products.[1][2] This suggests that the increased distance between the dye and the nucleobase provided by the longer linker improves the ability of thermophilic DNA polymerases to sequentially incorporate the labeled nucleotides.[1][2] Similarly, in the context of preparing fluorescent DNA probes by PCR and nick translation, both the incorporation level and the subsequent hybridization fluorescence signal were observed to increase with a longer linker arm.[3][4]

Linker Arm CharacteristicObservationApplication ContextReference
Length Longer linkers lead to longer primer extension lengths.Primer Extension[1][2]
Increased linker length improves incorporation and signal intensity.PCR, Nick Translation, FISH[3][4]
Longer, rigid phenylethyne linkers improve fluorescence properties.Primer Extension[5]
Impact of Linker Arm Chemistry

Beyond simple length, the chemical composition of the linker arm is a critical determinant of performance. Different chemical functionalities can be employed to attach the fluorophore to the C-5 position of the uracil base.

Allylamine and Alkynyl Linkers: Traditionally, fluorochromes have been linked to dUTP via an allylamine spacer.[6] More recently, alkynyl bridges have been introduced as an alternative.[3][6] A comparative study of alkynyl-linked dUTPs conjugated to various fluorochromes, including fluorescein and Cy3, demonstrated their successful application in FISH, with Cy3 providing the highest sensitivity.[3][6]

Cleavable Linkers: For applications such as DNA sequencing by synthesis, cleavable linkers are essential. These linkers allow for the removal of the fluorophore after detection, enabling the subsequent incorporation of the next nucleotide. Common cleavable chemistries include those sensitive to specific chemical treatments or light. Examples include azo linkers and disulfide linkers.[7][8] The design of these linkers must balance stability during the polymerase reaction with efficient cleavage under mild conditions that do not damage the DNA.[8]

Linker and Fluorophore Charge: The overall charge of the fluorophore-linker conjugate can also impact polymerase activity. A study found that dUTPs labeled with electroneutral zwitterionic analogs of cyanine dyes were incorporated approximately ten times more efficiently by Taq polymerase than those labeled with negatively charged analogs.[9] This highlights the importance of considering the electrostatic interactions within the polymerase active site.

Linker TypeKey FeaturesCommon ApplicationsReference
Allylamine Traditional, widely used linkage.FISH, PCR[6]
Alkynyl Provides a rigid connection, can improve performance.FISH[3][6]
Cleavable (Azo, Disulfide) Allows for fluorophore removal after detection.DNA Sequencing by Synthesis[7][8]
Zwitterionic Electroneutral linkers can enhance incorporation efficiency.PCR[9][10]

Experimental Workflows and Methodologies

The evaluation of fluorescent dUTP performance relies on a set of standard molecular biology techniques. Understanding these workflows is crucial for interpreting comparative data and for designing new experiments.

Primer Extension Assay

A primer extension assay is a common method to assess the ability of a DNA polymerase to incorporate modified nucleotides.

Primer_Extension_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Template Single-stranded DNA Template Incubation Incubation at Optimal Temperature Template->Incubation Primer Fluorescently Labeled Primer Primer->Incubation dUTP Fluorescent dUTP (Test Substrate) dUTP->Incubation Polymerase DNA Polymerase Polymerase->Incubation Denaturation Denaturation of Products Incubation->Denaturation Termination Gel Denaturing Polyacrylamide Gel Electrophoresis Denaturation->Gel Imaging Fluorescence Imaging Gel->Imaging Visualization of Extension Products

Caption: Workflow for a primer extension assay to evaluate fluorescent dUTP incorporation.

Methodology:

  • A single-stranded DNA template is annealed to a fluorescently labeled primer.

  • The primer-template complex is incubated with a specific DNA polymerase, the fluorescent dUTP being tested, and the other three standard dNTPs.

  • The reaction is allowed to proceed for a defined time at the optimal temperature for the polymerase.

  • The reaction is terminated, and the products are denatured.

  • The extension products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • The gel is imaged using a fluorescence scanner to visualize the length and intensity of the extended products.

PCR-based Probe Labeling

PCR is a powerful method for generating highly labeled DNA probes for use in applications like FISH.

PCR_Labeling_Workflow cluster_mix PCR Mix Preparation cluster_pcr PCR Amplification cluster_purification Probe Purification Template_DNA Template DNA Denaturation_step Denaturation (95°C) Template_DNA->Denaturation_step Primers Forward & Reverse Primers Primers->Denaturation_step dNTP_mix dNTP Mix with Fluorescent dUTP dNTP_mix->Denaturation_step Taq_Polymerase Taq Polymerase Taq_Polymerase->Denaturation_step Buffer PCR Buffer Buffer->Denaturation_step Annealing_step Annealing (55-65°C) Denaturation_step->Annealing_step Extension_step Extension (72°C) Annealing_step->Extension_step Extension_step->Denaturation_step Repeat Cycles Purification Purification of Labeled Probe Extension_step->Purification Final Extension

Caption: Workflow for generating fluorescently labeled DNA probes using PCR.

Methodology:

  • A standard PCR reaction is set up containing the DNA template, forward and reverse primers, a thermostable DNA polymerase (e.g., Taq), and a reaction buffer.

  • The dNTP mix is modified to include the fluorescently labeled dUTP, often at a specific ratio with unlabeled dTTP. A recommended ratio for PCR is often 30-50% fluorescent dUTP to 70-50% dTTP.[11]

  • The PCR is performed for a set number of cycles, typically 25-35, to amplify the target DNA sequence, incorporating the fluorescent dUTP in the process.

  • The resulting fluorescently labeled PCR product is then purified to remove unincorporated nucleotides, primers, and polymerase.

Conclusion

The selection of a fluorescent dUTP should be guided by the specific requirements of the intended application. For endpoint detection methods like FISH and standard PCR, longer, non-cleavable linkers, such as extended allylamine or alkynyl linkers, are generally preferable as they promote efficient incorporation and lead to brighter signals. For dynamic applications that require subsequent enzymatic steps, such as sequencing by synthesis, the use of appropriately designed cleavable linkers is non-negotiable. Furthermore, considering the charge of the linker-fluorophore conjugate can lead to significant improvements in incorporation efficiency, particularly with certain DNA polymerases. By carefully considering the data presented in this guide, researchers can make more informed decisions in selecting the optimal fluorescent dUTPs to achieve their experimental goals.

References

A Comparative Guide to the Enzyme Kinetics of DNA Polymerases with Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing the Incorporation of Modified Nucleotides

The enzymatic incorporation of a modified nucleotide like Sulfo-Cy5.5 dUTP is a multi-step process that can be influenced by several factors related to the polymerase, the nucleotide, and the reaction conditions.

  • Structure of the Dye and Linker: The size, charge, and hydrophobicity of the fluorescent dye, as well as the length and flexibility of the linker arm attaching it to the nucleotide, can create steric hindrance and affect the interaction with the polymerase's active site. Generally, longer linker arms can increase the efficiency of incorporation by moving the bulky dye away from the critical interaction points.[1]

  • Charge of the Fluorophore: The net charge of the dye molecule can significantly impact the efficiency of incorporation. Studies with dUTPs labeled with cyanine dye analogs have shown that polymerases, such as Taq, incorporate nucleotides with electron-neutral (zwitterionic) fluorophores more efficiently than those with negatively charged dyes.

  • Polymerase Family and Structure: DNA polymerases are grouped into families (e.g., Family A like Taq, and Family B like Pfu and KOD) based on sequence homology. These families have different structural features in their "fingers" domain, which is involved in binding the incoming nucleotide. This can lead to varying efficiencies in accommodating bulky substituents on the nucleotide. For instance, some studies suggest that Family B polymerases like Vent (exo-) are less sensitive to the chemical structure of modified dUTPs compared to Family A polymerases like Taq.[2]

  • Processivity and Proofreading: High-fidelity polymerases possess a 3'→5' exonuclease (proofreading) activity. This activity can sometimes recognize the modified nucleotide as an error and excise it, reducing the overall labeling efficiency. However, some high-fidelity polymerases have been shown to effectively incorporate modified nucleotides.

Qualitative Comparison of DNA Polymerases

Based on general knowledge and studies with other cyanine dye-labeled nucleotides, we can infer some qualitative differences in how various common polymerases might perform with this compound.

PolymeraseFamilyKey CharacteristicsExpected Performance with this compound
Taq Polymerase AThermostable, no proofreading activity, moderate processivity.Generally tolerant of modified nucleotides, but efficiency can be sensitive to the dye structure. May be a good starting point for routine labeling.
Pfu Polymerase BThermostable, high-fidelity with 3'→5' proofreading activity.[3][4]Often shows good performance with modified nucleotides, sometimes outperforming Taq in terms of overall yield and efficiency with certain dye-labeled dUTPs.[5]
KOD Polymerase BThermostable, high-fidelity, and high processivity.Known for its robust performance and high extension rates, it is often a good candidate for efficient incorporation of modified nucleotides.
Vent (exo-) Polymerase BThermostable, lacks proofreading activity.Its lack of exonuclease activity can be advantageous for incorporating modified nucleotides that might otherwise be excised. It has been shown to be less sensitive to the structure of the modification.[2]

Determining Kinetic Parameters: An Experimental Approach

To quantitatively compare the performance of different polymerases with this compound, it is essential to determine the steady-state kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Protocol: Steady-State Kinetic Analysis

This protocol outlines a general method for determining the Km and Vmax for a given DNA polymerase with this compound using a primer extension assay with radiolabeled primers.

1. Materials:

  • DNA polymerase of interest (e.g., Taq, Pfu, KOD)

  • This compound

  • Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Primer-template DNA substrate (a short primer annealed to a longer template)

  • [γ-³²P]ATP for 5' end-labeling of the primer

  • T4 Polynucleotide Kinase (for labeling)

  • Reaction buffer specific to the DNA polymerase

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager and analysis software

2. Methods:

  • Primer Labeling: 5' end-label the primer with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled primer to remove unincorporated nucleotides.

  • Primer-Template Annealing: Anneal the radiolabeled primer to the template DNA by mixing them in a 1:1.5 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: Prepare a series of reaction mixtures. Each reaction should contain the polymerase, the primer-template duplex, and the reaction buffer. The concentration of three of the dNTPs (e.g., dATP, dCTP, dGTP) should be kept constant and saturating, while the concentration of the substrate of interest (a mix of dTTP and this compound) is varied across the reactions. A typical range of concentrations for the variable substrate might be from 0.1 to 10 times the expected Km.

  • Enzyme Reaction: Initiate the reactions by adding the DNA polymerase and incubate at the optimal temperature for the specific polymerase for a defined period. The reaction time should be short enough to ensure that the reaction is in the initial linear phase (typically less than 20% of the substrate is consumed).

  • Quenching the Reaction: Stop the reactions by adding the stop solution.

  • Gel Electrophoresis: Separate the reaction products (extended and unextended primers) on a denaturing polyacrylamide gel.

  • Data Acquisition and Analysis: Visualize and quantify the amount of extended primer in each lane using a phosphorimager. The initial velocity (v) of the reaction for each substrate concentration is calculated as the amount of product formed per unit of time.

3. Data Analysis:

The initial velocities (v) are then plotted against the corresponding substrate concentrations ([S]). The resulting data can be fitted to the Michaelis-Menten equation to determine Km and Vmax.

v = (Vmax * [S]) / (Km + [S])

Alternatively, the data can be linearized using plots such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots to graphically determine the kinetic parameters.[6][7]

Visualizing the Workflow and a Simplified Mechanism

To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 5' Radiolabeling of Primer p2 Primer-Template Annealing p1->p2 r1 Setup Reaction Mixes with Varying [this compound] p2->r1 r2 Initiate and Incubate Reaction r1->r2 r3 Quench Reaction r2->r3 a1 Denaturing PAGE r3->a1 a2 Phosphorimaging and Quantification a1->a2 a3 Plot v vs. [S] and Fit to Michaelis-Menten Equation a2->a3 a4 Determine Km and Vmax a3->a4

Caption: Experimental workflow for determining polymerase kinetic parameters.

Polymerase_Mechanism E_DNA Polymerase-DNA Complex E_DNA_dNTP Ternary Complex E_DNA->E_DNA_dNTP + dNTP Prod_release Product Release E_DNA->Prod_release Translocation E_DNA_prod Post-incorporation Complex E_DNA_dNTP->E_DNA_prod Catalysis E_DNA_prod->E_DNA - PPi

Caption: Simplified mechanism of nucleotide incorporation by DNA polymerase.

Conclusion

The choice of DNA polymerase can have a significant impact on the efficiency of incorporating this compound and other modified nucleotides. While a definitive ranking of polymerases for this specific substrate requires direct experimental comparison, the principles and methodologies outlined in this guide provide a solid foundation for researchers to make informed decisions and to determine the most suitable enzyme for their specific application. By systematically evaluating the kinetic parameters, scientists can optimize their experimental conditions to achieve robust and reliable results in techniques reliant on fluorescent DNA labeling.

References

Quantifying Sulfo-Cy5.5 dUTP Incorporation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in DNA labeling, the precise quantification of incorporated fluorescent nucleotides is paramount for assay accuracy and reproducibility. This guide provides a comprehensive comparison of Sulfo-Cy5.5 dUTP with other common fluorescently labeled dUTPs, offering insights into their quantification, incorporation efficiency, and the experimental protocols to support these findings.

This document delves into the methods for quantifying the incorporation of this compound into DNA, presenting a comparative analysis with alternative fluorescent analogs. By understanding the nuances of different labeling strategies and quantification techniques, researchers can make informed decisions for their specific experimental needs, ensuring robust and reliable results in applications ranging from fluorescence in situ hybridization (FISH) to microarray analysis.

Comparative Analysis of Fluorescently Labeled dUTPs

The choice of fluorescently labeled dUTP can significantly impact the efficiency of incorporation and the brightness of the resulting labeled DNA probe. While direct head-to-head comparative studies for this compound are limited, we can infer its performance based on its structural characteristics and compare it to well-established alternatives like Cy5 dUTP and Alexa Fluor dUTPs.

Key Performance Characteristics:

FeatureThis compoundCy5 dUTPAminoallyl dUTP (indirectly labeled with Cy5)
Labeling Method Direct EnzymaticDirect EnzymaticIndirect (two-step)
Incorporation Efficiency Expected to be highModerate to highHigh
Photostability HighHighDependent on the coupled dye (High for Cy5)
Brightness Very HighHighDependent on the coupled dye (High for Cy5)
Hydrophilicity High (due to sulfo groups)ModerateModerate
Quantification Method Spectrophotometry, FluorometrySpectrophotometry, FluorometrySpectrophotometry, Fluorometry

Note: The performance of this compound is inferred from product descriptions highlighting features like a longer linker arm and sulfonation, which are known to improve incorporation efficiency and reduce non-specific binding, respectively.

Experimental Workflows and Methodologies

Accurate quantification of fluorescent dye incorporation is crucial for standardizing experiments. The following sections detail the common enzymatic labeling methods and subsequent quantification protocols.

Enzymatic DNA Labeling

The incorporation of this compound into DNA is typically achieved through enzymatic reactions such as Nick Translation, Random Primed Labeling, or Polymerase Chain Reaction (PCR).

G cluster_0 DNA Template Preparation cluster_1 Enzymatic Labeling cluster_2 Purification cluster_3 Quantification DNA DNA Template NT Nick Translation DNA->NT Input RP Random Primed Labeling DNA->RP Input PCR PCR DNA->PCR Input Purify Purification of Labeled DNA (e.g., spin column) NT->Purify RP->Purify PCR->Purify Quant Quantification Purify->Quant

Figure 1: General workflow for enzymatic DNA labeling and quantification.
Protocol 1: Nick Translation

Nick translation involves creating single-strand nicks in a DNA template, which are then repaired by DNA Polymerase I using a mixture of dNTPs, including the fluorescently labeled this compound.

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer

  • dNTP mix (without dTTP)

  • This compound

  • DNase I/DNA Polymerase I enzyme mix

  • Nuclease-free water

  • EDTA (0.5 M)

Procedure:

  • In a microcentrifuge tube, combine the DNA template, 10x Nick Translation Buffer, dNTP mix, and this compound. Add nuclease-free water to the desired final volume.

  • Add the DNase I/DNA Polymerase I enzyme mix to the reaction.

  • Incubate the reaction at 15°C for 1-2 hours.

  • Stop the reaction by adding EDTA.

  • Purify the labeled DNA using a spin column to remove unincorporated nucleotides.

Protocol 2: Random Primed Labeling

This method utilizes random hexamer primers to initiate DNA synthesis at multiple points along a denatured DNA template.

Materials:

  • DNA template (25-50 ng)

  • Random hexamer primers

  • 10x dNTP mix (containing dATP, dGTP, dCTP, and a lower concentration of dTTP)

  • This compound

  • Klenow fragment (3' to 5' exo-)

  • Nuclease-free water

  • EDTA (0.5 M)

Procedure:

  • Denature the DNA template by heating at 95-100°C for 5 minutes, then immediately place on ice.

  • To the denatured DNA, add the random hexamer primers, 10x dNTP mix, and this compound.

  • Add the Klenow fragment to initiate the reaction.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding EDTA.

  • Purify the labeled DNA.

Quantification of this compound Incorporation

Following purification, the concentration of the labeled DNA and the degree of labeling (DOL) can be determined using spectrophotometry or fluorometry.

G cluster_0 Quantification Methods cluster_1 Calculations cluster_2 Results Start Purified Labeled DNA Spectro Spectrophotometry (Absorbance Measurement) Start->Spectro Fluoro Fluorometry (Fluorescence Measurement) Start->Fluoro Calc_DNA Calculate DNA Concentration (A260) Spectro->Calc_DNA Calc_Dye Calculate Dye Concentration (Amax of Dye) Spectro->Calc_Dye Calc_DOL Calculate Degree of Labeling (DOL) Calc_DNA->Calc_DOL DNA_Conc DNA Concentration (ng/µL) Calc_DNA->DNA_Conc Calc_Dye->Calc_DOL Dye_Conc Dye Concentration (pmol/µL) Calc_Dye->Dye_Conc DOL_Val Degree of Labeling (Dyes per 1000 bp) Calc_DOL->DOL_Val

Figure 2: Workflow for quantifying fluorescently labeled DNA.
Protocol 3: Spectrophotometric Quantification

This method relies on measuring the absorbance of the DNA at 260 nm and the absorbance of the incorporated dye at its maximum absorption wavelength.

Materials:

  • Purified Sulfo-Cy5.5-labeled DNA

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Measure the absorbance of the labeled DNA solution at 260 nm (A260) and at the maximum absorbance of Sulfo-Cy5.5 (approximately 673 nm, Amax).

  • Calculate the concentration of the DNA using the Beer-Lambert law, correcting for the contribution of the dye to the A260 reading.

    • Corrected A260 = A260 - (Amax × CF260)

      • Where CF260 is the correction factor for the dye at 260 nm (provided by the manufacturer).

    • DNA Concentration (µg/mL) = Corrected A260 × 50

  • Calculate the concentration of the incorporated dye.

    • Dye Concentration (pmol/µL) = (Amax × 1,000,000) / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye (in cm⁻¹M⁻¹). For Sulfo-Cy5.5, this is approximately 250,000 cm⁻¹M⁻¹.

  • Calculate the Degree of Labeling (DOL), which represents the number of dye molecules per 1000 bases.

    • DOL = (Dye Concentration × 324.5 × 1000) / (DNA Concentration × 1,000,000)

Protocol 4: Fluorometric Quantification

Fluorometry offers a more sensitive and specific method for DNA quantification, especially for low-concentration samples.

Materials:

  • Purified Sulfo-Cy5.5-labeled DNA

  • dsDNA-specific fluorescent dye (e.g., PicoGreen® or Qubit™ dsDNA HS Assay Kit)

  • Fluorometer

Procedure:

  • Prepare a standard curve using the provided DNA standards from the quantification kit.

  • Dilute the Sulfo-Cy5.5-labeled DNA sample within the linear range of the assay.

  • Add the dsDNA-specific fluorescent dye to the standards and the unknown sample.

  • Incubate as recommended by the manufacturer.

  • Measure the fluorescence of the standards and the sample using a fluorometer.

  • Determine the DNA concentration of the sample by interpolating from the standard curve.

  • The dye concentration can be determined from the absorbance at its Amax as described in the spectrophotometric method. The DOL can then be calculated.

Conclusion

The selection of a fluorescently labeled dUTP and the method for its quantification are critical steps in ensuring the success of various molecular biology applications. This compound presents a promising option with its high hydrophilicity and potential for efficient incorporation. By employing standardized enzymatic labeling protocols and accurate quantification methods, researchers can achieve reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively quantify the incorporation of this compound, enabling more precise and robust experimental outcomes.

A Head-to-Head Comparison: Sulfo-Cy5.5 dUTP in Multiplex Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of multiplex fluorescence assays, the choice of fluorescently labeled nucleotides is paramount. This guide provides an objective comparison of the performance of Sulfo-Cy5.5 dUTP against common alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your research.

This compound is a modified deoxyuridine triphosphate designed for enzymatic incorporation into DNA. It features a sulfonated cyanine 5.5 dye, which enhances its water solubility, and an extended linker arm that facilitates more efficient incorporation by DNA polymerases.[1] These characteristics make it a valuable tool for a variety of applications that require fluorescently labeled DNA probes, including multiplex polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting apoptosis.[2][3]

Performance Metrics: A Quantitative Comparison

The effectiveness of a fluorescently labeled dUTP in multiplex assays hinges on several key performance indicators. These include its brightness, which is a function of its molar extinction coefficient and quantum yield, and its photostability, or resistance to fading upon exposure to light.

Fluorophore-dUTPExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound ~673~691211,000[4]0.21[4]44,310
Cy5 dUTP ~651~670250,000[5]0.27[5]67,500
Alexa Fluor 647 dUTP ~650~665239,000[6]0.33[7][8]78,870

Note: Brightness is a calculated metric to provide a relative comparison. Photostability is another critical factor that is not captured in this table but is discussed below.

In-Depth Performance Analysis

Brightness: While Cy5 dUTP and Alexa Fluor 647 dUTP exhibit higher calculated brightness values, the performance of this compound remains robust. Its strong fluorescence in the far-red spectrum provides an excellent signal-to-noise ratio, as background fluorescence from biological samples is minimal in this range.[1]

Photostability: A crucial advantage of Sulfo-Cy5.5 and other modern cyanine dyes is their enhanced photostability compared to traditional fluorophores. However, studies have shown that Alexa Fluor dyes, as a class, tend to be significantly more resistant to photobleaching than their cyanine dye counterparts.[9][10] For experiments requiring long or repeated exposures to excitation light, the superior photostability of Alexa Fluor 647 dUTP may be a deciding factor.

Water Solubility: The presence of sulfonate groups in this compound significantly increases its hydrophilicity. This is a key advantage in aqueous buffer systems used for enzymatic labeling reactions, as it reduces the likelihood of aggregation and precipitation, leading to more consistent and reliable results.

Experimental Protocols

Here, we provide detailed methodologies for two key applications of fluorescently labeled dUTPs in multiplex assays: a TUNEL assay for apoptosis detection and a multiplex FISH protocol.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

This protocol outlines the steps for detecting DNA fragmentation, a hallmark of apoptosis, using fluorescently labeled dUTP.

1. Sample Preparation:

  • Fix cells or tissue sections in 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Wash the samples once with PBS.

  • Permeabilize the samples with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling reagents.[11]

2. TdT Reaction:

  • Equilibrate the samples by adding 100 µL of TdT reaction buffer and incubating for 10 minutes at room temperature.

  • Prepare the TdT reaction cocktail containing TdT enzyme and the fluorescently labeled dUTP (e.g., this compound).

  • Remove the equilibration buffer and add 100 µL of the TdT reaction cocktail to each sample.

  • Incubate for 60 minutes at 37°C in a humidified chamber to allow the enzyme to incorporate the labeled dUTP at the 3'-OH ends of fragmented DNA.[3][11]

3. Detection and Imaging:

  • Wash the samples twice with 3% BSA in PBS to remove unincorporated dUTPs.

  • For direct fluorescence detection with this compound, proceed to imaging using a fluorescence microscope with appropriate filters.

  • If using a biotin-labeled dUTP, incubate with a fluorescently-conjugated streptavidin before imaging.

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling DNA Labeling cluster_imaging Detection & Analysis Fixation Cell/Tissue Fixation (4% Paraformaldehyde) Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization TdT_Reaction TdT-mediated dUTP Incorporation (this compound) Permeabilization->TdT_Reaction Wash Washing TdT_Reaction->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for TUNEL Assay.

Experimental Protocol: Multiplex Fluorescence In Situ Hybridization (FISH)

This protocol describes the use of fluorescently labeled dUTPs for the simultaneous detection of multiple DNA sequences within a cell.

1. Probe Labeling:

  • Generate fluorescently labeled DNA probes by incorporating dUTPs (e.g., this compound, and other spectrally distinct labeled dUTPs for other targets) via nick translation, random priming, or PCR.

2. Cell Preparation:

  • Prepare chromosome preparations from the desired cell type on glass slides.

  • Treat with RNase A to remove cellular RNA.

  • Digest with pepsin to improve probe accessibility.

  • Fix the cells with paraformaldehyde.

  • Dehydrate the slides through an ethanol series.

3. Hybridization:

  • Prepare a hybridization mix containing 50% formamide, 10% dextran sulfate, the labeled probe(s), and blocking DNA (e.g., Salmon Sperm DNA).

  • Denature the cellular DNA on the slide and the probe mixture separately at 70°C.

  • Apply the denatured probe mixture to the slide, cover with a coverslip, and hybridize overnight at 37°C in a humidified chamber.

4. Washing and Detection:

  • Wash the slides to remove the unbound probe. A typical wash series includes washes with 2x SSC and a more stringent wash with 0.1x SSC at 40°C.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with an antifade mounting medium.

  • Visualize the signals using a fluorescence microscope with appropriate filter sets for each fluorophore.

Multiplex_FISH_Workflow cluster_probe Probe Preparation cluster_cell Cell Preparation cluster_hyb Hybridization cluster_detect Detection Probe_Labeling DNA Probe Labeling (e.g., Nick Translation with This compound & other colors) Denaturation Denaturation of Probe and Target DNA Probe_Labeling->Denaturation Cell_Fixation Cell Fixation & Permeabilization Cell_Fixation->Denaturation Hybridization Overnight Hybridization Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstain DAPI Counterstain Washing->Counterstain Imaging Multicolor Fluorescence Imaging Counterstain->Imaging

Caption: Workflow for Multiplex FISH.

Conclusion

The selection of a fluorescently labeled dUTP for multiplex assays requires careful consideration of several factors. This compound offers a compelling combination of good brightness, enhanced water solubility, and efficient enzymatic incorporation, making it a reliable choice for a wide range of applications. For experiments demanding the highest possible brightness and photostability, Alexa Fluor 647 dUTP presents a strong alternative. Ultimately, the optimal choice will depend on the specific requirements of the experimental design, including the number of targets, the sensitivity needed, and the imaging conditions. This guide provides the foundational data and protocols to empower researchers to make the best choice for their multiplex fluorescence assays.

References

Validating the Specificity of Sulfo-Cy5.5 dUTP Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the precise detection of specific nucleic acid sequences is paramount for accurate research and diagnostics. Fluorescently labeled probes are indispensable tools for this purpose, and the choice of fluorophore can significantly impact the specificity and sensitivity of an assay. This guide provides a comprehensive comparison of Sulfo-Cy5.5 dUTP with other common fluorescent labels for nucleic acid probes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a modified deoxyuridine triphosphate that is enzymatically incorporated into DNA probes. It features a sulfonated cyanine 5.5 dye, which emits in the far-red to near-infrared spectrum. This characteristic is advantageous as it minimizes interference from autofluorescence commonly found in biological samples, thereby enhancing the signal-to-noise ratio.[1] The sulfonate groups increase the water solubility of the dye, which can improve the efficiency and consistency of labeling reactions in aqueous environments.

Alternatives to this compound

A variety of alternative fluorescent dyes are available for labeling nucleic acid probes, each with its own set of spectral characteristics, photostability, and cost. Key alternatives include:

  • Other Cyanine Dyes (e.g., Cy3, Cy5): These are widely used fluorophores with different spectral properties. Cy3 emits in the green-yellow region, while Cy5 emits in the red region.

  • Alexa Fluor Dyes (e.g., Alexa Fluor 647): This family of dyes is known for its exceptional photostability and brightness. Alexa Fluor 647 is a common alternative to Cy5 and its derivatives due to its spectral similarity.

  • DyLight Dyes (e.g., DyLight 650): These dyes offer a range of excitation and emission spectra and are known for their high fluorescence intensity. DyLight 650 is spectrally similar to Cy5 and Alexa Fluor 647.[2][3]

  • ATTO Dyes: This class of fluorescent labels is recognized for its high photostability and quantum yields.

  • Fluorescein (FAM): A traditional green-emitting fluorophore, often used as a baseline for comparison.

Comparative Performance Analysis

The specificity of a labeled probe is its ability to bind to the intended target sequence with minimal off-target binding, or cross-hybridization. This is critical for obtaining reliable and reproducible results. The following tables summarize the key performance characteristics of this compound in comparison to its alternatives.

Spectral Properties
FluorophoreExcitation Max (nm)Emission Max (nm)Color
Sulfo-Cy5.5~675 - 684~694 - 710Far-Red/Near-Infrared
Cy5~649~670Red
Alexa Fluor 647~650~668Red
DyLight 650~652~672Red[2][3]
ATTO 647N~647~669Red
Cy3~550~570Green-Yellow
Fluorescein (FAM)~495~520Green
Performance Characteristics

While direct head-to-head quantitative data on the specificity of this compound against all alternatives in a single study is limited, the following table is compiled from various sources to provide a comparative overview. The performance can be influenced by the experimental conditions and the specific application.

FluorophoreRelative BrightnessPhotostabilitySignal-to-Noise Ratio (General)
Sulfo-Cy5.5HighGood to Excellent[1]High (due to low background in NIR)
Cy5HighModerateGood
Alexa Fluor 647Very HighExcellentVery Good
DyLight 650HighGoodGood
ATTO 647NVery HighExcellentVery Good
Cy3HighModerateGood
Fluorescein (FAM)ModerateLowModerate

Experimental Protocols for Specificity Validation

To validate the specificity of a newly labeled probe, several key experiments can be performed. The following are detailed protocols for Fluorescence In Situ Hybridization (FISH) and Microarray analysis, which are common applications for fluorescently labeled probes.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the location of specific DNA sequences within cells and tissues. The specificity of the probe is crucial for accurate localization.

Experimental Workflow for FISH Probe Specificity Validation

FISH_Workflow cluster_prep Probe & Sample Preparation cluster_hybridization Hybridization cluster_detection Washing & Detection cluster_analysis Analysis ProbeLabel Probe Labeling with this compound SamplePrep Sample Preparation (e.g., cell culture, tissue sectioning) Denaturation Denaturation of Probe and Target DNA ProbeLabel->Denaturation SamplePrep->Denaturation Hybridization Hybridization of Probe to Target Denaturation->Hybridization Washing Post-Hybridization Washes (Stringency Control) Hybridization->Washing Counterstain Counterstaining (e.g., DAPI) Washing->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging SignalAnalysis Signal-to-Noise Ratio Calculation Imaging->SignalAnalysis SpecificityEval Evaluation of Specificity (Localization & Off-target signals) SignalAnalysis->SpecificityEval Microarray_Workflow cluster_prep Probe & Array Preparation cluster_hybridization Hybridization cluster_detection Washing & Scanning cluster_analysis Analysis ProbeLabel Target Labeling with this compound ArrayPrep Microarray with Specific Probes Hybridization Hybridization of Labeled Target to Array ProbeLabel->Hybridization ArrayPrep->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Scanning Microarray Scanning Washing->Scanning DataExtraction Data Extraction & Normalization Scanning->DataExtraction SpecificityAnalysis Cross-Hybridization Analysis DataExtraction->SpecificityAnalysis Specificity_Logic cluster_properties Intrinsic Properties cluster_performance Application Performance cluster_assessment Overall Assessment Spectral Spectral Characteristics Specificity Probe Specificity Spectral->Specificity Photostability Photostability Photostability->Specificity QuantumYield Quantum Yield QuantumYield->Specificity SignalNoise Signal-to-Noise Ratio SignalNoise->Specificity CrossHyb Cross-Hybridization CrossHyb->Specificity Sensitivity Sensitivity Sensitivity->Specificity

References

Safety Operating Guide

Navigating the Safe Disposal of Sulfo-Cy5.5 dUTP: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the proper handling and disposal of Sulfo-Cy5.5 dUTP, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8 inches). Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection A standard laboratory coat is recommended.
Respiratory Protection Not generally required for solutions. If handling a powdered form, use a NIOSH-approved respirator.

In the event of a spill, absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal. Ensure adequate ventilation in the work area.

Step-by-Step Disposal Protocol for this compound Waste

The primary consideration for the disposal of this compound and any waste containing it (e.g., used PCR tubes, pipette tips, aqueous solutions) is the inactivation of the synthetic nucleic acid component. According to guidelines for research involving recombinant or synthetic nucleic acid molecules, all liquid and solid wastes require decontamination prior to disposal.[2]

1. Waste Segregation:

  • Collect all solid and liquid waste containing this compound in a designated, leak-proof container clearly labeled as "Biohazardous Waste" or with the universal biohazard symbol.

2. Decontamination of Liquid Waste:

  • For aqueous solutions containing this compound, chemical decontamination is a recommended method.

  • Add household bleach to the liquid waste to a final concentration of 10%.

  • Allow the mixture to stand for at least 30 minutes to ensure complete inactivation of the nucleic acid molecules.[2]

  • After decontamination, the solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations. The low concentration of the dye component after this dilution is not expected to pose an environmental hazard.

3. Decontamination of Solid Waste:

  • Solid waste such as pipette tips, microfuge tubes, and gloves contaminated with this compound should be placed in an autoclave-safe biohazard bag.

  • Autoclave the waste following standard laboratory procedures for sterilizing biohazardous material.

  • After autoclaving, the waste is considered decontaminated and can typically be disposed of in the regular laboratory trash, again, in accordance with institutional and local guidelines.

4. Disposal of Unused Stock Solution:

  • Unused or expired stock solutions of this compound should be treated as chemical waste.

  • While the dye itself is not classified as hazardous, it is best practice to dispose of it through your institution's hazardous waste management program.

  • Do not pour concentrated stock solutions down the drain.

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

SulfoCy5_5_dUTP_Disposal_Workflow This compound Disposal Workflow start Start: Generate Sulfo-Cy5.5 dUTP Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction buffers, supernatants) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., pipette tips, tubes, gels) waste_type->solid_waste Solid decontaminate_liquid Chemical Decontamination (e.g., 10% bleach for 30 min) liquid_waste->decontaminate_liquid decontaminate_solid Autoclave solid_waste->decontaminate_solid check_local_liquid Consult Local Regulations for Drain Disposal decontaminate_liquid->check_local_liquid regular_trash Dispose in Regular Laboratory Trash decontaminate_solid->regular_trash drain_disposal Dispose Down Drain with Copious Water check_local_liquid->drain_disposal Permitted haz_waste_liquid Collect for Hazardous Waste Pickup check_local_liquid->haz_waste_liquid Not Permitted end End of Disposal Process drain_disposal->end haz_waste_liquid->end regular_trash->end

References

Essential Safety and Logistical Information for Handling Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides essential, immediate safety and logistical information for the handling of Sulfo-Cy5.5 dUTP, a fluorescently labeled deoxyuridine triphosphate. While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The following guidelines are based on standard laboratory procedures for handling similar non-hazardous nucleotide analogs and cyanine dyes.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye/Face Protection Safety Glasses with Side ShieldsANSI Z87.1-compliantProtects eyes from splashes.
Face ShieldWorn in addition to safety glassesRecommended when there is a higher risk of splashing.
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProtects skin from direct contact with the solution.
Body Protection Laboratory CoatStandard polyester/cotton blendProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Reconstitution:

  • Before handling, ensure the vial of lyophilized this compound is at room temperature.

  • Briefly centrifuge the vial to collect the contents at the bottom.

  • Reconstitute the lyophilized powder in nuclease-free water or a suitable buffer to the desired concentration.

  • Mix gently by pipetting up and down or flicking the tube. Avoid vigorous vortexing to prevent degradation of the compound.

2. Use in Enzymatic Reactions:

  • When adding this compound to enzymatic reactions, such as PCR or nick translation, handle the solution with care to avoid cross-contamination.

  • Use filtered pipette tips to prevent aerosol contamination.

  • Perform all manipulations in a clean, designated workspace.

3. Storage:

  • Store the lyophilized product and reconstituted solutions at -20°C in the dark.

  • Protect from light to prevent photobleaching of the cyanine dye.

  • Minimize freeze-thaw cycles to maintain the integrity of the dUTP.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal is straightforward but should be done responsibly to avoid environmental contamination.

1. Aqueous Waste:

  • Dilute aqueous solutions containing this compound can typically be disposed of down the sanitary sewer with copious amounts of water.[1]

  • However, always consult and adhere to your institution's specific guidelines for chemical waste disposal. Some institutions may require neutralization of the pH before drain disposal.[2][3]

2. Solid Waste:

  • Contaminated solid waste, such as pipette tips, microcentrifuge tubes, and gloves, should be disposed of in the regular laboratory solid waste stream.

  • If institutional policy dictates, these materials may need to be placed in a designated "non-hazardous chemical waste" container.

3. Spills:

  • In the event of a small spill, absorb the liquid with absorbent pads or paper towels.

  • Clean the spill area with soap and water.

  • Dispose of the contaminated cleaning materials in the regular solid waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Retrieve this compound from -20°C Storage prep1->prep2 prep3 Allow Vial to Equilibrate to Room Temperature prep2->prep3 prep4 Centrifuge Vial Briefly prep3->prep4 prep5 Reconstitute in Nuclease-Free Water or Buffer prep4->prep5 use1 Add to Enzymatic Reaction (e.g., PCR) prep5->use1 use2 Perform Experimental Procedure use1->use2 clean1 Dispose of Aqueous Waste Down Sanitary Sewer with Water* use2->clean1 clean2 Dispose of Contaminated Solid Waste in Appropriate Receptacle use2->clean2 clean3 Decontaminate Work Surface clean1->clean3 note *Follow institutional guidelines for aqueous waste disposal. clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.